molecular formula C13H20N2O6 B15596783 N1-(2-Methyl)propyl pseudouridine

N1-(2-Methyl)propyl pseudouridine

Número de catálogo: B15596783
Peso molecular: 300.31 g/mol
Clave InChI: WAUVINQIZLANAS-DBIOUOCHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N1-(2-Methyl)propyl pseudouridine is a useful research compound. Its molecular formula is C13H20N2O6 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H20N2O6

Peso molecular

300.31 g/mol

Nombre IUPAC

5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2-methylpropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H20N2O6/c1-6(2)3-15-4-7(12(19)14-13(15)20)11-10(18)9(17)8(5-16)21-11/h4,6,8-11,16-18H,3,5H2,1-2H3,(H,14,19,20)/t8-,9-,10-,11+/m1/s1

Clave InChI

WAUVINQIZLANAS-DBIOUOCHSA-N

Origen del producto

United States

Foundational & Exploratory

N1-(2-Methyl)propyl Pseudouridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N1-(2-Methyl)propyl pseudouridine (B1679824), a modified nucleoside of interest in the field of RNA therapeutics and drug development. Due to the limited availability of specific data for this particular derivative, this document leverages information on closely related N1-alkyl-pseudouridines to infer its probable characteristics and significance.

Chemical Structure and Properties

N1-(2-Methyl)propyl pseudouridine, also known as N1-isobutyl-pseudouridine, is a derivative of pseudouridine, an isomer of the nucleoside uridine. The key structural feature of pseudouridine is the C-C glycosidic bond between the C1' of the ribose sugar and the C5 of the uracil (B121893) base, unlike the typical N-C bond in uridine. In this compound, a 2-methylpropyl (isobutyl) group is attached to the N1 position of the uracil base.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight 300.31 g/mol
Molecular Formula C13H20N2O6
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-

Synthesis and Purification

A detailed, peer-reviewed synthesis protocol for this compound is not currently available. However, the synthesis of other N1-alkyl-pseudouridine derivatives has been described, providing a likely synthetic route. The general approach involves the alkylation of a suitably protected pseudouridine derivative.

General Experimental Workflow for Synthesis

The following diagram outlines a plausible synthetic workflow for this compound, based on methodologies for similar compounds.

Synthesis_Workflow cluster_protection Protection cluster_alkylation N1-Alkylation cluster_deprotection Deprotection cluster_purification Purification Pseudouridine Pseudouridine Protected_Pseudouridine Protected Pseudouridine Pseudouridine->Protected_Pseudouridine Protecting Group Chemistry N1_Alkyl_Protected N1-(2-Methyl)propyl Protected Pseudouridine Protected_Pseudouridine->N1_Alkyl_Protected Isobutyl Halide or equivalent N1_Isobutyl_Pseudouridine N1-(2-Methyl)propyl Pseudouridine N1_Alkyl_Protected->N1_Isobutyl_Pseudouridine Deprotection Conditions Purified_Product Purified N1-(2-Methyl)propyl Pseudouridine N1_Isobutyl_Pseudouridine->Purified_Product Chromatography

Caption: General synthetic workflow for N1-alkyl-pseudouridines.

Methodological Considerations
  • Protection: The hydroxyl groups of the ribose moiety and potentially the N3 position of the uracil base would need to be protected to ensure selective alkylation at the N1 position. Common protecting groups for nucleosides include silyl (B83357) ethers (e.g., TBDMS) and acyl groups.

  • Alkylation: The N1-alkylation would likely be achieved by reacting the protected pseudouridine with an isobutyl halide (e.g., isobutyl bromide or iodide) in the presence of a suitable base.

  • Deprotection: The protecting groups would then be removed under conditions that do not affect the newly formed N1-alkyl bond.

  • Purification: The final product would be purified using standard techniques such as column chromatography.

Biological Activity and Significance

While direct studies on the biological activity of this compound are not available, research on other N1-substituted pseudouridines provides valuable insights into its potential roles and applications, particularly in the context of mRNA therapeutics.

The substitution at the N1 position of pseudouridine has been shown to significantly impact the properties of mRNA. For instance, the well-studied N1-methylpseudouridine has been demonstrated to enhance protein expression from modified mRNA while reducing its immunogenicity. This is a critical factor in the development of mRNA-based vaccines and therapies.

A study by TriLink BioTechnologies on various N1-substituted pseudouridines, including N1-propyl and N1-isopropyl derivatives, showed that the nature of the N1-substituent influences the translational activity and cytotoxicity of the resulting mRNA. This suggests that the size and lipophilicity of the alkyl group at the N1 position can modulate the biological effects.

Potential Signaling Pathway Involvement

There are no known signaling pathways directly involving this compound. However, as a component of modified mRNA, it would be involved in the central dogma of molecular biology, as depicted below.

Central_Dogma DNA DNA (Gene) mRNA mRNA (containing N1-(2-Methyl)propyl Pseudouridine) DNA->mRNA Transcription Protein Protein (Therapeutic Target) mRNA->Protein Translation

Caption: Role in the central dogma of molecular biology.

Experimental Protocols

Specific experimental protocols for the characterization and use of this compound are not published. However, standard analytical techniques would be employed for its characterization.

Table 2: Potential Analytical Characterization Methods

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural elucidation and confirmation of the N1-alkylation.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.

For the evaluation of its biological activity, once incorporated into an mRNA molecule, established in vitro and in vivo assays would be utilized, similar to those described for other N1-substituted pseudouridines. This would involve in vitro transcription to generate the modified mRNA, followed by transfection into cell lines to assess protein expression and immunogenicity.

Conclusion

This compound represents an under-investigated modified nucleoside with potential applications in RNA therapeutics. While specific data for this compound are scarce, the existing knowledge on related N1-alkyl-pseudouridine derivatives suggests that it could modulate the biological properties of mRNA. Further research is warranted to synthesize and characterize this compound and to evaluate its impact on mRNA stability, translational efficiency, and immunogenicity. Such studies will be crucial in determining its potential for the development of next-generation RNA-based medicines.

A Technical Guide to N1-Alkyl Pseudouridine Derivatives in mRNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of N1-alkyl pseudouridine (B1679824) derivatives, focusing on their synthesis, incorporation into messenger RNA (mRNA), and their profound impact on therapeutic applications. The strategic substitution of uridine (B1682114) with these modified nucleosides, particularly N1-methylpseudouridine (m1Ψ), has been a pivotal advancement in the field of mRNA technology, enabling the development of potent and safe vaccines and therapeutics.

Core Concepts: Enhancing mRNA Performance

The introduction of N1-alkyl pseudouridine derivatives into synthetic mRNA addresses two fundamental challenges that historically hindered its therapeutic use: innate immunogenicity and instability. Unmodified single-stranded RNA can be recognized by the host's innate immune system as a viral component, triggering an inflammatory response that can lead to rapid degradation of the mRNA and shutdown of protein translation.[1][2] N1-alkyl pseudouridine modifications, by altering the structure of the uridine nucleoside, allow the mRNA to evade this immune surveillance.

The primary benefits of incorporating N1-alkyl pseudouridine derivatives, most notably m1Ψ, into mRNA include:

  • Reduced Innate Immunogenicity: Modified mRNA shows a significantly lower tendency to activate key innate immune sensors such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR).[1][3] This leads to a reduction in the production of pro-inflammatory cytokines like type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4]

  • Enhanced Translation Efficiency: By circumventing the innate immune response, the translational machinery of the cell can more efficiently produce the protein encoded by the mRNA. Studies have shown that m1Ψ-containing mRNA can lead to a substantial increase in protein expression compared to unmodified or even pseudouridine (Ψ)-modified mRNA.[5][6]

  • Increased mRNA Stability: The structural changes imparted by N1-alkyl pseudouridine can also contribute to a longer intracellular half-life of the mRNA molecule, further contributing to higher protein yields.[7]

Data Presentation: Quantitative Comparison of Modified mRNA

The following tables summarize quantitative data from various studies, highlighting the superior performance of N1-methylpseudouridine (m1Ψ)-modified mRNA.

ModificationCell TypeReporter GeneFold Increase in Protein Expression (vs. Unmodified Uridine)Reference
Pseudouridine (Ψ)Mammalian cellsLuciferaseIncreased translational capacity[8]
N1-methylpseudouridine (m1Ψ)Mammalian cell linesReporter gene~13-fold (single modification)[5]
5-methylcytidine (m5C) / N1-methylpseudouridine (m1Ψ)Mammalian cell linesReporter geneUp to ~44-fold (double modification)[5]
N1-methylpseudouridine (m1Ψ)HEK293T cellsLuciferase7.4-fold[9]
ModificationCell Type / ModelImmune MarkerOutcomeReference
Pseudouridine (Ψ)MiceIFN-αDiminished immunogenicity[8]
N1-methylpseudouridine (m1Ψ)Primary human fibroblast-like synoviocytesIL-6, TNF-α, CXCL10Suppressed expression[4]
N1-methylpseudouridine (m1Ψ)Human A549 cellsIFN-β, CCL5Suppressed expression[4]
N1-methylpseudouridine (m1Ψ)Rat cardiomyocytesIFN-α, IFN-βDownregulated expression[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of N1-alkyl pseudouridine-modified mRNA.

Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

This protocol is based on an integrated chemoenzymatic route, offering high yields and improved sustainability.[8][10][11]

Materials:

  • Uridine 5'-monophosphate (UMP)

  • Acetonide

  • Dimethyl sulfate

  • Saccharomyces cerevisiae uridine 5'-monophosphate kinase

  • Escherichia coli acetate (B1210297) kinase

  • ATP

  • Acetyl phosphate

  • Appropriate buffers and solvents

Procedure:

  • Enzymatic Conversion of Uridine to Pseudouridine-5'-monophosphate (ΨMP): A biocatalytic cascade reaction is employed to rearrange uridine to ΨMP in high yield.

  • Protection of ΨMP: The ΨMP is protected with acetonide to allow for selective N1-methylation.

  • N1-Methylation: The acetonide-protected ΨMP is selectively methylated at the N1 position using dimethyl sulfate.

  • Enzymatic Phosphorylation Cascade:

    • The resulting N1-methylpseudouridine-5'-monophosphate (m1ΨMP) is first phosphorylated to N1-methylpseudouridine-5'-diphosphate (m1ΨDP) using Saccharomyces cerevisiae uridine 5'-monophosphate kinase in the presence of ATP.

    • Subsequently, m1ΨDP is converted to the final product, N1-methylpseudouridine-5'-triphosphate (m1ΨTP), by Escherichia coli acetate kinase, which also serves to regenerate ATP using acetyl phosphate.

  • Purification: The final m1ΨTP product is purified using appropriate chromatographic techniques.

In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol describes the synthesis of mRNA with complete substitution of uridine with N1-methylpseudouridine.

Materials:

  • Linearized DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, CTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP)

  • Cap analog (e.g., CleanCap® AG)

  • RNase inhibitor

  • Transcription buffer

  • DNase I

Procedure:

  • Reaction Assembly: In an RNase-free tube, combine the transcription buffer, RNase inhibitor, cap analog, ATP, GTP, CTP, and m1ΨTP.

  • Template Addition: Add the linearized DNA template to the reaction mixture.

  • Initiation: Add T7 RNA Polymerase to initiate the transcription reaction.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit, to remove unincorporated nucleotides, enzymes, and the digested DNA template.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis and UV spectrophotometry.

Transfection of Modified mRNA into Mammalian Cells

This protocol outlines a general procedure for delivering modified mRNA into cultured mammalian cells.[1][10]

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Purified m1Ψ-modified mRNA

  • Transfection reagent (e.g., lipid-based or polymer-based)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.

  • Complex Formation:

    • In one tube, dilute the m1Ψ-modified mRNA in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of transfection complexes.

  • Transfection: Add the transfection complexes dropwise to the cells in fresh complete culture medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (typically 6-48 hours) to allow for mRNA uptake and protein expression.

Luciferase Reporter Assay for Translation Efficiency

This assay is used to quantify the protein expression from a reporter mRNA.

Materials:

  • Cells transfected with luciferase-encoding mRNA (unmodified, Ψ-modified, or m1Ψ-modified)

  • Luciferase assay lysis buffer

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Cell Lysis: After the desired incubation period post-transfection, wash the cells with PBS and then add the luciferase assay lysis buffer.

  • Lysate Collection: Incubate for a few minutes to ensure complete lysis, then collect the cell lysate.

  • Luminometer Measurement:

    • Add a small volume of the cell lysate to a luminometer plate or tube.

    • Add the luciferase assay substrate.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein expressed.

  • Data Analysis: Compare the luminescence readings from cells transfected with different mRNA modifications to determine the relative translation efficiencies.

ELISA for Cytokine Measurement

This protocol is for quantifying the levels of specific cytokines in the cell culture supernatant to assess the immunogenicity of the modified mRNA.

Materials:

  • Cell culture supernatant from transfected cells

  • Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IFN-β)

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant at various time points after transfection.

  • ELISA Protocol: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves:

    • Coating a microplate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in the cell culture supernatants. Compare the cytokine levels induced by different mRNA modifications.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by modified mRNA and a general experimental workflow.

Innate_Immune_Evasion cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm Unmodified_mRNA Unmodified mRNA TLR3 TLR3 Unmodified_mRNA->TLR3 Activates TLR7_8 TLR7/8 Unmodified_mRNA->TLR7_8 Activates RIG_I RIG-I Unmodified_mRNA->RIG_I Activates PKR PKR Unmodified_mRNA->PKR Activates m1Psi_mRNA N1-Methyl-Ψ mRNA m1Psi_mRNA->TLR3 Evades m1Psi_mRNA->TLR7_8 Evades m1Psi_mRNA->RIG_I Evades m1Psi_mRNA->PKR Evades Protein_Expression Protein Expression m1Psi_mRNA->Protein_Expression Leads to TRIF TRIF TLR3->TRIF MyD88 MyD88 TLR7_8->MyD88 MAVS MAVS RIG_I->MAVS eIF2a eIF2α PKR->eIF2a eIF2a_P P-eIF2α PKR->eIF2a_P Phosphorylates IRF3_7 IRF3/7 MAVS->IRF3_7 NF_kB NF-κB MAVS->NF_kB TRIF->IRF3_7 TRIF->NF_kB MyD88->IRF3_7 MyD88->NF_kB Translation_Inhibition Translation Inhibition eIF2a_P->Translation_Inhibition IFN_Production Type I IFN Production IRF3_7->IFN_Production NF_kB->IFN_Production

Caption: Evasion of Innate Immune Signaling by N1-Methyl-Ψ mRNA.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation start Start: N1-Alkyl-Ψ Nucleoside phosphorylation Phosphorylation start->phosphorylation NTP N1-Alkyl-Ψ-TP phosphorylation->NTP IVT In Vitro Transcription NTP->IVT modRNA Modified mRNA IVT->modRNA transfection Transfection into Cells modRNA->transfection protein_analysis Protein Expression (e.g., Luciferase Assay) transfection->protein_analysis immune_analysis Immunogenicity (e.g., Cytokine ELISA) transfection->immune_analysis result1 Increased Protein Expression protein_analysis->result1 result2 Reduced Immune Response immune_analysis->result2

Caption: General Workflow for Modified mRNA Synthesis and Evaluation.

PKR_Pathway dsRNA dsRNA (from unmodified mRNA) PKR_inactive PKR (inactive) dsRNA->PKR_inactive Binds and activates PKR_active PKR (active) PKR_inactive->PKR_active Dimerization & Autophosphorylation eIF2a eIF2α PKR_active->eIF2a Phosphorylates eIF2a_P P-eIF2α PKR_active->eIF2a_P Translation_Inhibition Inhibition of Translation Initiation eIF2a_P->Translation_Inhibition m1Psi_mRNA N1-Methyl-Ψ mRNA m1Psi_mRNA->PKR_inactive Does not activate

Caption: PKR Activation Pathway and its Evasion by Modified mRNA.

References

The Fifth Nucleoside Reimagined: A Technical Guide to the Discovery and Synthesis of Novel Pseudouridine Analogs for Advanced RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of nucleic acid therapeutics, most notably exemplified by the success of mRNA-based vaccines. Among these modifications, pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (m1Ψ) have proven pivotal in enhancing mRNA stability, increasing translational efficiency, and mitigating innate immune responses. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pseudouridine analogs. It offers a comprehensive overview of synthetic methodologies, detailed experimental protocols for their incorporation and evaluation, and a comparative analysis of their biological impact. Furthermore, this guide visualizes the intricate signaling pathways influenced by these modifications and outlines the experimental workflows for their characterization, serving as a critical resource for the advancement of next-generation RNA-based drugs.

Introduction: The Pseudouridine Paradigm Shift

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant post-transcriptional modification found in non-coding RNAs.[1] Its unique C-glycosidic bond, connecting the C5 of the uracil (B121893) base to the C1' of the ribose sugar, imparts distinct structural and functional properties to the RNA molecule.[1] The seminal discovery that the substitution of uridine with pseudouridine in in vitro transcribed (IVT) mRNA could significantly reduce its immunogenicity and enhance its translational capacity was a watershed moment for the field of mRNA therapeutics.[2] This breakthrough paved the way for the development of highly effective and safe mRNA vaccines and holds immense promise for a wide range of therapeutic applications, from protein replacement therapies to cancer immunotherapies.

The primary mechanism by which pseudouridine-modified mRNA evades the innate immune system is by preventing its recognition by endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, and the cytoplasmic sensor, protein kinase R (PKR).[3][4] This immune evasion is attributed to the increased stability of the modified mRNA, which resists degradation by endolysosomal nucleases, thereby preventing the generation of immunostimulatory RNA fragments.[3][5]

Building upon the success of pseudouridine, the N1-methylpseudouridine (m1Ψ) analog has emerged as the gold standard for therapeutic mRNA production. The addition of a methyl group at the N1 position of the uracil base further enhances protein expression and reduces immunogenicity, a critical factor in the development of the highly effective COVID-19 mRNA vaccines.[6] The quest for even more potent and precisely modulated pseudouridine analogs is an active area of research, with the potential to fine-tune the therapeutic properties of mRNA for specific applications.

Synthesis of Novel Pseudouridine Analogs

The generation of novel pseudouridine analogs and their corresponding phosphoramidites and triphosphates for incorporation into mRNA is a cornerstone of advancing RNA therapeutics. Both chemical and chemoenzymatic approaches are employed to achieve these synthetic goals.

Chemical Synthesis of Pseudouridine Phosphoramidites

The chemical synthesis of pseudouridine phosphoramidites is essential for the solid-phase synthesis of RNA oligonucleotides containing site-specific modifications. The general strategy involves the protection of the hydroxyl groups of the ribose sugar and the exocyclic amine of the nucleobase, followed by phosphitylation of the 3'-hydroxyl group.

Experimental Protocol: Synthesis of 5'-DMT-2'-O-TBDMS-Pseudouridine-CE-Phosphoramidite

This protocol outlines the key steps for the synthesis of a commonly used pseudouridine phosphoramidite (B1245037) building block.

  • Protection of Ribose Hydroxyls:

    • Start with commercially available pseudouridine.

    • Protect the 3' and 5' hydroxyl groups with a suitable protecting group, such as the bulky tert-butyldimethylsilyl (TBDMS) group. This can be achieved by reacting pseudouridine with TBDMS-Cl in the presence of a base like imidazole (B134444) in an anhydrous solvent (e.g., DMF).

    • Selectively deprotect the 5'-hydroxyl group using a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS).

  • 5'-O-DMT Protection:

    • React the 5'-hydroxyl-2',3'-di-O-TBDMS-pseudouridine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine (B92270) to protect the 5'-hydroxyl group.

  • Selective 2'-O-TBDMS Protection:

    • The 3'-O-TBDMS group is then selectively removed. This can be a challenging step and may require specific reaction conditions to avoid migration of the silyl (B83357) group.

  • Phosphitylation:

    • The final step involves the phosphitylation of the free 3'-hydroxyl group using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a weak base like N,N-diisopropylethylamine (DIPEA).

    • The resulting 5'-DMT-2'-O-TBDMS-pseudouridine-CE-phosphoramidite is then purified by silica (B1680970) gel chromatography.[7][8][9]

Note: The synthesis of other modified phosphoramidites, such as those for N1-alkylated pseudouridines, follows a similar strategy with modifications to the starting material or additional alkylation steps.[10][11]

Chemoenzymatic Synthesis of Pseudouridine Triphosphates

Chemoenzymatic synthesis offers a highly efficient and scalable route to produce pseudouridine and its N1-methylated analog as triphosphates, which are the direct substrates for in vitro transcription.

Experimental Protocol: Chemoenzymatic Synthesis of N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

This protocol combines chemical methylation with enzymatic phosphorylation.[3][12]

  • Enzymatic Synthesis of Pseudouridine-5'-Monophosphate (ΨMP):

    • Start with uridine and convert it to ΨMP using a cascade of enzymes. This can involve a biocatalytic rearrangement of uridine.[12]

  • Chemical N1-Methylation:

    • Protect the ribose hydroxyls of ΨMP, for example, by forming an acetonide.

    • Selectively methylate the N1 position of the uracil base using a methylating agent like dimethyl sulfate.

    • Deprotect the ribose hydroxyls to yield N1-methylpseudouridine-5'-monophosphate (m1ΨMP).

  • Enzymatic Phosphorylation to Triphosphate:

    • Employ a kinase cascade to convert m1ΨMP to m1ΨTP. This typically involves two enzymatic steps:

      • Uridine monophosphate kinase (UMK) phosphorylates m1ΨMP to N1-methylpseudouridine-5'-diphosphate (m1ΨDP).

      • Nucleoside diphosphate (B83284) kinase (NDPK) or acetate (B1210297) kinase phosphorylates m1ΨDP to m1ΨTP.[12][]

    • The final m1ΨTP product is purified using chromatographic techniques.

Incorporation of Novel Pseudouridine Analogs into mRNA

The most common method for generating mRNA containing pseudouridine analogs is through in vitro transcription (IVT) using a bacteriophage RNA polymerase, such as T7, T3, or SP6.[14]

Experimental Protocol: In Vitro Transcription with Modified Nucleoside Triphosphates

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence is required. This can be generated by PCR amplification or by linearizing a plasmid vector.[15]

  • IVT Reaction Setup: The following components are typically combined in a reaction buffer (e.g., Tris-HCl, MgCl₂, spermidine, DTT):

    • Linear DNA template

    • T7 RNA polymerase

    • RNase inhibitor

    • A mixture of the four ribonucleoside triphosphates (ATP, GTP, CTP, and the modified UTP analog, e.g., m1ΨTP). For complete substitution, UTP is entirely replaced by the modified analog.[14][16]

    • A cap analog (e.g., anti-reverse cap analog, ARCA) or an enzymatic capping step post-transcription is necessary for efficient translation in eukaryotic cells.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.[14]

  • DNase Treatment: The DNA template is removed by treatment with DNase I.

  • Purification: The synthesized mRNA is purified to remove unincorporated nucleotides, enzymes, and other reaction components. This can be achieved by lithium chloride precipitation, spin column chromatography, or HPLC.

Workflow for Modified mRNA Synthesis and a subsequent Luciferase Assay

experimental_workflow cluster_synthesis Modified mRNA Synthesis cluster_assay Luciferase Reporter Assay template Linear DNA Template (T7 promoter, GOI, polyA tail) ivt In Vitro Transcription (T7 RNA Polymerase, ATP, GTP, CTP, m1ΨTP, Cap Analog) template->ivt purification mRNA Purification (DNase treatment, LiCl precipitation/column) ivt->purification qc Quality Control (Gel electrophoresis, Spectrophotometry) purification->qc transfection Cell Transfection (e.g., HEK293T cells) qc->transfection Transfect purified mRNA incubation Incubation (24-48 hours) transfection->incubation lysis Cell Lysis incubation->lysis measurement Luciferase Activity Measurement (Luminometer) lysis->measurement signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified Ψ/m1Ψ-Modified mRNA cluster_pkr PKR Pathway unmod_mrna Unmodified mRNA endosome Endosome unmod_mrna->endosome tlr78 TLR7/8 endosome->tlr78 Recognition myd88 MyD88 tlr78->myd88 irf7 IRF7 myd88->irf7 nfkb NF-κB myd88->nfkb cytokines Pro-inflammatory Cytokines & IFNs irf7->cytokines nfkb->cytokines mod_mrna Ψ/m1Ψ-Modified mRNA endosome2 Endosome mod_mrna->endosome2 tlr78_2 TLR7/8 endosome2->tlr78_2 Evasion no_activation No Activation tlr78_2->no_activation dsrna_contaminant dsRNA Contaminants (in unmodified mRNA prep) pkr PKR dsrna_contaminant->pkr Activation eif2a eIF2α pkr->eif2a Phosphorylation translation_inhibition Translation Inhibition eif2a->translation_inhibition mod_mrna_cytosol Ψ/m1Ψ-Modified mRNA (reduced dsRNA formation) pkr2 PKR mod_mrna_cytosol->pkr2 Evasion no_pkr_activation No PKR Activation pkr2->no_pkr_activation

References

preliminary investigation of N1-isobutyl-pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preliminary Investigation of N1-isobutyl-pseudouridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-substituted pseudouridine (B1679824) modifications, particularly N1-methyl-pseudouridine (m1Ψ), have become integral to the development of mRNA-based therapeutics and vaccines, lauded for their ability to enhance protein expression while mitigating innate immune responses.[1][2][3][4] This guide outlines a preliminary investigative framework for a novel analogue, N1-isobutyl-pseudouridine. By leveraging established methodologies and drawing parallels from well-characterized N1-substituted pseudouridines, this document provides a technical roadmap for its synthesis, incorporation into mRNA, and subsequent evaluation of its biological activity. The core objective is to equip researchers with the necessary protocols and conceptual understanding to assess the potential of N1-isobutyl-pseudouridine as a viable component in next-generation RNA therapeutics.

Introduction to N1-Substituted Pseudouridine

Pseudouridine (Ψ), an isomer of uridine (B1682114), is the most abundant RNA modification found in cellular RNA.[5][] Its unique C-C glycosidic bond offers greater rotational freedom compared to the N-C bond in uridine, contributing to enhanced base stacking and RNA stability.[1][5] The additional hydrogen bond donor at the N1 position further influences its interaction with other nucleotides and water molecules.[1][5][7]

The strategic incorporation of modified nucleosides like pseudouridine into synthetic mRNA is a cornerstone of modern RNA therapeutics. This modification helps the mRNA evade the body's innate immune system, which would otherwise recognize it as foreign and mount an inflammatory response that shuts down protein translation.[8] Seminal work demonstrated that Ψ-modified mRNA reduces activation of Toll-like receptors and protein kinase R (PKR), leading to increased protein expression.[8]

Further research into N1-substituted pseudouridines, such as the clinically utilized N1-methyl-pseudouridine (m1Ψ), has shown even greater benefits.[3][5] The addition of a methyl group at the N1 position can further decrease immunogenicity and improve translation efficiency.[3][5] This has been a critical advancement for the success of mRNA vaccines, including those for COVID-19.[1][2][3] The exploration of other N1-substitutions, such as the isobutyl group in N1-isobutyl-pseudouridine, is a logical next step in optimizing mRNA therapeutics. The size and electronic properties of the N1-substituent are known to influence the yield of in vitro transcription and the biological activity of the resulting mRNA.[8]

Synthesis of N1-isobutyl-pseudouridine 5'-Triphosphate

The synthesis of N1-isobutyl-pseudouridine 5'-triphosphate (N1-isobutyl-ΨTP) is a prerequisite for its incorporation into mRNA. While a specific protocol for the isobutyl derivative is not available, a general approach can be adapted from the synthesis of other N1-substituted pseudouridine triphosphates.

Experimental Protocol: General Synthesis of N1-substituted Pseudouridine 5'-Triphosphates

This protocol is a generalized representation based on common organic chemistry techniques for nucleoside modification and phosphorylation.

  • Protection of Ribose Hydroxyl Groups:

    • Start with commercially available pseudouridine.

    • Protect the 2' and 3' hydroxyl groups of the ribose sugar using a suitable protecting group (e.g., TBDMS or acetyl groups) to prevent side reactions. This typically involves reacting pseudouridine with the corresponding silyl (B83357) chloride or acetic anhydride (B1165640) in an appropriate solvent like pyridine.

    • Purify the protected pseudouridine intermediate using column chromatography.

  • N1-Alkylation (Isobutylation):

    • React the protected pseudouridine with an isobutylating agent, such as isobutyl bromide or isobutyl iodide, in the presence of a non-nucleophilic base (e.g., sodium hydride) in an anhydrous polar aprotic solvent (e.g., DMF or THF).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the N1-isobutyl-pseudouridine derivative by column chromatography.

  • Deprotection of Ribose Hydroxyls:

    • Remove the protecting groups from the 2' and 3' positions. For silyl groups, a fluoride (B91410) source like TBAF is typically used. For acetyl groups, a base like sodium methoxide (B1231860) in methanol (B129727) is effective.

    • Purify the resulting N1-isobutyl-pseudouridine nucleoside.

  • 5'-Triphosphorylation:

    • Phosphorylate the 5'-hydroxyl group of the N1-isobutyl-pseudouridine. A common method is the Ludwig-Eckstein reaction, which uses phosphoryl chloride in trimethyl phosphate.

    • Quench the reaction and then treat with pyrophosphate to form the triphosphate.

    • Purify the final N1-isobutyl-pseudouridine 5'-triphosphate product using ion-exchange chromatography.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

In Vitro Transcription with N1-isobutyl-pseudouridine

Once the triphosphate is synthesized, it can be incorporated into mRNA via in vitro transcription (IVT).

Experimental Protocol: In Vitro Transcription of Modified mRNA

  • Template Preparation:

    • A linear DNA template containing a T7 promoter upstream of the gene of interest (e.g., a reporter gene like Firefly Luciferase or Green Fluorescent Protein) and a poly(A) tail sequence is required. This can be generated by PCR amplification from a plasmid or by linearizing a plasmid containing the template.

  • IVT Reaction Setup:

    • Assemble the transcription reaction on ice. A typical reaction includes:

      • Linear DNA template

      • T7 RNA polymerase

      • Ribonucleotide triphosphates (ATP, GTP, CTP, and the modified N1-isobutyl-ΨTP, replacing UTP)

      • An RNA cap analog (e.g., CleanCap™)

      • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)

      • RNase inhibitor

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours.

  • Template Removal and Purification:

    • Digest the DNA template using DNase I.

    • Purify the transcribed mRNA using a method such as lithium chloride precipitation, silica-based columns, or oligo-dT magnetic beads to isolate the polyadenylated mRNA.

  • Quality Control:

    • Assess the integrity and purity of the mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) gel).

    • Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Biological Evaluation of N1-isobutyl-pseudouridine Modified mRNA

The biological activity of the modified mRNA must be assessed, focusing on protein expression levels and immunogenicity.

Protein Expression Analysis

Experimental Protocol: In Vitro Transfection and Reporter Gene Assay

  • Cell Culture:

    • Culture a suitable cell line, such as human embryonic kidney 293 (HEK293) cells or a monocyte cell line like THP-1, which is sensitive to innate immune activation.[8]

  • Transfection:

    • Transfect the cells with the N1-isobutyl-Ψ-modified mRNA encoding a reporter protein (e.g., Firefly Luciferase). A lipid-based transfection reagent is commonly used to deliver the mRNA into the cells.

    • Include control mRNAs: a wild-type (containing U), a Ψ-modified, and an m1Ψ-modified mRNA.

  • Reporter Gene Assay:

    • After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter protein activity. For luciferase, this involves adding a substrate (luciferin) and measuring the resulting luminescence with a luminometer.

Immunogenicity and Cytotoxicity Assessment

Experimental Protocol: Cytokine Assay and Cell Viability Assay

  • Immune Cell Stimulation:

    • Use a cell line sensitive to immune stimulation, such as THP-1 monocytes or peripheral blood mononuclear cells (PBMCs).

    • Transfect these cells with the various modified mRNAs as described above.

  • Cytokine Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. Lower cytokine levels for N1-isobutyl-Ψ-mRNA compared to unmodified mRNA would indicate reduced immunogenicity.

  • Cell Viability (MTT) Assay:

    • To assess cytotoxicity, perform an MTT assay on the transfected cells.

    • Add MTT reagent to the cells and incubate. The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.

    • Solubilize the formazan and measure the absorbance at a specific wavelength (e.g., 560 nm). A higher absorbance indicates greater cell viability and lower toxicity.[8]

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Transcription Yields

mRNA Modification Concentration (ng/µL) Purity (A260/280)
Wild-Type (U)
Pseudouridine (Ψ)
N1-methyl-Ψ (m1Ψ)

| N1-isobutyl-Ψ | | |

Table 2: Reporter Gene Expression in HEK293 Cells

mRNA Modification Luciferase Activity (RLU) Fold Change vs. WT
Wild-Type (U) 1.0
Pseudouridine (Ψ)
N1-methyl-Ψ (m1Ψ)

| N1-isobutyl-Ψ | | |

Table 3: Immunogenicity and Cytotoxicity in THP-1 Cells

mRNA Modification TNF-α (pg/mL) Cell Viability (Absorbance at 560 nm)
Mock Transfection
Wild-Type (U)
Pseudouridine (Ψ)
N1-methyl-Ψ (m1Ψ)

| N1-isobutyl-Ψ | | |

Visualizing Key Pathways and Workflows

Biological Pathway: Evasion of Innate Immune Sensing

The incorporation of N1-substituted pseudouridines into mRNA is designed to prevent the activation of innate immune sensors like Toll-like receptors (TLRs) and Protein Kinase R (PKR).

Innate_Immune_Evasion cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Endosome mRNA_delivery LNP-formulated N1-isobutyl-Ψ-mRNA mRNA N1-isobutyl-Ψ-mRNA mRNA_delivery->mRNA Ribosome Ribosome mRNA->Ribosome Translation PKR PKR mRNA->PKR Reduced Activation TLR TLR7/8 mRNA->TLR Reduced Recognition Protein Therapeutic Protein Ribosome->Protein Synthesis eIF2a eIF2α PKR->eIF2a Phosphorylation Translation_Shutdown Translation Shutdown eIF2a->Translation_Shutdown Signaling Inflammatory Signaling TLR->Signaling

Caption: Evasion of innate immune sensing by N1-isobutyl-Ψ-mRNA.

Experimental Workflow

The overall experimental workflow for the is a multi-step process from synthesis to biological evaluation.

Experimental_Workflow Start Start: Pseudouridine Synthesis Chemical Synthesis of N1-isobutyl-ΨTP Start->Synthesis IVT In Vitro Transcription (IVT) Synthesis->IVT Purification mRNA Purification & QC IVT->Purification Transfection Cell Transfection (HEK293, THP-1) Purification->Transfection Evaluation Biological Evaluation Transfection->Evaluation Expression Protein Expression (Luciferase Assay) Evaluation->Expression Immunity Immunogenicity (Cytokine ELISA) Evaluation->Immunity Toxicity Cytotoxicity (MTT Assay) Evaluation->Toxicity End End: Data Analysis Expression->End Immunity->End Toxicity->End

Caption: Workflow for N1-isobutyl-pseudouridine investigation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of N1-isobutyl-pseudouridine as a novel component for mRNA therapeutics. The outlined protocols for synthesis, in vitro transcription, and biological evaluation will enable a thorough assessment of its potential to enhance protein expression while minimizing immunogenicity. The results of these investigations will determine if N1-isobutyl-pseudouridine offers advantages over existing modifications like m1Ψ. Future studies could delve into the structural impact of the isobutyl group on mRNA, its effects on translation fidelity, and its performance in in vivo models. The continued exploration of novel nucleoside modifications is paramount to advancing the safety and efficacy of RNA-based medicines.

References

biophysical properties of N1-(2-Methyl)propyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biophysical Properties of N1-(2-Methyl)propyl Pseudouridine (B1679824)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are a cornerstone of RNA therapeutics and vaccine development, offering enhanced stability, increased protein expression, and reduced immunogenicity. Among these, N1-substituted pseudouridine derivatives have garnered significant attention. This technical guide provides a comprehensive overview of the anticipated . Due to the limited publicly available data on this specific molecule, this guide extrapolates its characteristics from the well-documented properties of its parent compound, pseudouridine (Ψ), and the closely related, clinically relevant analog, N1-methylpseudouridine (m1Ψ). The document covers structural features, impact on RNA duplex stability, and inferred biological effects, supplemented with detailed experimental protocols for its characterization.

Introduction

Pseudouridine (Ψ), the most abundant RNA modification, is an isomer of uridine (B1682114) where the uracil (B121893) base is linked to the ribose sugar via a C5-C1' carbon-carbon bond instead of the canonical N1-C1' N-glycosidic bond.[1][2] This unique linkage grants Ψ distinct biophysical properties, including increased conformational flexibility and an additional hydrogen bond donor at the N1 position, which can enhance the structural stability of RNA.[2][3]

Modification of the N1 position of pseudouridine, such as in N1-methylpseudouridine (m1Ψ), has been a pivotal strategy in the development of mRNA vaccines.[4][5] Substituting every uridine with m1Ψ in mRNA has been shown to dramatically reduce the innate immune response and increase protein translation, leading to more effective and safer therapeutics.[4][6] N1-(2-Methyl)propyl pseudouridine, also known as N1-isobutyl-pseudouridine, is another derivative in this class. This guide aims to provide a detailed technical overview of its expected biophysical properties by drawing parallels with Ψ and m1Ψ, offering a valuable resource for researchers engaged in the design and development of novel RNA-based drugs.

Molecular Structure and Physicochemical Properties

The core structure of this compound is based on the pseudouridine scaffold, with an isobutyl group attached to the N1 atom of the uracil base. This substitution is expected to influence its steric and electronic properties compared to Ψ and m1Ψ.

PropertyUridine (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)This compound (Predicted)
Chemical Formula C₉H₁₂N₂O₆C₉H₁₂N₂O₆C₁₀H₁₄N₂O₆C₁₃H₂₀N₂O₆
Molar Mass 244.20 g/mol 244.20 g/mol 258.23 g/mol [4]300.31 g/mol
N1-Substituent -H-H-CH₃-CH₂CH(CH₃)₂
N1 H-bond Donor NoYes[1]No[6]No
Glycosidic Bond N1-C1'C5-C1'[1]C5-C1'C5-C1'

Conformational Characteristics and Impact on RNA Structure

The fundamental structural features of pseudouridine are retained in its N1-substituted derivatives, which are anticipated to confer similar effects on RNA structure.

  • Enhanced Conformational Flexibility : The C5-C1' bond in pseudouridine and its analogs has greater rotational freedom compared to the N1-C1' bond in uridine. This flexibility allows for better base-stacking interactions within an RNA duplex, contributing to increased stability.[2][5]

  • Sugar Pucker : Like pseudouridine, this compound is expected to favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices. This preference helps to pre-organize the RNA backbone for duplex formation.

  • N1-Substitution Effects : The N1 position of pseudouridine possesses a hydrogen bond donor (N1-H) that can form additional interactions, sometimes with the phosphate (B84403) backbone or water molecules, further stabilizing RNA structures.[1][7] Alkylation at the N1 position, as in N1-methylpseudouridine and this compound, removes this hydrogen bond donor.[6] The isobutyl group, being larger than a methyl group, may introduce steric hindrance that could locally influence the major groove of an RNA duplex and modulate interactions with RNA-binding proteins.

Influence on RNA Duplex Thermal Stability

The incorporation of modified nucleosides can significantly alter the thermal stability of RNA duplexes, typically measured by the melting temperature (Tₘ).

Pseudouridine is known to stabilize RNA duplexes, increasing the Tₘ compared to uridine-containing counterparts. This stabilization is attributed to improved base stacking and the additional hydrogen bonding capacity of the N1-H.[3][8] N1-methylpseudouridine also enhances duplex stability, often to a greater extent than pseudouridine, due to stronger stacking interactions despite the loss of the N1-H donor.[5]

The effect of this compound on Tₘ is expected to be stabilizing, likely comparable to or slightly different from m1Ψ, depending on the sequence context. The larger hydrophobic isobutyl group could potentially lead to more favorable stacking interactions.

ModificationSequence ContextΔTₘ (°C) vs. UridineReference(s)
Pseudouridine (Ψ)Varies+1.5 to +4.0[8]
N1-methyl-Ψ (m1Ψ)VariesGenerally stabilizing[5][8]

Inferred Biological Activity and Signaling

The primary therapeutic advantage of N1-alkylated pseudouridine analogs in mRNA is their ability to evade innate immune recognition and enhance translation.

  • Reduced Immunogenicity : Toll-like receptors (TLRs), such as TLR7 and TLR8, can recognize unmodified single-stranded RNA, triggering an inflammatory response that can lead to translational shutdown. The presence of modifications like N1-methylpseudouridine prevents this recognition, thus mitigating the immune response.[9] this compound is predicted to share this crucial property.

  • Enhanced Translation : By preventing the activation of immune pathways like the protein kinase R (PKR) pathway, which phosphorylates the eukaryotic translation initiation factor 2 alpha (eIF2α), N1-substituted pseudouridine-modified mRNA leads to more robust and sustained protein production.[9]

mRNA_Translation_Pathway cluster_immune_response Innate Immune Sensing cluster_translation Protein Translation unmodified_mRNA Unmodified mRNA TLR7_8 TLR7 / TLR8 unmodified_mRNA->TLR7_8 Recognition PKR PKR unmodified_mRNA->PKR Activation Inflammatory\nResponse Inflammatory Response TLR7_8->Inflammatory\nResponse eIF2a eIF2α PKR->eIF2a p_eIF2a P-eIF2α eIF2a->p_eIF2a Phosphorylation Ribosome Ribosome p_eIF2a->Ribosome Inhibition modified_mRNA N1-substituted Pseudouridine mRNA modified_mRNA->TLR7_8 Evades Recognition modified_mRNA->PKR No Activation modified_mRNA->Ribosome Binding Protein Protein Synthesis Ribosome->Protein

Modified mRNA evades immune sensing to enhance protein synthesis.

Experimental Protocols for Biophysical Characterization

A systematic approach is required to determine the precise .

General Workflow

The characterization process involves synthesis, incorporation into RNA, and subsequent biophysical analysis.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_incorporation RNA Preparation cluster_analysis Biophysical Analysis synthesis Chemical Synthesis of N1-(2-Methyl)propyl pseudouridine-5'-triphosphate purification HPLC Purification synthesis->purification transcription In Vitro Transcription purification->transcription rna_purification RNA Purification (e.g., PAGE) transcription->rna_purification ms Mass Spectrometry (Confirmation of Incorporation) rna_purification->ms nmr NMR Spectroscopy (Structure & Dynamics) rna_purification->nmr tm Thermal Denaturation (Stability - Tm) rna_purification->tm

Workflow for the biophysical characterization of modified RNA.
Protocol: NMR Spectroscopy for Structural Analysis

NMR is a powerful tool to determine the high-resolution structure and dynamics of modified RNA.[10]

Objective: To confirm the structure of this compound within an RNA duplex and assess its impact on local conformation.

Materials:

  • Purified RNA oligonucleotide containing this compound (and an unmodified control).

  • NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 6.8).

  • 99.9% D₂O.

  • NMR spectrometer (600 MHz or higher) with a cryoprobe.

Methodology:

  • Sample Preparation: Dissolve the lyophilized RNA sample in NMR buffer to a final concentration of 0.5-1.0 mM. For observing exchangeable imino protons, the sample is prepared in 90% H₂O/10% D₂O. For non-exchangeable protons, the sample is lyophilized and redissolved in 99.9% D₂O.

  • 1D ¹H NMR: Acquire a 1D ¹H spectrum to assess sample purity and folding. The imino proton region (10-15 ppm) provides a fingerprint of the duplex formation.

  • 2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum in D₂O to assign sugar and base protons by correlating spins within the same ribose ring or base.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum (mixing times of 150-300 ms) in D₂O to identify through-space proximities between protons. This is crucial for sequential assignment and determining the overall helical structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): For isotopically labeled samples, this experiment correlates directly bonded protons and carbons, aiding in resonance assignment and probing the local electronic environment.[11]

  • Data Analysis: Process and analyze the spectra to assign resonances, identify characteristic NOE patterns (e.g., H1'-H6/H8), and compare the chemical shifts and conformational features of the modified duplex to the unmodified control.

Protocol: Thermal Denaturation by UV-Vis Spectrophotometry

This method measures the Tₘ of the RNA duplex, providing a direct measure of its thermal stability.

Objective: To quantify the change in thermal stability (ΔTₘ) upon incorporation of this compound.

Materials:

  • Purified RNA oligonucleotides (modified and control), annealed to their complementary strands.

  • Degassed melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer equipped with a temperature controller.

Methodology:

  • Sample Preparation: Prepare samples of the modified and unmodified RNA duplexes at a concentration of 2-5 µM in the melting buffer.

  • Annealing: Heat the samples to 95°C for 5 minutes and then cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition: Place the samples in the spectrophotometer. Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tₘ is the temperature at which 50% of the duplex has dissociated, determined by finding the maximum of the first derivative of the melting curve. The ΔTₘ is calculated as Tₘ(modified) - Tₘ(unmodified).

Conclusion

While direct experimental data for this compound remains scarce in the public domain, a robust profile of its biophysical properties can be inferred from the extensive knowledge of pseudouridine and N1-methylpseudouridine. It is anticipated to be a structure-stabilizing modification that enhances RNA duplex stability through favorable base-stacking interactions. Biologically, its key predicted feature is the ability to confer immune-evasive properties to mRNA, thereby enhancing translational efficiency. The experimental protocols detailed in this guide provide a clear framework for the validation of these properties, which is essential for its potential application in the development of next-generation RNA therapeutics and vaccines.

References

The Role of N1-Methylpseudouridine in Messenger RNA: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the field of mRNA-based therapeutics and vaccines. Among these, N1-methylpseudouridine (m1Ψ) has emerged as a critical component, significantly enhancing the efficacy of these novel treatments. This technical guide provides an in-depth exploration of the core mechanism of action of m1Ψ in mRNA, focusing on its impact on translation, immune evasion, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: A Dual Strategy for Enhanced Protein Expression

The enhanced protein expression from m1Ψ-modified mRNA stems from a two-pronged mechanism: the evasion of the innate immune system and the direct modulation of the translation process. These synergistic effects lead to higher yields of the desired protein product.

Evasion of the Innate Immune Response

Unmodified single-stranded RNA can be recognized by the innate immune system as a potential viral threat, leading to the activation of pathways that suppress protein synthesis. m1Ψ modification allows the mRNA to circumvent this surveillance.

One of the primary pathways inhibited by m1Ψ is the activation of RNA-dependent protein kinase (PKR).[1] In its latent form, PKR is activated by binding to double-stranded RNA (dsRNA), which can be present as a byproduct of in vitro transcription.[2][3] Upon activation, PKR autophosphorylates and subsequently phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α).[1] Phosphorylated eIF2α sequesters eIF2B, a guanine (B1146940) nucleotide exchange factor, which is essential for recycling eIF2 to its active GTP-bound state. This leads to a global shutdown of cap-dependent translation initiation.[1]

By incorporating m1Ψ in place of uridine, the mRNA is less likely to activate PKR, thus preventing the phosphorylation of eIF2α and the subsequent inhibition of translation.[1][4][5] This reduction in immune activation is a key factor in the increased protein expression observed with m1Ψ-modified mRNA.[6][7]

G cluster_pathway PKR-eIF2α Signaling Pathway unmodified_mRNA Unmodified mRNA (dsRNA contaminants) PKR PKR (inactive) unmodified_mRNA->PKR activates m1psi_mRNA m1Ψ-modified mRNA m1psi_mRNA->PKR inhibits activation PKR_active PKR (active, phosphorylated) PKR->PKR_active autophosphorylates eIF2a eIF2α PKR_active->eIF2a phosphorylates translation_initiation Translation Initiation eIF2a->translation_initiation eIF2a_p p-eIF2α translation_inhibition Translation Inhibition eIF2a_p->translation_inhibition

Figure 1: PKR-eIF2α signaling pathway and the inhibitory effect of m1Ψ-modified mRNA.
Direct Modulation of the Translation Process

Beyond its role in immune evasion, m1Ψ directly influences the mechanics of translation. Studies have shown that mRNAs containing m1Ψ exhibit increased ribosome density.[4][5] This suggests that m1Ψ may enhance the rate of translation initiation or ribosome loading onto the mRNA.

Furthermore, m1Ψ has been observed to affect the dynamics of translation elongation. Some reports indicate that m1Ψ can lead to ribosome pausing at certain sites.[5] While extensive pausing can be detrimental, a moderate increase may facilitate proper protein folding. The overall effect is a more efficient translation process, contributing to the higher protein output from m1Ψ-modified transcripts.

Quantitative Data on the Effects of N1-Methylpseudouridine

The impact of m1Ψ on translation has been quantified in various studies. The following tables summarize key findings on translation efficiency and fidelity.

Table 1: Effect of m1Ψ on Translation Efficiency
Reporter GeneCell Type/SystemModificationFold Increase in Protein Expression (compared to unmodified)Reference
LuciferaseHEK293T cellsN1mΨ>10-fold[4]
LuciferaseKrebs cell-free extractN1mΨ~8-fold[4]
LuciferaseHeLa cell-free extractN1mΨ~5-fold[4]
LuciferaseRabbit Reticulocyte LysateN1mΨ~7-fold[4]
Table 2: Effect of m1Ψ on Translational Fidelity
RNA PolymeraseModificationCombined Error Rate (errors/base)Reference
T7Unmodified7.4 ± 0.7 × 10⁻⁵[8]
T7ψ (pseudouridine)1.3 ± 0.2 × 10⁻⁴[8]
T7m1Ψ7.4 ± 0.7 × 10⁻⁵[8]
SP6UnmodifiedNot specified[8]
SP6ψ (pseudouridine)Higher than unmodified[8]
SP6m1ΨComparable to unmodified[8]

Note: The error rates reported are a combination of transcription and reverse transcription errors.

Studies have also shown that m1Ψ can subtly influence the misincorporation of certain amino acids in a codon- and context-dependent manner, though it does not appear to cause a significant global decrease in translational fidelity.[9][10]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of m1Ψ-modified mRNA.

In Vitro Transcription of m1Ψ-Modified mRNA

This protocol outlines the synthesis of m1Ψ-containing mRNA using T7 RNA polymerase.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter

  • T7 RNA polymerase

  • ATP, GTP, CTP solutions

  • N1-Methylpseudouridine-5'-Triphosphate (m1ΨTP)

  • UTP solution (for unmodified control)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Purification kit (e.g., spin columns)

Procedure:

  • Assemble the transcription reaction at room temperature by combining the transcription buffer, NTPs (substituting UTP with m1ΨTP for modified mRNA), linearized DNA template, and RNase inhibitor.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.

  • Purify the mRNA using a suitable purification kit according to the manufacturer's instructions.

  • Assess the concentration, purity, and integrity of the synthesized mRNA using spectrophotometry (A260/A280 ratio) and gel electrophoresis.

G cluster_workflow In Vitro Transcription Workflow template Linearized DNA Template transcription Transcription Reaction (37°C, 2-4h) template->transcription ntps NTPs (with m1ΨTP) ntps->transcription t7 T7 RNA Polymerase t7->transcription dnase DNase I Treatment transcription->dnase purification mRNA Purification dnase->purification final_mrna m1Ψ-modified mRNA purification->final_mrna

Figure 2: Workflow for the in vitro transcription of m1Ψ-modified mRNA.
In Vitro Translation Assay

This assay measures the amount of protein produced from a given mRNA template in a cell-free system.

Materials:

  • In vitro translation system (e.g., rabbit reticulocyte lysate, HeLa cell extract)

  • Unmodified and m1Ψ-modified mRNA templates

  • Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine)

  • Reaction buffer

  • Nuclease-treated water

Procedure:

  • Thaw the cell-free extract on ice.

  • In a microcentrifuge tube, combine the cell-free extract, reaction buffer, amino acid mixture, and the mRNA template.

  • Incubate the reaction at the recommended temperature (e.g., 30°C or 37°C) for a specified time (e.g., 60-90 minutes).

  • Stop the reaction by placing the tubes on ice or by adding a stop solution.

  • Analyze the protein product. For radiolabeled proteins, this can be done by SDS-PAGE followed by autoradiography. For reporter proteins like luciferase, activity can be measured using a luminometer.

Western Blot for Phosphorylated eIF2α

This protocol is used to detect the levels of phosphorylated eIF2α in cells transfected with modified or unmodified mRNA.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Unmodified and m1Ψ-modified mRNA

  • Transfection reagent

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-eIF2α (Ser51) and anti-total-eIF2α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Transfect cells with unmodified or m1Ψ-modified mRNA.

  • After a desired incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total eIF2α for a loading control.

Toeprinting Assay

This assay is used to map the position of ribosomes on an mRNA molecule.

Materials:

  • In vitro translation system

  • mRNA of interest

  • A fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the region of interest

  • Reverse transcriptase

  • dNTPs

  • Sequencing gel or capillary electrophoresis equipment

Procedure:

  • Set up an in vitro translation reaction with the mRNA of interest to allow ribosome binding.

  • Add the labeled primer, which will anneal to the mRNA.

  • Initiate reverse transcription by adding reverse transcriptase and dNTPs.

  • The reverse transcriptase will synthesize a cDNA strand until it is blocked by a ribosome, creating a "toeprint".

  • Denature the reaction products and analyze them by gel electrophoresis alongside a sequencing ladder generated from the same mRNA template. The size of the toeprint fragment indicates the position of the leading edge of the ribosome.

G cluster_workflow Toeprinting Assay Workflow mrna mRNA binding Ribosome Binding (in vitro translation) mrna->binding ribosome Ribosome ribosome->binding annealing Primer Annealing binding->annealing primer Labeled Primer primer->annealing extension Primer Extension annealing->extension rt Reverse Transcriptase + dNTPs rt->extension toeprint Toeprint Fragment extension->toeprint analysis Gel Electrophoresis & Analysis toeprint->analysis

Figure 3: Workflow for a toeprinting assay to map ribosome positions on mRNA.
Ribosome Profiling

Ribosome profiling (Ribo-seq) provides a genome-wide snapshot of translation by sequencing mRNA fragments protected by ribosomes.

Materials:

  • Cells or tissue of interest

  • Translation inhibitor (e.g., cycloheximide)

  • Lysis buffer

  • RNase I

  • Sucrose (B13894) gradient ultracentrifugation equipment

  • RNA purification kits

  • Library preparation kit for next-generation sequencing

Procedure:

  • Treat cells with a translation inhibitor to freeze ribosomes on the mRNA.

  • Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes.

  • Isolate the ribosome-protected fragments (RPFs) by sucrose gradient ultracentrifugation.

  • Extract the RNA from the monosome fraction.

  • Prepare a sequencing library from the RPFs, which involves adapter ligation, reverse transcription, and PCR amplification.

  • Sequence the library using a next-generation sequencing platform.

  • Align the sequencing reads to a reference transcriptome to determine the ribosome density at each position.

Quantitative Mass Spectrometry for Fidelity Analysis

This method is used to identify and quantify amino acid misincorporations in the protein product.

Materials:

  • Protein product from in vitro or in-cell translation of modified and unmodified mRNA

  • Protease (e.g., trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Purify the protein of interest.

  • Digest the protein into smaller peptides using a specific protease.

  • Separate the peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry to determine their amino acid sequence.

  • Compare the identified peptide sequences to the expected sequence to identify any amino acid substitutions.

  • Quantify the relative abundance of the misincorporated peptides compared to the correct peptides.

Conclusion

The incorporation of N1-methylpseudouridine into mRNA is a powerful strategy for enhancing protein expression. Its dual mechanism of action, which involves both the circumvention of the innate immune response and the direct enhancement of the translation process, makes it an invaluable tool for the development of mRNA-based therapeutics and vaccines. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced effects of m1Ψ and other nucleoside modifications on mRNA translation and function. A thorough understanding of these mechanisms is crucial for the continued advancement and optimization of this promising class of medicines.

References

An In-depth Technical Guide on the Core Solubility and Stability of N1-(2-Methyl)propyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Modified nucleosides are foundational to the development of novel therapeutics, particularly in the realm of mRNA-based vaccines and therapies. N1-methylpseudouridine has been a key component in stabilizing mRNA constructs and enhancing their translational efficacy.[1][2][3][4][5] This whitepaper provides a detailed technical guide on the anticipated solubility and stability of a related novel modification, N1-(2-Methyl)propyl pseudouridine (B1679824). While specific experimental data for this compound is not yet publicly available, this guide extrapolates from the known characteristics of pseudouridine and its N1-alkylated derivatives to predict its physicochemical properties. Furthermore, it outlines comprehensive experimental protocols for the systematic evaluation of its solubility and stability, providing a framework for its investigation and application in drug development.

Introduction to N1-Alkyl-Pseudouridines

Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and is known to enhance the stability of RNA structures.[1][6][7] The presence of an additional hydrogen bond donor at the N1 position and the C-C glycosidic bond contribute to its unique structure-stabilizing properties.[1][6][8] Modifications at the N1 position of pseudouridine have been shown to further modulate its characteristics. For instance, N1-methylpseudouridine (m1Ψ) not only maintains the stabilizing effects of pseudouridine but also further reduces the innate immune response to mRNA and increases translation efficiency, making it a critical component in mRNA vaccines.[1][3][4]

The introduction of an N1-(2-Methyl)propyl (isobutyl) group to the pseudouridine scaffold is a logical progression in the exploration of modified nucleosides. This modification is expected to significantly increase the lipophilicity of the nucleoside, which could have profound effects on its solubility, stability, and biological activity. This guide will explore these anticipated properties and provide the necessary methodologies to empirically determine them.

Predicted Physicochemical Properties

Based on the known properties of pseudouridine and its N1-methylated analog, we can predict the following for N1-(2-Methyl)propyl pseudouridine:

  • Increased Lipophilicity: The isobutyl group at the N1 position will increase the nonpolar surface area of the molecule, leading to higher lipophilicity compared to both pseudouridine and N1-methylpseudouridine. This could enhance membrane permeability, a desirable trait for drug candidates.

  • Altered Solubility: While pseudouridine is highly soluble in water, the increased lipophilicity of this compound will likely decrease its aqueous solubility.[6] Conversely, its solubility in organic solvents is expected to be enhanced.

  • Enhanced Stability: The N1-alkylation is anticipated to confer increased enzymatic and acid stability, similar to what is observed with other modified nucleosides.[9] The bulky isobutyl group may also provide steric hindrance, further protecting the glycosidic bond from enzymatic cleavage.

Quantitative Data Summary (Predictive)

The following tables are presented as templates for the systematic characterization of this compound. The experimental protocols to generate this data are detailed in the subsequent sections.

Table 1: Predicted Solubility Profile of this compound

SolventPredicted SolubilityExperimentally Determined Solubility (mg/mL)Experimentally Determined Solubility (mM)
WaterLowData to be determinedData to be determined
Phosphate-Buffered Saline (PBS, pH 7.4)LowData to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)HighData to be determinedData to be determined
EthanolModerate to HighData to be determinedData to be determined
MethanolModerate to HighData to be determinedData to be determined

Table 2: Predicted Stability Profile of this compound under Forced Degradation Conditions

ConditionStressorPredicted Outcome% Degradation (to be determined)Major Degradants (to be determined)
Hydrolytic 0.1 M HCl, 60°CPotential for some degradation, but likely more stable than uridine.Data to be determinedData to be determined
0.1 M NaOH, 60°CPotential for degradation.Data to be determinedData to be determined
Neutral pH (Water), 80°CExpected to be relatively stable.Data to be determinedData to be determined
Oxidative 3% H₂O₂, RTPotential for oxidation.Data to be determinedData to be determined
Photolytic UV/Vis light (ICH Q1B)Potential for photodegradation.Data to be determinedData to be determined
Thermal 80°C (Solid-state)Expected to be relatively stable.Data to be determinedData to be determined

Experimental Protocols

Solubility Determination

A standard shake-flask method can be employed to determine the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, PBS, DMSO, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in mg/mL and mM.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11][12][13][14]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂). For photostability, expose both solid and solution samples to light as per ICH Q1B guidelines. For thermal stability, store the solid compound at elevated temperatures.

  • Stress Conditions: Incubate the samples under the specified conditions for a defined period.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact drug from its degradation products.

  • Quantification and Characterization: Quantify the amount of remaining intact drug and the formation of any degradation products. If significant degradation is observed, techniques like LC-MS/MS can be used to identify and characterize the degradants.

Visualization of Workflows and Pathways

Experimental Workflow for Solubility and Stability Testing

G Figure 1: General Experimental Workflow cluster_0 Solubility Assessment cluster_1 Stability Assessment (Forced Degradation) A Prepare Supersaturated Solution B Equilibrate (Shake-Flask) A->B C Centrifuge B->C D Analyze Supernatant (HPLC) C->D E Determine Solubility D->E F Prepare Solutions under Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) G Incubate at Defined Time Points F->G H Analyze Samples (Stability-Indicating HPLC) G->H I Quantify Degradation & Identify Degradants (LC-MS) H->I J Establish Degradation Profile I->J

Caption: General Experimental Workflow.

Conceptual Signaling Pathway Impact

While the direct impact on signaling pathways is yet to be determined, the incorporation of modified nucleosides like this compound into mRNA can influence interactions with cellular machinery.

G Figure 2: Conceptual Cellular Interaction A mRNA with N1-(2-Methyl)propyl pseudouridine B Ribosome A->B Binding D Innate Immune Sensors (e.g., TLRs, RIG-I) A->D Interaction C Protein Translation B->C Leads to E Reduced Immune Response D->E Results in

Caption: Conceptual Cellular Interaction.

Conclusion

This compound represents a promising novel modification for therapeutic applications. Based on the well-characterized properties of pseudouridine and N1-methylpseudouridine, it is anticipated to exhibit increased lipophilicity and stability, which could translate to improved bioavailability and efficacy. This technical guide provides a comprehensive framework for the systematic evaluation of its solubility and stability. The detailed experimental protocols outlined herein will enable researchers to generate the necessary data to fully characterize this compound and unlock its therapeutic potential. The provided visualizations offer a clear overview of the experimental workflow and the conceptual cellular interactions, aiding in the strategic planning of future research and development efforts.

References

A Technical Guide to the Theoretical Modeling of N1-Alkyl Pseudouridine in RNA Duplexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified nucleosides into messenger RNA (mRNA) has revolutionized the landscape of therapeutics and vaccine development, with N1-methylpseudouridine (m1Ψ) being a cornerstone of this advancement.[1] Its use in the highly effective COVID-19 mRNA vaccines underscores the critical need to understand its impact on RNA structure, stability, and function.[2][3] This technical guide provides an in-depth overview of the theoretical and computational methodologies used to model N1-alkyl pseudouridine (B1679824) within RNA duplexes, complemented by the experimental protocols required for model validation. We aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage these techniques in the rational design of RNA-based technologies.

Introduction: The Significance of N1-Alkyl Pseudouridine

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification found in RNA.[3] It is characterized by a C-C glycosidic bond between the C5 of the uracil (B121893) base and the C1' of the ribose sugar, in contrast to the N-C bond in uridine.[1] This unique linkage grants Ψ an additional hydrogen bond donor at the N1 position. Its N1-methyl derivative, N1-methylpseudouridine (m1Ψ), while lacking this extra H-bond donor, has been shown to confer significant advantages when incorporated into therapeutic mRNAs, including enhanced transcript stability, increased translation efficiency, and reduced immunogenicity.[3]

Theoretical modeling plays a pivotal role in elucidating the nuanced structural and thermodynamic consequences of these modifications. Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, provide a molecular-level understanding that is often difficult to capture through experimental means alone. These models help to explain the context-dependent stabilization of RNA duplexes observed upon m1Ψ incorporation and guide the design of novel RNA sequences with desired properties.[2]

Theoretical Modeling Workflow

The theoretical investigation of N1-alkyl pseudouridine in RNA duplexes typically follows a multi-step computational workflow. This process begins with the generation of a structural model, followed by extensive conformational sampling using molecular dynamics, and is often refined with high-level quantum mechanical calculations to determine energetic properties.

Theoretical_Modeling_Workflow cluster_0 Model Preparation cluster_1 Conformational Sampling cluster_2 Energetic Analysis cluster_3 Validation PDB Initial Structure Generation (e.g., from PDB or built) Param Parameterization (Force Field for m1Ψ) PDB->Param MD Molecular Dynamics (MD) Simulation Param->MD Solvated System Hydration Hydration Analysis MD->Hydration QM Quantum Mechanics (QM) Calculations MD->QM MD Geometries FreeEnergy Free Energy Calculations (e.g., LIE, MM/PBSA) QM->FreeEnergy Validation Comparison with Experimental Data (NMR, Thermal Denaturation) FreeEnergy->Validation Predicted Thermodynamics

Caption: A generalized workflow for the theoretical modeling of modified RNA duplexes.

Quantitative Data: Thermodynamic Stability

A key outcome of theoretical modeling, validated by experimental data, is the quantification of the thermodynamic stability of RNA duplexes containing N1-alkyl pseudouridine. The nearest-neighbor (NN) model is commonly used, where the overall stability of a duplex is predicted from the sum of thermodynamic parameters for adjacent base pairs (dinucleotide steps).

Nearest-Neighbor Free Energy Parameters (ΔG°37)

The following tables summarize predicted nearest-neighbor free energy parameters (in kcal/mol at 37°C) for m1Ψ-A pairs in comparison to U-A and Ψ-A pairs, derived from computational studies.[4][5] Lower (more negative) values indicate greater stability.

Table 1: Predicted Nearest-Neighbor Free Energies (ΔG°37 in kcal/mol) for Y-A Pairs (Y = U, Ψ, m1Ψ)

5'-XY-3'/3'-X'A-5'U-A (Y=U)Ψ-A (Y=Ψ)m1Ψ-A (Y=m1Ψ)
G U / C A -2.24-2.50-2.85
C U / G A -2.11-2.35-2.71
A U / U A -1.33-1.58-1.90
U U / A A -0.93-1.25-1.55
Data sourced from computational studies using a Linear Interaction Energy (LIE) approach with MD simulations. Values in parentheses in the source have been omitted for clarity.[4]

Table 2: Predicted Nearest-Neighbor Free Energies (ΔG°37 in kcal/mol) for Mismatched Pairs

5'-GYC-3'/3'-CGG-5'U Mismatch (Y=U)Ψ Mismatch (Y=Ψ)m1Ψ Mismatch (Y=m1Ψ)
Y-G Mismatch -1.39-1.55-1.82
Y-U Mismatch -0.63-0.85-1.10
Y-C Mismatch -0.83-0.99-1.25
Data represents predicted values for internal mismatches within a specific sequence context.[4]

These data consistently show that nearest-neighbor pairs containing m1Ψ are significantly more stable than those with either U or Ψ.[2][4] This increased stability is attributed to enhanced base stacking interactions, presumably arising from the increased molecular polarizability due to the methyl group.[2]

Experimental Protocols for Model Validation

Rigorous experimental validation is essential to ensure the accuracy and predictive power of theoretical models. The following sections detail the core experimental methodologies employed.

Synthesis of N1-Alkyl Pseudouridine-Modified RNA

The generation of RNA duplexes containing m1Ψ for experimental analysis is typically achieved through in vitro transcription (IVT).

IVT_Workflow Template dsDNA Template (with T7 Promoter) Reaction In Vitro Transcription Reaction @ 37°C Template->Reaction T7Pol T7 RNA Polymerase T7Pol->Reaction NTPs NTPs (ATP, CTP, GTP) NTPs->Reaction m1UTP m1Ψ-TP (replaces UTP) m1UTP->Reaction Purification Purification (e.g., DNase treatment, column purification) Reaction->Purification Crude Product modRNA m1Ψ-Modified RNA Transcript Purification->modRNA Purified Product

Caption: Workflow for the synthesis of m1Ψ-modified mRNA via in vitro transcription.[6]

Methodology:

  • Template Generation: A double-stranded DNA (dsDNA) template is generated, typically by PCR. This template contains the T7 RNA polymerase promoter sequence upstream of the desired RNA sequence.[7]

  • In Vitro Transcription Reaction: The IVT reaction is assembled using a commercially available kit (e.g., MegaScript T7 Kit).[7] The reaction mixture includes the dsDNA template, T7 RNA polymerase, RNase inhibitors, and a buffered solution of nucleotide triphosphates (NTPs).

  • Modified Nucleotide Incorporation: For the synthesis of m1Ψ-containing RNA, standard Uridine-5'-triphosphate (UTP) is completely replaced with N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).[7]

  • Incubation: The reaction is incubated at 37°C for a period ranging from 30 minutes to several hours.[8]

  • Purification: Following transcription, the DNA template is removed by DNase treatment. The synthesized RNA is then purified, typically using column-based methods or gel electrophoresis, to remove unincorporated NTPs, enzymes, and salts.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior, conformational preferences, and hydration patterns of RNA duplexes.

Methodology:

  • System Preparation:

    • An initial A-form RNA duplex structure is generated.

    • The AMBER molecular dynamics package is commonly used, employing RNA-specific force fields like OL3.[9] Parameters for the modified m1Ψ residue must be available or generated.

    • The RNA is placed in a periodic box of explicit water molecules (e.g., TIP3P model).[9]

    • Counter-ions (e.g., Na⁺ or K⁺) are added to neutralize the system and to simulate a specific salt concentration (e.g., 0.15 M NaCl).[10]

  • Energy Minimization: The initial system is energy-minimized to relieve any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 298 K or 310 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve the correct density.[10]

  • Production Run: Long-timescale simulations (nanoseconds to microseconds) are performed under the NVT (constant volume and temperature) or NPT ensemble to sample the conformational space of the duplex.[10]

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate structural parameters (RMSD, base pair parameters, sugar pucker), study hydration patterns around the modification, and provide geometries for subsequent QM calculations.[11]

Quantum Mechanics (QM) Calculations

QM calculations are employed to obtain highly accurate energies for non-covalent interactions, such as base stacking and hydrogen bonding, which are critical for understanding duplex stability.

Methodology:

  • Geometry Extraction: Representative geometries of nearest-neighbor steps (dimer duplexes) are extracted from the MD simulation trajectories.[12]

  • Model System Preparation: The sugar-phosphate backbone is typically removed, and the bases are capped with hydrogen atoms to create a computationally tractable model system.[12]

  • Energy Calculation: High-level ab initio methods are used to calculate the interaction energies.

    • Stacking Energy: The energy of interaction between adjacent base pairs is calculated.

    • Hydrogen Bonding Energy: The energy of interaction between bases within a pair is calculated.

  • Energy Decomposition Analysis: Methods like Symmetry-Adapted Perturbation Theory (SAPT) or Absolutely Localized Molecular Orbitals (ALMO) can be used to decompose the total interaction energy into physically meaningful components such as electrostatics, exchange-repulsion, dispersion, and induction.[13] This helps to elucidate the nature of the stabilizing forces.

Thermal Denaturation Studies

Thermal denaturation experiments, or "melting studies," are the primary experimental method for determining the thermodynamic stability (Tm, ΔG°, ΔH°, ΔS°) of nucleic acid duplexes.

Methodology:

  • Sample Preparation: The synthesized, purified RNA single strands are mixed in equimolar amounts in a buffered solution (e.g., 40 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂).[14] RNA concentrations are typically around 1.0 µM.[14]

  • Annealing: The sample is first denatured by heating to a high temperature (e.g., 70-95°C) and then slowly cooled to room temperature to ensure proper duplex formation.[14][15]

  • Melting Curve Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased (e.g., 1.0°C/min).[14] As the duplex denatures into single strands, the absorbance increases (hyperchromic effect).

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is denatured, typically found from the maximum of the first derivative of the melting curve.[14]

    • By performing melts at various RNA concentrations, a van't Hoff plot can be generated to extract the thermodynamic parameters (ΔH° and ΔS°), from which the free energy (ΔG°37) can be calculated.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of RNA duplexes in solution, providing direct experimental validation of computational models.

Methodology:

  • Sample Preparation: A concentrated (~1 mM) and highly pure sample of the m1Ψ-modified RNA duplex is prepared in an appropriate buffer, often in D₂O to observe non-exchangeable protons or in 90% H₂O/10% D₂O to observe exchangeable imino protons.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed.

    • 1D ¹H NMR: Provides a general fingerprint of the sample and allows for the observation of imino protons involved in Watson-Crick base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< ~5 Å), allowing for the determination of sequential connectivities and inter-proton distance restraints. A 2D-¹H,¹H-NOESY can reveal a specific NOE between the N1-methyl group and the H6 proton of the pyrimidine (B1678525) ring, confirming the identity and location of m1Ψ.[16]

    • 2D TOCSY/COSY (Total/Correlated Spectroscopy): Used to identify protons that are scalar-coupled within the same ribose sugar spin system.

  • Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate an ensemble of 3D structures consistent with the experimental data.

Conclusion

The theoretical modeling of N1-alkyl pseudouridine in RNA duplexes, underpinned by robust experimental validation, is a critical component of modern RNA-based drug development. The computational workflows and experimental protocols detailed in this guide provide a framework for investigating the structural and thermodynamic impact of this vital modification. By combining molecular dynamics, quantum mechanics, and empirical data from techniques like thermal denaturation and NMR, researchers can gain a comprehensive understanding of how m1Ψ enhances RNA stability. This knowledge is paramount for the continued optimization of mRNA vaccines and therapeutics, enabling the rational design of next-generation RNA molecules with improved safety and efficacy profiles.

References

Enzymatic Recognition of N1-(2-Methyl)propyl Pseudouridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA therapeutics and vaccines has been revolutionized by the use of modified nucleosides to enhance stability and reduce immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has become a cornerstone modification in approved mRNA vaccines. Building on this success, researchers are exploring a wider range of chemical modifications to further optimize mRNA performance. This technical guide focuses on the enzymatic recognition of a novel analog, N1-(2-Methyl)propyl pseudouridine (B1679824), also known as N1-isobutyl-pseudouridine.

While naturally occurring enzymes that synthesize this specific modification have not been identified, its incorporation into RNA during in vitro transcription and the subsequent interaction of the modified RNA with other cellular enzymes are of critical importance for its potential therapeutic applications. This document provides a comprehensive overview of the current understanding, relevant experimental protocols, and the logical framework for studying the enzymatic interactions of RNA containing N1-(2-Methyl)propyl pseudouridine.

Enzymatic Synthesis and Recognition

The synthesis of RNA containing this compound is primarily achieved through in vitro transcription, a process where an RNA polymerase enzymatically synthesizes RNA from a DNA template. The recognition event, in this case, is the acceptance of the modified nucleotide triphosphate by the RNA polymerase.

Incorporation by RNA Polymerase

Bacteriophage RNA polymerases, such as T7 and SP6, are widely used for the in vitro synthesis of RNA. These enzymes are known to be permissive to the incorporation of various modified nucleotide triphosphates.[1] Research by commercial suppliers has demonstrated that T7 RNA polymerase can incorporate N1-alkyl-pseudouridine triphosphates with substituents larger than a methyl group, such as ethyl, propyl, and isopropyl groups, into mRNA transcripts.[2][3] This suggests that T7 RNA polymerase recognizes the triphosphate and ribose moieties of this compound 5'-triphosphate, and that the N1-isobutyl group does not create sufficient steric hindrance to completely block its incorporation into the growing RNA chain. The yield of the resulting mRNA can, however, be influenced by the size of the N1-substituent.[2]

Post-Transcriptional Modification: A Case of Steric Hindrance

In nature, N1-methylpseudouridine is synthesized in a two-step process: first, a pseudouridine synthase (PUS) isomerizes uridine (B1682114) to pseudouridine (Ψ), and then a dedicated N1-specific pseudouridine methyltransferase, such as Nep1 in eukaryotes and the TrmY1 family in archaea (e.g., Mja_1640), transfers a methyl group from S-adenosylmethionine (SAM) to the N1 position of the pseudouridine base.[4]

The active sites of these methyltransferases are tailored to accommodate a pseudouridine nucleotide and the methyl donor SAM. It is highly probable that the bulky 2-methylpropyl (isobutyl) group of this compound would sterically clash with the active site of these enzymes, preventing any post-transcriptional enzymatic recognition and modification.

steric_hindrance Logical Diagram: Steric Hindrance of N1-Alkyl Group cluster_enzyme N1-Pseudouridine Methyltransferase (e.g., Nep1) Active_Site Active Site SAM_Binding_Pocket SAM Binding Pocket Psi_Binding_Pocket Ψ Binding Pocket SAM SAM (Methyl Donor) SAM->SAM_Binding_Pocket Binds Pseudouridine Pseudouridine (in RNA) Pseudouridine->Psi_Binding_Pocket Fits N1_Isobutyl_Psi N1-Isobutyl-Ψ (in RNA) N1_Isobutyl_Psi->Psi_Binding_Pocket Steric Clash

Caption: Steric hindrance of the N1-isobutyl group likely prevents binding to N1-methyltransferases.

Quantitative Data

N1-Substituted PseudouridineRelative Transcription Yield (vs. WT)Relative Protein Expression in THP-1 cells (vs. m1Ψ)Relative Cell Viability (MTT Assay)
N1-methyl (m1Ψ) High100% (Reference)High
N1-ethyl (Et1Ψ) HighSimilar to m1ΨHigh
N1-propyl (Pr1Ψ) ModerateSimilar to m1ΨHigh
N1-isopropyl (iPr1Ψ) ModerateLower than m1ΨHigh
N1-(2-Methyl)propyl Not ReportedNot ReportedNot Reported
Data is qualitatively summarized from a poster by TriLink BioTechnologies.[2][3] "High", "Moderate", and "Low" are relative terms based on the graphical data presented in the source.

Experimental Protocols

In Vitro Synthesis of RNA containing this compound

This protocol is for the synthesis of mRNA where all uridine residues are replaced by this compound using T7 RNA polymerase.

  • Template Preparation: A linearized plasmid DNA or a PCR product containing a T7 promoter upstream of the desired sequence should be used as the template.

  • Transcription Reaction Setup:

    • Assemble the following components at room temperature in the order listed:

      • Nuclease-free water

      • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 20 mM spermidine, 100 mM DTT)

      • ATP, GTP, CTP solutions (100 mM each)

      • N1-(2-Methyl)propyl pseudouridine-5'-triphosphate (B1141104) solution (100 mM)

      • Linearized DNA template (0.5-1.0 µg)

      • RNase Inhibitor (e.g., 40 units)

      • T7 RNA Polymerase (e.g., 50 units)

    • The final concentration of each NTP should be optimized, typically in the range of 2-7.5 mM.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation, spin column chromatography, or HPLC.

  • Quality Control: Analyze the integrity and purity of the RNA by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer).

Quantitative Analysis by Mass Spectrometry

This protocol outlines the quantification of this compound incorporation in a synthesized RNA sample.

  • RNA Digestion:

    • Digest the purified RNA sample to single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and a phosphatase (e.g., bacterial alkaline phosphatase).

    • Incubate at 37°C for 1-2 hours.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet the enzymes.

    • Transfer the supernatant to a new tube and dry it using a vacuum centrifuge.

    • Resuspend the dried nucleosides in a solvent suitable for mass spectrometry (e.g., LC-MS grade water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the nucleosides using a reverse-phase column (e.g., C18).

    • Quantify the amount of this compound relative to the other nucleosides by monitoring specific mass transitions in selected reaction monitoring (SRM) mode.[5][6]

Signaling Pathways and Cellular Processing

A key advantage of using modified nucleosides like pseudouridine and its derivatives in mRNA is their ability to evade recognition by the innate immune system.[7] Toll-like receptors (TLRs) such as TLR7 and TLR8 recognize single-stranded RNA, particularly uridine-rich sequences, leading to an inflammatory response and reduced protein translation.[8] Modifications at the N1 position of pseudouridine can interfere with the binding of RNA to these receptors. It is hypothesized that the bulky N1-isobutyl group would further enhance this immune-evasive property.

innate_immune_recognition Innate Immune Recognition of mRNA cluster_endosome mRNA_unmodified Unmodified mRNA (U-rich) Endosome Endosome mRNA_unmodified->Endosome mRNA_modified N1-Isobutyl-Ψ mRNA mRNA_modified->Endosome TLR7_8 TLR7 / TLR8 mRNA_modified->TLR7_8 Reduced Recognition MyD88 MyD88 TLR7_8->MyD88 Activation IRF7 IRF7 MyD88->IRF7 NF_kB NF-κB MyD88->NF_kB Type_I_IFN Type I Interferons IRF7->Type_I_IFN Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines Translation_Inhibition Translation Inhibition Type_I_IFN->Translation_Inhibition

Caption: Modified mRNA can evade innate immune recognition by TLRs in the endosome.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the characterization of RNA containing this compound.

experimental_workflow Workflow for Characterization of N1-Isobutyl-Ψ mRNA Start Start IVT In Vitro Transcription with N1-Isobutyl-Pseudo-UTP Start->IVT Purification RNA Purification IVT->Purification QC Quality Control (Gel/Capillary Electrophoresis) Purification->QC Quantification Quantification (Mass Spectrometry) QC->Quantification Stability_Assay Stability Assay (in cell lysate/serum) QC->Stability_Assay Translation_Assay In Vitro Translation Assay QC->Translation_Assay Cell_Transfection Transfection into Cells QC->Cell_Transfection End End Quantification->End Stability_Assay->End Translation_Assay->End Protein_Expression Protein Expression Analysis (e.g., Luciferase Assay, Western Blot) Cell_Transfection->Protein_Expression Immune_Response Innate Immune Response Assay (e.g., Cytokine Measurement) Cell_Transfection->Immune_Response Protein_Expression->End Immune_Response->End

Caption: A comprehensive workflow for the synthesis and functional characterization of modified mRNA.

Conclusion

The enzymatic recognition of this compound is a multifaceted topic. While dedicated biosynthetic enzymes in nature are unlikely due to steric constraints, the recognition and incorporation of its triphosphate form by RNA polymerases like T7 is feasible and opens the door for the production of novel modified RNAs. The bulky isobutyl group is predicted to be beneficial for evading innate immune recognition, a critical feature for mRNA-based therapeutics. The provided experimental protocols and workflows offer a robust framework for researchers to synthesize and characterize RNA containing this and other novel modifications, paving the way for the development of next-generation RNA medicines with enhanced efficacy and safety profiles. Further quantitative studies are needed to fully elucidate the impact of this modification on transcription efficiency, mRNA stability, and translational fidelity.

References

Spectroscopic Analysis of N1-(2-Methyl)propyl Pseudouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pseudouridine (B1679824) (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique C-glycosidic bond offers greater conformational rigidity and an additional hydrogen bond donor at the N1 position. Alkylation at this N1 position, as seen in the therapeutic analog N1-methylpseudouridine (m1Ψ), has been shown to further enhance the properties of mRNA-based vaccines and therapeutics by increasing translation efficiency and reducing immunogenicity.

The N1-(2-Methyl)propyl (isobutyl) derivative represents a further modification of this scaffold. Its spectroscopic characterization is essential for confirming its synthesis and purity. This guide will focus on the three primary spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following data tables summarize the predicted chemical shifts for N1-(2-Methyl)propyl pseudouridine. These predictions are based on data from N1-methylpseudouridine, with shifts for the isobutyl group estimated from standard chemical shift tables and known substituent effects.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-6~7.8 - 7.9s-Deshielded aromatic proton.
H-1'~5.7 - 5.8d~4-5Anomeric proton of the ribose.
H-5'a, H-5'b~3.5 - 3.7m-Diastereotopic protons on the ribose.
H-2'~4.0 - 4.2t~5Ribose proton.
H-3'~3.8 - 4.0t~5Ribose proton.
H-4'~3.9 - 4.1m-Ribose proton.
N1-CH₂~3.6 - 3.8d~7Methylene protons of the isobutyl group, adjacent to N1.
N1-CH~2.0 - 2.2m~7Methine proton of the isobutyl group.
N1-C(CH₃)₂~0.9 - 1.0d~7Diastereotopic methyl protons of the isobutyl group.
2'-OH~5.1 - 5.3d~5Exchangeable proton.
3'-OH~5.0 - 5.2d~5Exchangeable proton.
5'-OH~4.8 - 5.0t~5Exchangeable proton.
N3-H~11.2 - 11.4s-Exchangeable imino proton.
Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-4~163 - 164Carbonyl carbon.
C-2~151 - 152Uracil ring carbon.
C-6~140 - 141Uracil ring carbon, attached to H-6.
C-5~110 - 112Uracil ring carbon, attached to C-1'.
C-1'~89 - 91Anomeric carbon of the ribose.
C-4'~84 - 86Ribose carbon.
C-2'~73 - 75Ribose carbon.
C-3'~69 - 71Ribose carbon.
C-5'~60 - 62Ribose carbon.
N1-CH₂~55 - 58Methylene carbon of the isobutyl group.
N1-CH~28 - 30Methine carbon of the isobutyl group.
N1-C(CH₃)₂~19 - 21Methyl carbons of the isobutyl group.
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

IonPredicted m/zNotes
[M+H]⁺301.16Molecular ion (C₁₃H₂₀N₂O₆).
[M+Na]⁺323.14Sodium adduct.
[M-H₂O+H]⁺283.15Loss of water from the ribose moiety.
[M-C₅H₁₀O₄+H]⁺167.10Cleavage of the glycosidic bond, leaving the protonated N1-isobutyluracil base.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (OH, NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 14 ppm.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO signal at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0 to 180 ppm.

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the ribose and isobutyl moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the attachment of the isobutyl group to the N1 position.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µM) in a suitable solvent system, such as 50:50 acetonitrile (B52724):water with 0.1% formic acid for positive ion mode.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

    • This separates the analyte from potential impurities before it enters the mass spectrometer.

  • MS Data Acquisition:

    • Acquire full scan mass spectra in positive ion mode (ESI+) over a mass range of m/z 100-1000.

    • The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]⁺ ion (m/z 301.16) for collision-induced dissociation (CID).

    • Vary the collision energy to generate a fragmentation spectrum.

    • Key expected fragments include the loss of the ribose sugar (resulting in the protonated base) and neutral losses like water. This fragmentation pattern confirms the identity of the base and sugar components.

Visualizations

Structural Relationships

The following diagram illustrates the structural evolution from the parent nucleoside, pseudouridine, to its N1-alkylated derivatives, including the target molecule.

G cluster_legend Legend A Parent Compound B Intermediate/Analog C Target Molecule Pseudo Pseudouridine (Ψ) m1Pseudo N1-methyl- pseudouridine (m1Ψ) Pseudo->m1Pseudo N1-Methylation isoPseudo N1-(2-Methyl)propyl- pseudouridine Pseudo->isoPseudo N1-Isobutylation

Caption: Structural relationship of N1-alkylated pseudouridines.

Experimental Workflow

This diagram outlines the logical flow for the complete spectroscopic characterization of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_result Data Interpretation start Synthesized Compound H1_NMR 1H NMR start->H1_NMR C13_NMR 13C NMR start->C13_NMR LCMS LC-MS (Accurate Mass) start->LCMS NMR_2D 2D NMR (COSY, HSQC) H1_NMR->NMR_2D C13_NMR->NMR_2D end Structural Confirmation NMR_2D->end MSMS Tandem MS (Fragmentation) LCMS->MSMS MSMS->end

Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of novel modified nucleosides like this compound is a critical step in drug development. While direct experimental data is not yet widely published, a combination of predictive methods based on well-understood analogs and fundamental spectroscopic principles provides a robust framework for its characterization. The protocols and predicted data herein serve as a comprehensive guide for researchers to confirm the structure, purity, and identity of this promising therapeutic building block. The application of 1D and 2D NMR in conjunction with high-resolution tandem mass spectrometry will enable unambiguous structural confirmation, ensuring the quality and consistency required for therapeutic applications.

The Untapped Potential of N1-isobutyl-pseudouridine in mRNA Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for N1-isobutyl-pseudouridine is not publicly available. This technical guide extrapolates the potential biological roles and characteristics of N1-isobutyl-pseudouridine based on comprehensive studies of structurally similar N1-alkyl-pseudouridine analogues, particularly N1-propyl-pseudouridine and N1-isopropyl-pseudouridine. All data and protocols presented herein are derived from research on these related compounds and should be considered as a predictive framework for N1-isobutyl-pseudouridine, pending direct experimental validation.

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines has catalyzed a surge in the exploration of modified nucleosides to enhance mRNA stability, translational efficiency, and to mitigate innate immune responses.[1] Pseudouridine (B1679824) (Ψ), a naturally occurring isomer of uridine, was a foundational modification in this field, demonstrating significant improvements over unmodified mRNA.[1] Further research has revealed that substitutions at the N1 position of pseudouridine can offer even greater advantages. This guide focuses on the prospective biological roles of N1-isobutyl-pseudouridine, a novel modification within the N1-alkyl-pseudouridine class. By examining data from its closest structural analogues, we aim to provide a predictive overview of its potential utility in therapeutic applications.

Inferred Biological Roles of N1-isobutyl-pseudouridine

The biological impact of incorporating N1-isobutyl-pseudouridine into mRNA is anticipated to be multifaceted, primarily affecting the interaction of the mRNA molecule with the host cell's innate immune system and translational machinery.

Modulation of the Innate Immune Response

A primary obstacle for in vivo application of exogenous mRNA is its potential to trigger an innate immune response, leading to inflammation and translational shutdown.[1] This response is mediated by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and Protein Kinase R (PKR).[1] The incorporation of pseudouridine and its N1-methyl derivative has been shown to effectively dampen this response.[1][2] N1-alkyl-pseudouridines, including the propyl and isopropyl variants, are also effective in this regard.[1] It is therefore highly probable that N1-isobutyl-pseudouridine would similarly enable mRNA to evade immune detection.

The proposed mechanism involves the steric hindrance provided by the N1-isobutyl group, which may interfere with the binding of PRRs to the mRNA. This evasion prevents the activation of downstream signaling cascades that lead to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1] Phosphorylated eIF2α is a potent inhibitor of protein synthesis. By preventing this phosphorylation, N1-isobutyl-pseudouridine-modified mRNA is expected to support sustained protein translation.[1]

Innate_Immune_Evasion cluster_cell Host Cell cluster_pathway Standard Immune Response to Unmodified mRNA Exogenous_mRNA N1-isobutyl-Ψ mRNA PRR PRRs (TLR, PKR) Exogenous_mRNA->PRR  Reduced  Recognition Sustained_Translation Sustained Translation Exogenous_mRNA->Sustained_Translation Signaling_Cascade Downstream Signaling PRR->Signaling_Cascade Inhibition eIF2a eIF2α Signaling_Cascade->eIF2a Inhibition of Phosphorylation p_eIF2a p-eIF2α Translation_Shutdown Translation Shutdown Unmodified_mRNA Unmodified mRNA PRR_active PRRs Unmodified_mRNA->PRR_active Signaling_active Signaling PRR_active->Signaling_active eIF2a_active eIF2α Signaling_active->eIF2a_active Phosphorylation p_eIF2a_active p-eIF2α Shutdown_active Translation Shutdown p_eIF2a_active->Shutdown_active IVT_Workflow Template Linearized Plasmid DNA (T7 Promoter + GOI) IVT_Mix In Vitro Transcription Mix: - T7 RNA Polymerase - ATP, GTP, CTP, N1-isobutyl-ΨTP - Cap Analog - Buffer Template->IVT_Mix Incubation Incubation (37°C, 2-4h) IVT_Mix->Incubation DNase DNase I Treatment Incubation->DNase Purification mRNA Purification (e.g., LiCl Precipitation) DNase->Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) Purification->QC Final_Product Purified N1-isobutyl-Ψ mRNA QC->Final_Product

References

Methodological & Application

Application Note: Enhancing mRNA Therapeutics with N1-(2-Methyl)propyl Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly unlocked by the introduction of modified nucleosides that enhance stability, increase translational efficiency, and reduce innate immunogenicity. N1-methylpseudouridine (m1Ψ) has become the benchmark modification for approved mRNA vaccines and therapeutics.[1][2] Building on this success, researchers are exploring a variety of N1-substituted pseudouridine (B1679824) analogs to further fine-tune the properties of mRNA constructs. This document provides a detailed protocol for the incorporation of N1-(2-Methyl)propyl pseudouridine, a branched-chain alkyl analog, into mRNA transcripts via in vitro transcription (IVT).

This compound, an isomer of isobutyl-pseudouridine, offers a unique structural modification at the N1 position of the pseudouridine base. The rationale for exploring such analogs is that the size and electronic properties of the N1-substituent can influence the resulting mRNA's characteristics, including yield during synthesis, protein expression levels, and cellular toxicity.[1] While specific data for this compound is limited in publicly available literature, this protocol is based on established methods for incorporating similar N1-alkyl-pseudouridine derivatives, such as N1-propyl-pseudouridine (Pr1Ψ) and N1-isopropyl-pseudouridine (iPr1Ψ).[1]

Principle of the Method

The incorporation of this compound into an mRNA molecule is achieved during the in vitro transcription (IVT) process. This enzymatic reaction synthesizes RNA from a linear DNA template. By completely replacing the standard uridine (B1682114) triphosphate (UTP) in the nucleotide triphosphate (NTP) mix with N1-(2-Methyl)propyl pseudouridine-5'-triphosphate (B1141104), the T7 RNA polymerase will incorporate the modified base at every designated uridine position in the transcript. The resulting modified mRNA is then purified and analyzed for integrity and concentration before its use in downstream applications.

Data Presentation: Comparison of N1-Substituted Pseudouridine Analogs

The following table summarizes data from studies on various N1-substituted pseudouridine analogs, providing a comparative basis for the expected performance of mRNA modified with this compound. The data is derived from experiments using a Firefly Luciferase (FLuc) reporter mRNA transfected into the THP-1 human monocytic cell line, a model sensitive to innate immune activation.[1]

Table 1: In Vitro Transcription Yield and Luciferase Expression for Various N1-Substituted Pseudouridine-Modified mRNAs

N1-SubstituentmRNA Yield (µg/mL)Relative Luciferase Activity (vs. WT)
Wild-Type (U)1.81.0
Pseudouridine (Ψ)1.5~10.0
N1-methyl-Ψ1.2~15.0
N1-ethyl-Ψ1.1~14.0
N1-propyl-Ψ1.0~13.0
N1-isopropyl-Ψ0.8~12.0

Data adapted from studies by TriLink BioTechnologies.[1] Actual yields and expression levels can vary depending on the specific mRNA sequence, purification method, and transfection efficiency.

Table 2: Cellular Toxicity of N1-Substituted Pseudouridine-Modified mRNAs

N1-SubstituentCellular Viability (MTT Assay, A560)
Wild-Type (U)~0.30
Pseudouridine (Ψ)~0.45
N1-methyl-Ψ~0.75
N1-ethyl-Ψ~0.70
N1-propyl-Ψ~0.70
N1-methoxymethyl-Ψ~0.75

Data adapted from studies by TriLink BioTechnologies.[1] Higher absorbance indicates lower cellular toxicity.[1]

Experimental Protocols

Preparation of the DNA Template

A high-quality, linearized DNA template is crucial for efficient IVT. The template should contain a T7 RNA polymerase promoter, the 5' untranslated region (UTR), the open reading frame (ORF) of the gene of interest, the 3' UTR, and a poly(A) tail sequence, followed by a restriction site for linearization.

Materials:

  • Plasmid DNA containing the desired construct

  • Restriction enzyme (e.g., NotI, XbaI) and corresponding buffer

  • Nuclease-free water

  • DNA purification kit (e.g., PCR cleanup kit)

  • Agarose (B213101) gel electrophoresis system

Protocol:

  • Linearize 10-20 µg of the plasmid DNA with the appropriate restriction enzyme in a final volume of 100 µL. Incubate at the recommended temperature for 2-4 hours or overnight.

  • Verify complete linearization by running a small aliquot (e.g., 100 ng) on a 1% agarose gel alongside the uncut plasmid. A single band corresponding to the linear plasmid size should be visible.

  • Purify the linearized DNA template using a DNA purification kit according to the manufacturer's instructions.

  • Elute the DNA in nuclease-free water and determine the concentration and purity using a spectrophotometer (A260/A280 ratio should be ~1.8).

In Vitro Transcription (IVT) Reaction

This protocol is for a standard 20 µL IVT reaction. The reaction can be scaled up as needed.

Materials:

  • Purified linearized DNA template (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 190 mM MgCl2, 50 mM DTT, 10 mM Spermidine)

  • ATP, GTP, CTP solution (100 mM each)

  • This compound-5'-triphosphate (100 mM solution)

  • 5' Cap analog (e.g., CleanCap® Reagent AG, 100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

Protocol:

  • At room temperature, assemble the IVT reaction in a nuclease-free microcentrifuge tube in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterUp to 20 µL-
10X Transcription Buffer2.01X
ATP (100 mM)1.57.5 mM
GTP (100 mM)0.52.5 mM
CTP (100 mM)1.57.5 mM
N1-(2-Methyl)propyl-ΨTP (100 mM)1.57.5 mM
5' Cap Analog (100 mM)1.89.0 mM
Linear DNA Template (e.g., 0.5 µg/µL)2.01 µg
RNase Inhibitor1.040 U
T7 RNA Polymerase2.0100 U
Total Volume 20.0
  • Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.

  • Incubate the reaction at 37°C for 2-4 hours. Note: The yield of mRNA with bulky N1-substituents may be lower, and optimizing incubation time and temperature may be necessary.[1]

  • After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template.

  • Incubate at 37°C for an additional 15-30 minutes.

Purification of the Modified mRNA

Purification is essential to remove unincorporated nucleotides, enzymes, and the DNA template.

Materials:

  • LiCl solution (e.g., 8 M, nuclease-free)

  • Nuclease-free water

  • 70% Ethanol (B145695) (prepared with nuclease-free water)

  • Glycogen (optional, as a co-precipitant)

Protocol:

  • Add 30 µL of nuclease-free water to the 20 µL IVT reaction to bring the volume to 50 µL.

  • Add 50 µL of 8 M LiCl solution (final concentration 4 M).

  • Mix well and incubate at -20°C for at least 1 hour to precipitate the RNA.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Wash the RNA pellet by adding 500 µL of cold 70% ethanol.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Carefully aspirate the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in 20-50 µL of nuclease-free water.

Quality Control of the Modified mRNA

Protocol:

  • Quantification: Measure the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit RNA assay).

  • Integrity Analysis: Assess the integrity and size of the mRNA transcript by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-quality, full-length mRNA.

Visualizations

IVT_Workflow cluster_0 DNA Template Preparation cluster_1 mRNA Synthesis cluster_2 Post-Synthesis Processing Plasmid Plasmid DNA Linearization Restriction Digest (Linearization) Plasmid->Linearization Purification_DNA DNA Purification Linearization->Purification_DNA QC_DNA QC: Gel & A260 Purification_DNA->QC_DNA IVT In Vitro Transcription (T7 Polymerase, NTPs, N1-(2-Me)propyl-ΨTP) QC_DNA->IVT DNase_Treat DNase I Treatment IVT->DNase_Treat Purification_RNA mRNA Purification (LiCl Precipitation) DNase_Treat->Purification_RNA QC_RNA QC: A260 & Gel Purification_RNA->QC_RNA Final_Product Purified Modified mRNA QC_RNA->Final_Product

References

Application Notes and Protocols for In Vitro Transcription with N1-methyl-pseudo-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) technology has revolutionized the landscape of vaccine development and therapeutics. A key innovation in this field is the use of modified nucleotides to enhance the stability and translational efficiency of in vitro transcribed (IVT) mRNA while reducing its inherent immunogenicity. N1-methyl-pseudo-UTP (N1-methylpseudouridine-5'-triphosphate, m1Ψ-UTP), a modified analog of uridine (B1682114) triphosphate, has emerged as a critical component in the synthesis of highly effective and safe mRNA-based products, including the approved COVID-19 mRNA vaccines.[1][2]

Incorporation of N1-methyl-pseudo-UTP in place of uridine during in vitro transcription results in mRNA with superior biological properties.[3] This document provides detailed application notes and protocols for the use of N1-methyl-pseudo-UTP in IVT reactions, tailored for researchers, scientists, and professionals in drug development.

Key Advantages of N1-methyl-pseudo-UTP Incorporation

The substitution of uridine with N1-methyl-pseudo-UTP during mRNA synthesis confers several significant advantages:

  • Enhanced Protein Expression: mRNA containing N1-methylpseudouridine (m1Ψ) exhibits significantly higher levels of protein expression in mammalian cells compared to unmodified mRNA or mRNA modified with pseudouridine (B1679824) (Ψ).[1][2][3] This is attributed to increased ribosome density on the mRNA, which enhances translation.[4][5]

  • Reduced Immunogenicity: The presence of m1Ψ in mRNA transcripts significantly reduces the innate immune response that is typically triggered by foreign RNA.[1][3][6] This modification helps the mRNA evade recognition by host immune sensors, leading to decreased production of pro-inflammatory cytokines like IL-6 and TNF-α.[2]

  • Improved mRNA Stability: While the primary benefit is often cited as reduced immunogenicity and enhanced translation, the overall functional stability of the mRNA within the cellular environment is improved, contributing to prolonged protein production.[7][8]

  • High-Fidelity Incorporation: Studies have shown that N1-methyl-pseudo-UTP is incorporated with higher fidelity by RNA polymerases compared to pseudouridine, resulting in a more homogenous population of mRNA molecules.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the use of N1-methyl-pseudo-UTP in in vitro transcription and its effects on mRNA performance.

Table 1: Physicochemical Properties of N1-methyl-pseudo-UTP

PropertyValueReference
Molecular FormulaC₁₀H₁₇N₂O₁₅P₃ (free acid)[11][12]
Molecular Weight498.17 g/mol (free acid)[11][12]
CAS Number1428903-59-6 (free acid)[11][12]
Purity (HPLC)≥ 99%[11]
Concentration100 mM - 110 mM solution in water[11][12]
pH7.5 ± 0.5[11]
λmax271 nm[11]
Molar Extinction Coefficient (ε)8.9 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5)[11]

Table 2: Comparative Performance of Modified mRNA

ModificationRelative Protein Expression (vs. Unmodified U)Key FindingsReference
Unmodified Uridine (U)1x (baseline)Induces significant immunogenicity.[2]
Pseudouridine (Ψ)Increased expression over UReduced immunogenicity compared to U.[4][13]
N1-methyl-pseudouridine (m1Ψ)Up to ~13-fold higher than Ψ-modified mRNASignificantly enhanced protein expression and reduced immunogenicity compared to both U and Ψ.[3] Increased ribosome density.[4][3][4]
5-methylcytidine (m5C) + m1ΨUp to ~44-fold higher than m5C/Ψ-modified mRNASynergistic effect on protein expression when combined with other modifications.[3]

Experimental Protocols

In Vitro Transcription of N1-methyl-pseudo-UTP Modified mRNA

This protocol outlines the steps for the complete substitution of UTP with N1-methyl-pseudo-UTP in a standard T7 RNA polymerase-based in vitro transcription reaction.

Materials:

  • Linearized DNA template with a T7 promoter (1 mg/mL)

  • N1-methyl-pseudo-UTP solution (100 mM)

  • ATP, CTP, GTP solutions (100 mM each)

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

  • T7 RNA Polymerase

  • RNase Inhibitor (e.g., 40 U/µL)

  • Nuclease-free water

Procedure:

  • Reaction Assembly: In a nuclease-free microfuge tube on ice, combine the following components in the order listed:

    • Nuclease-free water: to a final volume of 20 µL

    • 5x Transcription Buffer: 4 µL

    • ATP, CTP, GTP (100 mM each): 2 µL of each

    • N1-methyl-pseudo-UTP (100 mM): 2 µL

    • Linearized DNA template (1 mg/mL): 1 µL

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix the components gently by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 to 4 hours.[]

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

  • Purification of mRNA: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using denaturing agarose (B213101) gel electrophoresis and UV-spectrophotometry (e.g., NanoDrop), respectively.

Capping of N1-methyl-pseudo-UTP Modified mRNA

For efficient translation in eukaryotic cells, the mRNA must be capped at the 5' end. This can be achieved either co-transcriptionally or post-transcriptionally.

Co-transcriptional Capping:

Incorporate a cap analog, such as CleanCap® Reagent AG or an anti-reverse cap analog (ARCA), into the transcription reaction.[7] The ratio of cap analog to GTP is crucial and should be optimized according to the manufacturer's instructions, typically around 4:1.[7]

Post-transcriptional Capping (Enzymatic):

This method is performed after the in vitro transcription reaction.[7]

  • Following mRNA purification, set up a capping reaction using GTP, S-adenosylmethionine (SAM), and a capping enzyme (e.g., Vaccinia Capping Enzyme).

  • Incubate the reaction according to the enzyme manufacturer's protocol.

  • To generate a Cap-1 structure, a subsequent reaction with an mRNA cap 2´-O-methyltransferase can be performed.[7]

  • Purify the capped mRNA.

Poly(A) Tailing of N1-methyl-pseudo-UTP Modified mRNA

A 3' poly(A) tail is essential for mRNA stability and translational efficiency. This can be added by including a poly(T) sequence in the DNA template or by enzymatic polyadenylation after transcription.

Enzymatic Polyadenylation:

  • After purification of the capped mRNA, use Poly(A) Polymerase to add a poly(A) tail.

  • The length of the poly(A) tail can be controlled by adjusting the ratio of ATP to mRNA and the reaction time.

  • Purify the polyadenylated mRNA.

Diagrams

Experimental Workflow for Modified mRNA Synthesis

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_modification Post-Transcriptional Modification cluster_purification Purification & QC plasmid Plasmid DNA linearization Linearization plasmid->linearization purification_dna Template Purification linearization->purification_dna ivt_reaction IVT with N1-methyl-pseudo-UTP, ATP, CTP, GTP, T7 Polymerase purification_dna->ivt_reaction capping Co-transcriptional Capping (e.g., CleanCap®) purification_rna mRNA Purification ivt_reaction->purification_rna Uncapped mRNA capping->purification_rna Capped mRNA capping_post Enzymatic Capping (Alternative) poly_a Poly(A) Tailing capping_post->poly_a poly_a->purification_rna Final Purification purification_rna->capping_post purification_rna->poly_a If capped qc Quality Control (Gel, Spectrophotometry) purification_rna->qc final_product Final Modified mRNA qc->final_product Final Modified mRNA

Caption: Workflow for the synthesis of N1-methyl-pseudo-UTP modified mRNA.

Signaling Pathway for Innate Immune Recognition of IVT mRNA

immune_pathway cluster_cell Host Cell cluster_endosome Endosome unmodified_mrna Unmodified mRNA (contains U) tlr7_8 TLR7/8 unmodified_mrna->tlr7_8 Recognition rig_i RIG-I unmodified_mrna->rig_i Recognition pk_r PKR unmodified_mrna->pk_r Activation modified_mrna m1Ψ-modified mRNA modified_mrna->tlr7_8 Evades Recognition modified_mrna->rig_i Evades Recognition modified_mrna->pk_r No Activation translation Efficient Translation modified_mrna->translation immune_response Innate Immune Response (IFN, IL-6, TNF-α) tlr7_8->immune_response no_response Reduced Immune Response rig_i->immune_response eif2a eIF2α translation_inhibition Translation Inhibition eif2a->translation_inhibition pk_r->eif2a Phosphorylation

Caption: Impact of m1Ψ modification on innate immune sensing of mRNA.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low mRNA Yield - Suboptimal concentration of Mg²⁺ in the reaction buffer.- Impurities in the nucleotide solutions.- Degraded DNA template or enzymes.- Optimize the Mg²⁺ concentration experimentally.- Use high-purity nucleotides.- Ensure the integrity of the DNA template and use fresh enzymes.
Incomplete or Truncated Transcripts - Incorrect nucleotide ratios.- Reaction temperature fluctuations.- Ensure equimolar concentrations of all four nucleotides.- Maintain a stable incubation temperature of 37°C.[]
High Immunogenicity of Final mRNA - Incomplete substitution with N1-methyl-pseudo-UTP.- Presence of double-stranded RNA (dsRNA) contaminants.- Verify the concentration and purity of the N1-methyl-pseudo-UTP solution.- Purify the final mRNA product using methods that remove dsRNA, such as cellulose (B213188) purification or HPLC.
Low Protein Expression in Cells - Inefficient capping or lack of a poly(A) tail.- Poor transfection efficiency.- mRNA degradation.- Verify capping efficiency and poly(A) tail length.- Optimize the transfection protocol for the specific cell type.- Ensure all reagents and consumables are RNase-free to prevent mRNA degradation.[]

Conclusion

The use of N1-methyl-pseudo-UTP for the complete substitution of uridine in in vitro transcription is a state-of-the-art method for producing mRNA with enhanced translational capacity and a favorable safety profile due to reduced immunogenicity.[1][3] The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers to effectively synthesize high-quality modified mRNA for a wide range of therapeutic and research applications. Careful optimization of reaction conditions and rigorous quality control are paramount to achieving the desired outcomes.

References

Applications of N1-isobutyl-pseudouridine in mRNA Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA vaccines has revolutionized the field of vaccinology, offering a rapid and versatile platform for inducing robust immune responses. A key innovation underpinning the success of these vaccines is the use of modified nucleosides to enhance mRNA stability and translation while mitigating innate immunogenicity. While N1-methyl-pseudouridine has been a cornerstone of approved mRNA vaccines, research into other N1-alkyl-pseudouridine derivatives, such as N1-isobutyl-pseudouridine, is opening new avenues for optimizing mRNA therapeutics.

This document provides detailed application notes and experimental protocols for the utilization of N1-isobutyl-pseudouridine in the development of mRNA vaccines. The information presented is based on established methodologies for similar N1-alkyl-pseudouridine derivatives and serves as a comprehensive guide for researchers in this field.

Application Notes

The substitution of uridine (B1682114) with N1-alkyl-pseudouridines, including the isobutyl derivative, offers several key advantages for mRNA vaccine development:

  • Reduced Innate Immunogenicity: Unmodified single-stranded mRNA can be recognized by endosomal Toll-like receptors (TLR7 and TLR8) and cytosolic RIG-I, triggering an inflammatory response that can inhibit antigen translation and potentially lead to adverse effects. The bulky isobutyl group at the N1 position of pseudouridine (B1679824) is expected to sterically hinder the binding of mRNA to these innate immune sensors, thereby dampening the downstream inflammatory signaling pathways. This leads to a more favorable environment for robust and sustained antigen expression.

  • Enhanced Translational Capacity: By evading the innate immune response, N1-isobutyl-pseudouridine-modified mRNA is more readily translated into the target antigen by the host cell machinery. This increased translational efficiency means that a lower dose of mRNA may be required to elicit a potent immune response, potentially reducing manufacturing costs and minimizing the risk of dose-related side effects.

  • Improved mRNA Stability: The incorporation of pseudouridine and its derivatives can enhance the stability of the mRNA molecule. This is attributed to improved base stacking and a more rigid sugar-phosphate backbone, which can protect the mRNA from degradation by cellular nucleases. Increased stability prolongs the half-life of the mRNA, allowing for a longer duration of antigen expression and a more sustained immune response.

Quantitative Data Summary

While specific data for N1-isobutyl-pseudouridine is not widely available, studies on other N1-alkyl-pseudouridine derivatives provide valuable insights into their expected performance. The following tables summarize comparative data for various N1-substituted pseudouridines, which can serve as a proxy for estimating the performance of N1-isobutyl-pseudouridine.

Table 1: Relative In Vitro Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates

N1-SubstitutionRelative Transcription Efficiency (%)
Wild-Type (Uridine)100
Pseudouridine (Ψ)~90
N1-methyl-Ψ~85
N1-ethyl-Ψ~80
N1-propyl-Ψ~75
N1-isopropyl-Ψ~70

Note: Data is extrapolated from comparative studies of N1-alkyl-pseudouridines. Actual efficiency for N1-isobutyl-pseudouridine may vary.

Table 2: Comparative In Vitro Protein Expression and Cytotoxicity of N1-Substituted Pseudouridine-Modified mRNA

mRNA ModificationRelative Luciferase Activity (vs. WT)Cell Viability (% of control)
Wild-Type (Uridine)1.0~60%
Pseudouridine (Ψ)5.0 - 10.0~85%
N1-methyl-Ψ10.0 - 20.0>95%
N1-ethyl-Ψ8.0 - 15.0>90%
N1-propyl-Ψ7.0 - 14.0>90%
N1-isopropyl-Ψ6.0 - 12.0>90%

Note: Data is based on studies using luciferase reporter assays in cell lines such as THP-1. Values are indicative and may vary depending on the specific mRNA sequence, delivery method, and cell type.

Experimental Protocols

Protocol 1: One-Pot Synthesis of N1-isobutyl-pseudouridine 5'-Triphosphate

This protocol describes a general method for the chemical synthesis of N1-substituted pseudouridine triphosphates, adapted for N1-isobutyl-pseudouridine.[1][2][3][4]

Materials:

Procedure:

  • Monophosphorylation:

    • Dissolve N1-isobutyl-pseudouridine in anhydrous trimethyl phosphate at 0°C.

    • Slowly add phosphorus oxychloride (1.0-1.2 equivalents) to the solution while stirring.

    • Continue stirring at 0°C for 2-3 hours.

  • Pyrophosphate Addition:

    • In a separate flask, prepare a solution of tributylammonium pyrophosphate in anhydrous acetonitrile.

    • Add tributylamine to this solution.

    • Add the pyrophosphate solution to the monophosphorylation reaction mixture.

  • Cyclization and Hydrolysis:

    • Stir the reaction mixture at room temperature for 3-4 hours to allow for cyclization.

    • Quench the reaction by adding an equal volume of 1 M TEAB buffer (pH 7.5).

    • Stir for an additional 1 hour to hydrolyze the cyclic intermediate.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by anion-exchange chromatography using a DEAE-Sephadex column with a linear gradient of TEAB buffer (0.1 M to 1.0 M).

    • Collect and pool the fractions containing the triphosphate product.

    • Lyophilize the pooled fractions to obtain the N1-isobutyl-pseudouridine 5'-triphosphate as a white solid.

Protocol 2: In Vitro Transcription of N1-isobutyl-pseudouridine Modified mRNA

This protocol outlines the complete substitution of UTP with N1-isobutyl-pseudouridine triphosphate during in vitro transcription using T7 RNA polymerase.[5][6]

Materials:

  • Linearized DNA template with a T7 promoter

  • N1-isobutyl-pseudouridine 5'-triphosphate (isobutyl-ΨTP)

  • ATP, CTP, GTP

  • T7 RNA Polymerase

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • mRNA purification kit (e.g., silica-based columns or LiCl precipitation)

Procedure:

  • Reaction Assembly:

    • At room temperature, combine the following in a nuclease-free microcentrifuge tube in the specified order:

      • Nuclease-free water to a final volume of 20 µL

      • 10X Transcription Buffer (2 µL)

      • ATP, CTP, GTP (2 µL of 10 mM stock each)

      • isobutyl-ΨTP (2 µL of 10 mM stock)

      • Linearized DNA template (1 µg)

      • RNase Inhibitor (1 µL)

      • T7 RNA Polymerase (2 µL)

  • Incubation:

    • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Purification:

    • Purify the synthesized mRNA using a suitable mRNA purification kit according to the manufacturer's instructions.

  • Quantification and Quality Control:

    • Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer).

Protocol 3: Luciferase Reporter Assay for Protein Expression

This protocol measures the protein expression from the modified mRNA by transfecting it into a suitable cell line (e.g., THP-1 monocytes) and quantifying the activity of a luciferase reporter.[7][8][9][10][11]

Materials:

  • N1-isobutyl-pseudouridine-modified luciferase mRNA

  • THP-1 cells (or other suitable cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Transfection:

    • For each well, dilute 100 ng of modified mRNA in 10 µL of serum-free medium.

    • In a separate tube, dilute 0.5 µL of transfection reagent in 10 µL of serum-free medium and incubate for 5 minutes.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form mRNA-lipid complexes.

    • Add the 20 µL of mRNA-lipid complexes to the cells in each well.

  • Incubation:

    • Incubate the cells for 6-24 hours at 37°C and 5% CO₂ to allow for mRNA translation.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

Protocol 4: MTT Assay for Cell Viability and Cytotoxicity

This protocol assesses the potential cytotoxicity of the modified mRNA by measuring the metabolic activity of cells after transfection.[4][12][13][14][15][16][17]

Materials:

  • Cells transfected with modified mRNA (from Protocol 3)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition:

    • Following the incubation period for protein expression (from Protocol 3), add 10 µL of MTT solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_mrna_production mRNA Production cluster_functional_assays Functional Assays N1_isobutyl_pseudouridine N1-isobutyl- pseudouridine Triphosphate_synthesis One-Pot Triphosphate Synthesis N1_isobutyl_pseudouridine->Triphosphate_synthesis isobutyl_psi_TP N1-isobutyl-ΨTP Triphosphate_synthesis->isobutyl_psi_TP IVT In Vitro Transcription isobutyl_psi_TP->IVT DNA_template Linearized DNA Template DNA_template->IVT Modified_mRNA N1-isobutyl-Ψ Modified mRNA IVT->Modified_mRNA Transfection Transfection into Immune Cells (e.g., THP-1) Modified_mRNA->Transfection Luciferase_Assay Luciferase Assay (Protein Expression) Transfection->Luciferase_Assay MTT_Assay MTT Assay (Cell Viability) Transfection->MTT_Assay

Caption: Experimental workflow for the synthesis and evaluation of N1-isobutyl-pseudouridine modified mRNA.

Innate_Immune_Signaling cluster_endosome Endosome cluster_cytosol Cytosol TLR7_8 TLR7 / TLR8 MyD88 MyD88 TLR7_8->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IRF7_activation IRF7 Activation MyD88->IRF7_activation NFkB_activation NF-κB Activation TRAF6->NFkB_activation Inflammatory_Cytokines Inflammatory Cytokines NFkB_activation->Inflammatory_Cytokines Type_I_IFN Type I Interferons IRF7_activation->Type_I_IFN RIG_I RIG-I MAVS MAVS (Mitochondria) RIG_I->MAVS TRAF3 TRAF3 MAVS->TRAF3 IRF3_activation IRF3 Activation TRAF3->IRF3_activation IRF3_activation->Type_I_IFN mRNA ssRNA (unmodified) mRNA->TLR7_8 Recognition mRNA->RIG_I Recognition Modified_mRNA N1-isobutyl-Ψ modified mRNA Modified_mRNA->TLR7_8 Inhibited Modified_mRNA->RIG_I Inhibited

Caption: Innate immune sensing of mRNA and the inhibitory effect of N1-isobutyl-pseudouridine modification.

References

Application Notes & Protocols: Purification of N1-Alkyl-Pseudouridine Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The therapeutic potential of messenger RNA (mRNA) has been fully realized with the success of mRNA-based vaccines, particularly those developed for COVID-19. A key innovation in these vaccines is the substitution of uridine (B1682114) with N1-methyl-pseudouridine (m1Ψ), a modification that significantly reduces the innate immunogenicity of the mRNA and enhances its translational efficiency[1][][3][4]. The production of this modified mRNA is achieved through in vitro transcription (IVT), a process that, while efficient, generates a heterogeneous mixture of reactants and byproducts. Rigorous purification of the target N1-alkyl-pseudouridine modified mRNA is therefore a critical step to ensure the safety, potency, and quality of the final product for therapeutic use[][6].

This document provides detailed application notes and protocols for the primary techniques used to purify N1-alkyl-pseudouridine modified mRNA, removing impurities that can compromise its therapeutic efficacy and induce adverse immune reactions.

Rationale for Purification: Sources of Impurities

The raw product of an IVT reaction contains the desired full-length mRNA alongside a variety of process-related impurities that must be removed:

  • DNA Template: Residual linearized plasmid or PCR-generated DNA template.

  • Enzymes: T7 RNA Polymerase and any DNase used to degrade the template.

  • Unincorporated Nucleotides: Excess nucleoside triphosphates (NTPs), including the modified N1-alkyl-pseudouridine triphosphate.

  • Aberrant RNA Species: This includes abortive short transcripts from incomplete transcription and, most critically, double-stranded RNA (dsRNA) byproducts[7]. dsRNA is a potent activator of innate immune sensors (e.g., TLR3, RIG-I) and can lead to the secretion of inflammatory cytokines and inhibit translation[7][8][9].

The primary goal of purification is to isolate the intact, single-stranded, capped, and polyadenylated N1-alkyl-pseudouridine modified mRNA from these contaminants.

Primary Purification Techniques

Chromatographic methods are preferred for large-scale and clinical manufacturing due to their scalability, reproducibility, and potential for automation[10][11].

Oligo-d(T) Affinity Chromatography

Application Note: Oligo-deoxythymidine (oligo-d(T)) affinity chromatography is a highly selective method that captures mRNA molecules via the specific hybridization of their 3' poly(A) tail to complementary oligo-d(T) ligands immobilized on a solid support[10][11][12]. This technique is exceptionally effective for separating the full-length, polyadenylated mRNA from DNA templates, enzymes, NTPs, and RNA fragments lacking a poly(A) tail[13]. It serves as a robust capture step in a multi-step purification process. While it efficiently removes many impurities, it may not remove other polyadenylated aberrant RNAs, often necessitating a subsequent polishing step like ion-exchange chromatography[13]. Continuous oligo-dT chromatography processes are being developed to improve efficiency and reduce costs compared to traditional batch methods[14].

Workflow for Oligo-d(T) Affinity Chromatography

cluster_0 Oligo-d(T) Affinity Chromatography Workflow ivt_mix IVT Reaction Mixture (N1mΨ-mRNA with Poly(A) Tail + Impurities) bind Binding Step Load onto Oligo-d(T) Column in High Salt Buffer (e.g., NaCl) ivt_mix->bind wash Wash Step Remove unbound impurities (DNA, enzymes, NTPs, abortive transcripts) bind->wash Hybridization of Poly(A) tail to Oligo-d(T) elute Elution Step Release mRNA in Low Salt or No Salt Buffer (e.g., RNase-free water or Tris-EDTA) wash->elute Unspecifically bound contaminants removed impurities_out Impurities Discarded wash->impurities_out purified_mrna Purified N1mΨ-mRNA elute->purified_mrna Destabilization of T-A pairs

Caption: Workflow of mRNA purification using Oligo-d(T) affinity chromatography.

Experimental Protocol: Oligo-d(T) Affinity Chromatography

This protocol is a general guideline and should be optimized based on the specific column and equipment used.

  • Column Equilibration:

    • Equilibrate the oligo-d(T) column (e.g., CIMmultus® Oligo dT) with 5-10 column volumes (CVs) of sterile, RNase-free Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 500 mM NaCl).

  • Sample Preparation and Loading:

    • Dilute the IVT reaction mixture with an equal volume of 2X Binding Buffer to ensure efficient hybridization of the mRNA poly(A) tail to the oligo-d(T) resin.

    • Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer. Collect the flow-through fraction, which contains unbound impurities.

  • Washing:

    • Wash the column with 5-10 CVs of Binding Buffer or a slightly lower salt Wash Buffer (e.g., 10 mM Tris-HCl pH 7.5, 150-250 mM NaCl) to remove any remaining unbound or non-specifically bound molecules[10]. Monitor the UV absorbance at 260 nm until it returns to baseline.

  • Elution:

    • Elute the purified mRNA from the column using 3-5 CVs of a sterile, RNase-free, low-salt Elution Buffer (e.g., 10 mM Tris-HCl pH 7.5 or RNase-free water)[10]. The absence of salt destabilizes the T-A pairing, releasing the mRNA.

    • Collect the eluate in fractions. The fractions containing the purified mRNA can be identified by UV absorbance at 260 nm.

  • Post-Elution:

    • Pool the mRNA-containing fractions.

    • The purified mRNA can be concentrated using methods like ethanol (B145695) precipitation or ultrafiltration if necessary.

    • Store the purified mRNA at –80°C.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique critical for removing contaminants that are structurally similar to the target mRNA, such as dsRNA and shorter RNA fragments[7][8][9]. The removal of dsRNA is particularly important, as this impurity is a major trigger of innate immune responses[7][15]. Studies have shown that HPLC purification can remove dsRNA contaminants, eliminate the induction of inflammatory cytokines like IFN-α, and increase protein translation by up to 1000-fold compared to unpurified modified mRNA[7][8][9]. IP-RP-HPLC separates molecules based on their hydrophobicity. An ion-pairing agent (e.g., triethylammonium (B8662869) acetate, TEAA) is added to the mobile phase to neutralize the negative charge of the mRNA's phosphate (B84403) backbone, allowing it to interact with the hydrophobic stationary phase (e.g., C18).

Workflow for IP-RP-HPLC Purification

cluster_1 IP-RP-HPLC Purification Workflow sample_prep Sample Preparation (Pre-purified IVT Mix in Mobile Phase A) injection Injection Load sample onto C18 RP-HPLC column sample_prep->injection gradient Gradient Elution Increase concentration of organic solvent (Mobile Phase B, e.g., Acetonitrile) injection->gradient separation Separation Longer mRNA (more hydrophobic) elutes later gradient->separation collection Fraction Collection Collect peaks corresponding to full-length mRNA separation->collection Monitor A260 impurities_eluted Impurities Eluted (NTPs, shortmers, dsRNA) separation->impurities_eluted final_product Purified N1mΨ-mRNA (dsRNA-free) collection->final_product

Caption: Workflow for removing dsRNA and other impurities via IP-RP-HPLC.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC

This protocol is a representative example. The gradient, flow rate, and ion-pairing agent concentration must be optimized for the specific mRNA sequence and length.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in RNase-free water.

    • Mobile Phase B (Organic): 100 mM TEAA, pH 7.0, in 100% Acetonitrile.

    • Filter and degas all buffers before use.

  • System Setup and Equilibration:

    • Equip an HPLC system with a suitable reversed-phase column (e.g., C18).

    • Equilibrate the column with the starting mobile phase composition (e.g., 85% Mobile Phase A, 15% Mobile Phase B) until a stable baseline is achieved, monitoring at 260 nm. The system should be operated at an elevated temperature (e.g., 50-60°C) to denature RNA secondary structures.

  • Sample Injection and Gradient Elution:

    • Inject the mRNA sample (previously purified by oligo-d(T) or another bulk method) onto the column.

    • Run a linear gradient to elute the mRNA. For example:

      • Increase Mobile Phase B from 15% to 22% over 15 minutes.

      • Increase Mobile Phase B from 22% to 30% over 5 minutes[16].

    • The more hydrophobic, full-length mRNA will elute later than shorter fragments and dsRNA.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the main peak of the full-length mRNA.

    • Desalt the pooled fractions and remove the ion-pairing agent using a method like ethanol precipitation or tangential flow filtration (TFF).

    • Resuspend the final purified mRNA pellet in RNase-free water or a suitable storage buffer.

    • Quantify and store at –80°C.

Other Purification Methods

Lithium Chloride (LiCl) Precipitation:

  • Application Note: LiCl precipitation is a simple and cost-effective method for removing unincorporated NTPs, proteins, and DNA from the IVT reaction[17][18]. It is effective for larger RNA molecules (>300 nucleotides) but may result in lower recovery for shorter transcripts[18]. It is generally considered a less stringent method and may not effectively remove all dsRNA.

  • Protocol:

    • Adjust the IVT reaction volume to 50 µL with nuclease-free water.

    • Add 25 µL of 7.5 M LiCl solution and mix thoroughly.

    • Incubate at –20°C for at least 30 minutes[17].

    • Centrifuge at maximum speed at 4°C for 15 minutes to pellet the RNA.

    • Carefully discard the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol, then centrifuge again for 10 minutes.

    • Remove the ethanol, air-dry the pellet briefly, and resuspend in an appropriate RNase-free buffer[17].

Silica-Based Spin Columns:

  • Application Note: Spin columns provide a rapid and convenient method for purifying IVT-synthesized RNA at the lab scale[17]. These kits use a silica (B1680970) membrane that binds RNA in the presence of high concentrations of chaotropic salts. This method efficiently removes proteins, salts, and unincorporated nucleotides[18].

  • Protocol: (Based on a generic kit)

    • Add a specialized Lysis/Binding buffer (containing guanidine (B92328) thiocyanate) to the IVT reaction[19].

    • Add ethanol to the lysate to promote RNA binding to the silica membrane.

    • Transfer the mixture to a spin column and centrifuge. The RNA binds to the membrane while impurities pass through.

    • Wash the membrane with provided wash buffers (typically containing ethanol) to remove residual contaminants.

    • Elute the pure RNA from the membrane using RNase-free water or the provided elution buffer[19].

Quantitative Data Summary

The choice of purification method significantly impacts the final yield and purity of the N1-alkyl-pseudouridine modified mRNA.

Purification TechniqueTypical Recovery/YieldPurity AchievedKey Impurities RemovedReference
Oligo-d(T) Affinity Chromatography >90%>99%DNA template, enzymes, NTPs, non-polyadenylated RNA[14]
IP-Reversed-Phase HPLC Variable, dependent on fraction collectionVery High (>99%)dsRNA , abortive transcripts, other closely related RNA species[8][9]
LiCl Precipitation Variable, lower for small RNAsModerateBulk NTPs, enzymes[17][18]
Silica Spin Columns ~80-95%HighNTPs, enzymes, salts[20]

Note: Often, a multi-step process combining an initial capture step (e.g., Oligo-d(T) or TFF) with a high-resolution polishing step (e.g., HPLC) is used to achieve the highest purity required for therapeutic applications.

Overall Purification and Quality Control Workflow

A comprehensive manufacturing process involves purification followed by rigorous analytical testing to ensure the final product meets all quality attributes.

General mRNA Production and Purification Workflow

cluster_2 mRNA Production, Purification, and QC template_prep DNA Template Preparation (Plasmid Linearization) ivt In Vitro Transcription (IVT) (with N1-Alkyl-Pseudouridine-TP) template_prep->ivt dnase DNase Treatment (Template Removal) ivt->dnase capture Capture Step (e.g., Oligo-d(T) Chromatography) dnase->capture polishing Polishing Step (e.g., IP-RP-HPLC) capture->polishing Removes bulk impurities concentration Concentration & Diafiltration (e.g., TFF) polishing->concentration Removes dsRNA qc Quality Control Analytics concentration->qc Buffer exchange & final concentration final_product Purified N1mΨ-mRNA Drug Substance qc->final_product

Caption: A multi-step workflow for the production and purification of therapeutic-grade mRNA.

Quality Control Assays:

  • Purity: Assessed by A260/A280 ratio (should be ~2.0) and analytical HPLC[21].

  • Integrity and Size: Determined by capillary gel electrophoresis (CGE) or agarose (B213101) gel electrophoresis to confirm a single, sharp band at the expected size[][22].

  • dsRNA content: Quantified using methods like ELISA with a dsRNA-specific antibody (J2)[8][15].

  • Identity: Confirmed by sequencing (e.g., Sanger or NGS) or RT-PCR[21].

  • Capping Efficiency & Poly(A) Tail Length: Analyzed using specialized HPLC methods or sequencing[][23].

References

Application Note: Detection and Quantification of N1-(2-Methyl)propyl pseudouridine in RNA using LC-MS/MS and Nanopore Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of RNA modifications, often referred to as the epitranscriptome, is expanding with the discovery of novel nucleoside analogues. These modifications play critical roles in RNA stability, function, and cellular regulation. N1-(2-Methyl)propyl pseudouridine (B1679824) is a modified nucleoside of interest in the development of RNA therapeutics. Accurate and sensitive detection and quantification of this modification are essential for understanding its biological impact and for quality control in drug manufacturing. This application note details two primary analytical methods for the characterization of N1-(2-Methyl)propyl pseudouridine in RNA: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Nanopore Direct RNA Sequencing.

While direct experimental data for this compound is not extensively available, the protocols described herein are adapted from well-established methods for the analysis of similar modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ).[1][2][3][4]

Methods Overview

Two orthogonal approaches are presented for the comprehensive analysis of this compound in RNA samples:

  • LC-MS/MS for Absolute Quantification: This gold-standard technique provides high sensitivity and specificity for the absolute quantification of modified nucleosides. The method involves the enzymatic hydrolysis of RNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer.[5][6][7] Due to the isomeric nature of pseudouridine derivatives, a chemical derivatization step is typically required to distinguish them from uridine.[1][8]

  • Nanopore Direct RNA Sequencing for In-Sequence Detection: This emerging technology enables the direct sequencing of native RNA molecules, providing information on the location of modified bases within a specific RNA sequence.[9][10][11] The presence of a modified base causes a characteristic change in the ionic current as the RNA strand passes through a nanopore, allowing for its identification.[9]

Section 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust and sensitive platform for the quantification of this compound. The general workflow involves RNA purification, enzymatic digestion to nucleosides, optional chemical derivatization, and subsequent analysis by LC-MS/MS.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Sample RNA Sample Purified_RNA Purified RNA RNA_Sample->Purified_RNA RNA Purification Nucleosides Nucleoside Mixture Purified_RNA->Nucleosides Enzymatic Digestion (Nuclease P1 & BAP) Derivatized_Nucleosides Derivatized Nucleosides (Optional but Recommended) Nucleosides->Derivatized_Nucleosides Chemical Derivatization (e.g., Acrylonitrile) LC_Separation Liquid Chromatography (Reversed-Phase) Derivatized_Nucleosides->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS detection of this compound.

Detailed Experimental Protocol: LC-MS/MS

1. RNA Purification and Hydrolysis

  • Objective: To digest the RNA sample into its constituent nucleosides.

  • Protocol:

    • Purify total RNA or the RNA species of interest from cells or tissues using a standard RNA extraction kit to remove contaminants.

    • Quantify the purified RNA using a spectrophotometer (e.g., NanoDrop).

    • In a sterile microcentrifuge tube, combine up to 5 µg of purified RNA with 0.5 U/µL nuclease P1 and 0.5 U/µL bacterial alkaline phosphatase (BAP) in a final volume of 25 µL with 200 mM HEPES buffer (pH 7.0).[5]

    • Incubate the reaction mixture at 37°C for 2-3 hours.[5]

    • Following digestion, the sample can proceed to chemical derivatization or be directly analyzed by LC-MS/MS.

2. Chemical Derivatization (Cyanoethylation)

  • Objective: To add a mass tag to pseudouridine derivatives for unambiguous detection by mass spectrometry.

  • Protocol:

    • To the hydrolyzed nucleoside mixture, add 30 µL of a solution containing 41% ethanol (B145695) and 1.1 M triethylammonium (B8662869) acetate (B1210297) (pH 8.6).[12]

    • Add 4 µL of acrylonitrile.[12]

    • Incubate the reaction at 70°C for 2 hours.[12]

    • Lyophilize the sample to dryness.

    • Resuspend the derivatized nucleosides in an appropriate volume of ultrapure water for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate and quantify the derivatized this compound.

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source and coupled to a high-performance liquid chromatography (HPLC) system.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions (Hypothetical for Derivatized this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined empirically using a synthesized standard of this compound.

Data Presentation: Quantitative LC-MS/MS Parameters

The following table provides hypothetical yet expected parameters for the LC-MS/MS analysis of this compound, which should be optimized experimentally.

ParameterValueReference / Comment
Analyte Cyanoethylated this compoundDerivatization adds 53 Da to the molecular weight.
Formula C13H20N2O6Molecular Weight: 300.31 g/mol .[13]
Derivatized MW 353.35 g/mol 300.31 + 53.04 (C3H3N)
Precursor Ion (m/z) 354.1 [M+H]+To be determined experimentally.
Product Ions (m/z) To be determinedFragmentation pattern needs to be established.
Limit of Detection (LOD) ~1-10 fmolExpected based on similar modified nucleosides.
Limit of Quantification (LOQ) ~5-50 fmolExpected based on similar modified nucleosides.
Linear Range 0.1 - 100 ng/mLTo be established using a calibration curve.

Section 2: In-Sequence Detection by Nanopore Direct RNA Sequencing

Nanopore sequencing offers a unique advantage by directly reading native RNA molecules, thereby preserving modification information. This method is ideal for determining the location of this compound within an RNA transcript.

Experimental Workflow: Nanopore Sequencing

Nanopore_Workflow cluster_library_prep Library Preparation cluster_sequencing_analysis Sequencing & Analysis PolyA_RNA Poly(A) Enriched RNA Adapter_Ligation Adapter Ligation PolyA_RNA->Adapter_Ligation RT Adapter Ligation Library Sequencing Library Adapter_Ligation->Library Sequencing Adapter Ligation Sequencing Nanopore Sequencing Library->Sequencing Basecalling Basecalling & Raw Signal Sequencing->Basecalling Mapping Alignment to Reference Basecalling->Mapping Mod_Detection Modification Detection Mapping->Mod_Detection

Caption: Workflow for Nanopore Direct RNA Sequencing for modified base detection.

Detailed Experimental Protocol: Nanopore Sequencing

1. Library Preparation (Direct RNA Sequencing Kit)

  • Objective: To prepare the RNA sample for sequencing on a Nanopore device.

  • Protocol:

    • Start with poly(A)-selected or target-specific RNA.

    • Ligate the reverse transcription adapter to the 3' end of the RNA molecules.

    • Perform reverse transcription to generate a cDNA strand.

    • Ligate the sequencing adapter to the cDNA-RNA hybrid.

    • Prime and load the sequencing flow cell with the prepared library. Note: Follow the specific protocol for the Oxford Nanopore Technologies Direct RNA Sequencing Kit (e.g., SQK-RNA002).[11]

2. Sequencing and Data Analysis

  • Objective: To generate raw sequencing data and identify base modifications.

  • Protocol:

    • Initiate the sequencing run on a Nanopore sequencing device (e.g., MinION, GridION).

    • Perform basecalling of the raw electrical signal data using appropriate software (e.g., Guppy). This will generate FASTQ files.

    • Align the basecalled reads to a reference transcriptome using a nanopore-aware aligner (e.g., minimap2).

    • Use specialized software tools (e.g., Tombo, Nanocompore) to detect deviations in the electrical signal compared to the expected signal for canonical bases. These deviations can indicate the presence of a modified base. Note: Detecting a novel modification like this compound may require training a model with synthetic RNA containing this specific modification to accurately identify its characteristic signal.

Data Presentation: Nanopore Detection Characteristics
ParameterDescriptionComment
Detection Principle Perturbation of ionic currentThe modified base alters the flow of ions through the nanopore.
Output Per-read modification callsProvides location of the modification within the RNA sequence.
Quantification Stoichiometry at specific sitesThe fraction of reads with the modification at a given position.
Requirement Reference sequenceFor alignment and comparison of signals.
Key Challenge Model TrainingAccurate detection of a novel modification requires a specific model.

Conclusion

The detection and quantification of this compound in RNA can be effectively achieved through the complementary use of LC-MS/MS and Nanopore Direct RNA Sequencing. LC-MS/MS, particularly when coupled with a chemical derivatization strategy, provides a highly sensitive and accurate method for absolute quantification. Nanopore sequencing, on the other hand, offers the unique capability of identifying the precise location of the modification within the RNA sequence. For novel modifications such as this compound, the development of a synthesized standard is crucial for method validation and accurate quantification. The protocols and workflows presented here provide a robust framework for researchers and drug developers to characterize this and other novel RNA modifications.

References

Application Note: High-Performance Purification of N1-(2-Methyl)propyl Pseudouridine-Modified mRNA using Ion-Pair Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of messenger RNA (mRNA) has been significantly enhanced by the incorporation of modified nucleosides, which can improve stability and reduce immunogenicity. N1-methylpseudouridine (m1Ψ) is a widely used modification that enhances protein expression. To further explore the landscape of mRNA therapeutics, researchers are investigating other N1-alkylated pseudouridine (B1679824) analogs, such as N1-(2-Methyl)propyl pseudouridine. This modification, with its bulkier and more hydrophobic alkyl group, may offer unique advantages.

Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a powerful and widely adopted technique for the purification of in vitro transcribed (IVT) mRNA.[1][2][3][4] This method effectively separates the full-length, capped mRNA product from process-related impurities such as abortive sequences, double-stranded RNA (dsRNA), unincorporated nucleotides, and enzymes.[1][2] The high resolution of IP-RP-HPLC ensures the high purity and integrity of the final mRNA product, which is critical for its therapeutic efficacy and safety. This application note provides a detailed protocol for the purification of mRNA containing this compound using IP-RP-HPLC.

Principle of IP-RP-HPLC for mRNA Purification

IP-RP-HPLC separates molecules based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of mRNA is neutralized by a positively charged ion-pairing agent in the mobile phase. This forms a neutral complex that can interact with the hydrophobic stationary phase of the HPLC column. A gradient of increasing organic solvent concentration is then used to elute the mRNA, with more hydrophobic molecules eluting later. The incorporation of hydrophobic modifications like this compound is expected to increase the retention time of the mRNA compared to unmodified or N1-methylpseudouridine-modified mRNA.

Experimental Workflow

The overall workflow for the purification of this compound-modified mRNA is depicted below.

Workflow cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification IVT In Vitro Transcription (with N1-(2-Methyl)propyl pseudouridine-5'-TP) DNase DNase I Treatment IVT->DNase Plasmid Removal SamplePrep Sample Preparation DNase->SamplePrep Crude mRNA HPLC IP-RP-HPLC Purification SamplePrep->HPLC Injection FractionCollection Fraction Collection HPLC->FractionCollection Elution Desalting Desalting & Buffer Exchange FractionCollection->Desalting Purified mRNA Fractions Analysis Purity & Integrity Analysis (e.g., Analytical HPLC, CGE) Desalting->Analysis Final Product Storage Sterile Filtration & Storage Analysis->Storage

Caption: Experimental workflow for HPLC purification.

Detailed Protocols

Sample Preparation of Crude mRNA

Following in vitro transcription and DNase I treatment, the crude mRNA sample needs to be prepared for HPLC injection.

  • Objective: To ensure the sample is free of particulates and compatible with the HPLC mobile phase.

  • Procedure:

    • Resuspend the crude mRNA pellet in RNase-free water.

    • Determine the concentration of the mRNA solution using a UV-Vis spectrophotometer (e.g., NanoDrop).

    • Dilute the mRNA sample to a concentration of 0.5-1.0 mg/mL with RNase-free water or Mobile Phase A.

    • Filter the sample through a 0.22 µm sterile, RNase-free syringe filter to remove any particulate matter.

IP-RP-HPLC Purification Protocol

This protocol is a general guideline and may require optimization based on the specific mRNA sequence and length.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

    • Data acquisition and analysis software.

  • Materials:

    • Column: A wide-pore polystyrene-divinylbenzene (PS-DVB) column is recommended for large RNA molecules. A common choice is a Thermo Scientific™ DNAPac™ RP column (e.g., 4.6 x 100 mm, 4 µm).

    • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free water.

    • Mobile Phase B: 100 mM TEAA, pH 7.0 in 25% Acetonitrile/75% RNase-free water.

    • Column Temperature: 75°C (to denature mRNA and improve peak shape).

    • Flow Rate: 0.9 mL/min.

    • UV Detection: 260 nm.

  • HPLC Gradient Program:

Time (min)% Mobile Phase B
0.035
2.045
17.065
18.0100
20.0100
20.135
25.035
  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (35% B) for at least 5 column volumes.

    • Inject the prepared mRNA sample.

    • Run the gradient program as specified in the table above.

    • Collect fractions corresponding to the main peak, which represents the full-length mRNA.

Post-Purification Processing
  • Desalting and Buffer Exchange: The collected fractions containing the purified mRNA will have a high concentration of TEAA. This must be removed.

    • Use tangential flow filtration (TFF) or size-exclusion chromatography (e.g., with Sephadex® G-25 columns) to exchange the buffer to an appropriate formulation buffer (e.g., RNase-free water or 10 mM Tris-HCl, pH 7.4).

  • Purity and Integrity Analysis:

    • Analytical HPLC: Analyze a small aliquot of the final purified product using the same HPLC method to confirm purity.

    • Capillary Gel Electrophoresis (CGE): Use CGE to assess the integrity and size distribution of the purified mRNA.

  • Sterile Filtration and Storage:

    • Filter the final mRNA solution through a 0.22 µm sterile filter.

    • Store the purified mRNA at -80°C in single-use aliquots.

Data Presentation

The following tables illustrate the expected outcomes of the HPLC purification process. The data is representative and will vary depending on the specific mRNA and IVT reaction conditions.

Table 1: Chromatographic Parameters of Unmodified and Modified mRNA

mRNA TypeRetention Time (min)Peak Asymmetry
Unmodified mRNA12.51.2
N1-methylpseudouridine mRNA13.11.2
This compound mRNA14.21.3

Note: The increased hydrophobicity of the N1-(2-Methyl)propyl group leads to a longer retention time.

Table 2: Purity and Recovery of this compound mRNA

SamplePurity before HPLC (%)Purity after HPLC (%)Recovery (%)
Crude IVT Product~60-70>95~70-80

Purity is determined by the percentage of the main peak area in the chromatogram.

Signaling Pathways and Logical Relationships

The logical relationship between mRNA modifications, purification, and biological outcome is crucial for the development of effective mRNA therapeutics.

Logical_Relationship cluster_0 mRNA Synthesis & Modification cluster_1 Purification & Quality Control cluster_2 Biological Outcome IVT In Vitro Transcription Modification N1-(2-Methyl)propyl Pseudouridine Incorporation IVT->Modification HPLC IP-RP-HPLC Purification Modification->HPLC Crude Product Impurity_Removal Removal of dsRNA, abortive sequences, etc. HPLC->Impurity_Removal QC Purity & Integrity Analysis Impurity_Removal->QC Purified Product Immunity Reduced Innate Immune Activation QC->Immunity Stability Increased mRNA Stability QC->Stability Translation Enhanced Protein Translation Immunity->Translation Stability->Translation Therapeutic Improved Therapeutic Efficacy Translation->Therapeutic

Caption: Logical flow from mRNA modification to therapeutic effect.

Conclusion

IP-RP-HPLC is an essential and robust method for the purification of in vitro transcribed mRNA, including those containing novel hydrophobic modifications such as this compound. The protocol outlined in this application note provides a solid foundation for achieving high-purity mRNA suitable for research and therapeutic development. The increased retention time due to the hydrophobic nature of the N1-(2-Methyl)propyl group can be effectively managed with an optimized gradient. Proper purification is a critical step to ensure the safety and efficacy of modified mRNA therapeutics by removing immunogenic contaminants and ensuring the integrity of the final product.

References

Application Note: Mass Spectrometry Analysis of N1-isobutyl-pseudouridine Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified nucleosides into oligonucleotide therapeutics is a critical strategy to enhance their stability, efficacy, and pharmacokinetic properties. N1-isobutyl-pseudouridine is one such modification, offering unique characteristics to synthetic oligonucleotides. Accurate and robust analytical methods are paramount for the characterization and quantification of these modified oligonucleotides during research, development, and quality control. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, providing high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the analysis of N1-isobutyl-pseudouridine modified oligonucleotides using LC-tandem mass spectrometry (MS/MS).

Principle of Analysis

Unlike its parent nucleoside, pseudouridine (B1679824), which is a mass-silent isomer of uridine, N1-isobutyl-pseudouridine possesses a mass shift of +56.10 Da due to the addition of the isobutyl group. This allows for its direct detection and quantification by mass spectrometry without the need for chemical derivatization. The analytical workflow involves the separation of the modified oligonucleotide from its unmodified counterparts and other impurities using ion-pair reversed-phase liquid chromatography (IP-RP-LC). The separated analyte is then introduced into a mass spectrometer, typically using electrospray ionization (ESI), for detection and fragmentation analysis (MS/MS) to confirm its identity and quantify its abundance.

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma/Serum)

Effective sample preparation is crucial to remove matrix interferences and enhance analyte recovery.[1][3] A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) is a robust method for isolating oligonucleotides from complex biological samples.[1][4]

Materials:

  • Plasma or Serum Sample

  • Lysis-Loading Buffer (e.g., 2M Guanidine HCl, 50 mM Tris-HCl, pH 7.5)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Mixed-Mode Solid Phase Extraction (SPE) Cartridges (e.g., Clarity® OTX™)

  • SPE Conditioning Solvent: Methanol (B129727)

  • SPE Equilibration Buffer: 50 mM Ammonium Acetate, pH 5.5

  • SPE Wash Buffer: 50 mM Ammonium Acetate in 10% Acetonitrile, pH 5.5

  • SPE Elution Buffer: 20 mM Ammonium Hydroxide in 50:50 Acetonitrile:Water

  • Nuclease-free water

Protocol:

  • Sample Lysis: Mix 100 µL of plasma or serum with 200 µL of Lysis-Loading buffer. Vortex for 1 minute.

  • Liquid-Liquid Extraction:

    • Add 300 µL of phenol:chloroform:isoamyl alcohol to the lysed sample.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper aqueous phase containing the oligonucleotide to a new nuclease-free tube.

  • Solid-Phase Extraction:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

    • Equilibration: Pass 1 mL of SPE Equilibration Buffer through the cartridge.

    • Loading: Load the aqueous phase from the LLE step onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of SPE Wash Buffer.

    • Elution: Elute the oligonucleotide with 500 µL of SPE Elution Buffer into a clean collection tube.

  • Sample Concentration: Dry the eluted sample in a vacuum concentrator.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of the initial LC mobile phase for analysis.

Liquid Chromatography

Ion-pair reversed-phase chromatography is the method of choice for separating oligonucleotides.[5] The use of an ion-pairing agent, such as triethylamine (B128534) (TEA), and a fluorine-containing alcohol, like hexafluoroisopropanol (HFIP), is essential for good retention and peak shape.[2]

LC Parameters:

Parameter Setting
Column Waters ACQUITY Premier Oligonucleotide BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in Water
Mobile Phase B 15 mM TEA, 400 mM HFIP in 50:50 Acetonitrile:Methanol
Gradient 30% to 60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 60°C

| Injection Volume | 5 µL |

Mass Spectrometry

Electrospray ionization in negative mode (ESI-) is typically used for oligonucleotide analysis. Tandem mass spectrometry (MS/MS) is employed for fragmentation to confirm the sequence and modification.

MS Parameters:

Parameter Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MS1 Scan Range m/z 500 - 2000
MS/MS Fragmentation Collision-Induced Dissociation (CID)

| Collision Energy | Optimized for specific precursor ion (typically 20-50 eV) |

Data Presentation and Analysis

Fragmentation of N1-isobutyl-pseudouridine

The stable C-C glycosidic bond in pseudouridine leads to unique fragmentation patterns upon collision-induced dissociation (CID).[6] For N1-isobutyl-pseudouridine, in addition to the characteristic backbone fragmentation (a, b, c, d, w, x, y, and z ions), specific fragment ions corresponding to the modified base can be observed. The isobutyl group can also undergo fragmentation. The expected mass of the N1-isobutyl-pseudouridine mononucleotide is higher than that of pseudouridine.

Expected Fragmentation Pathways:

  • Cleavage of the N1-isobutyl bond.

  • Characteristic fragmentation of the pseudouridine ring.

  • Standard oligonucleotide backbone fragmentation.

Quantitative Analysis

Quantification is typically performed using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry. A calibration curve is generated using known concentrations of a synthetic N1-isobutyl-pseudouridine modified oligonucleotide standard.

Hypothetical Quantitative Data for a 20-mer Oligonucleotide containing a single N1-isobutyl-pseudouridine modification:

Standard Concentration (ng/mL)Peak Area (Arbitrary Units)Calculated Concentration (ng/mL)Accuracy (%)
1.05,2340.9898.0
5.025,8905.12102.4
10.051,05610.15101.5
50.0249,87649.9899.9
100.0505,123100.8100.8
500.02,510,987501.2100.2

Quality Control Sample Data:

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5)Precision (%CV)Accuracy (%)
Low2.52.454.298.0
Medium75.076.23.5101.6
High400.0395.82.898.9

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) lysis Lysis sample->lysis lle Liquid-Liquid Extraction lysis->lle spe Solid-Phase Extraction lle->spe concentrate Concentration & Reconstitution spe->concentrate lc IP-RP-LC Separation concentrate->lc ms ESI-MS Detection (Full Scan) lc->ms msms Tandem MS (MS/MS) Fragmentation ms->msms qual Qualitative Analysis (Sequence Confirmation) msms->qual quant Quantitative Analysis (SRM/MRM) msms->quant

Caption: Workflow for LC-MS/MS analysis of modified oligonucleotides.

Signaling Pathway (Illustrative)

While N1-isobutyl-pseudouridine is a synthetic modification and doesn't have a natural signaling pathway, the following diagram illustrates a hypothetical mechanism of action for an antisense oligonucleotide containing this modification.

signaling_pathway cluster_cell Target Cell mrna Target mRNA ribosome Ribosome mrna->ribosome Translation degradation mRNA Degradation (RNase H) mrna->degradation aso N1-isobutyl-pseudouridine Antisense Oligonucleotide aso->mrna Hybridization protein Disease-Causing Protein ribosome->protein

References

Application Notes and Protocols for N1-Substituted Pseudouridines in Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of novel N1-substituted pseudouridines, particularly N1-methylpseudouridine (m1Ψ), in mRNA-based gene therapies. The inclusion of these modified nucleosides has been a pivotal advancement, significantly enhancing the therapeutic potential of mRNA by increasing protein expression and reducing innate immunogenicity.[1][2][3][4] This document outlines the advantages of m1Ψ, presents key quantitative data, and provides detailed protocols for the synthesis, purification, formulation, and in vitro application of m1Ψ-modified mRNA.

Introduction to N1-Substituted Pseudouridines in mRNA Therapy

The therapeutic application of in vitro transcribed (IVT) mRNA was historically hindered by its inherent instability and its tendency to provoke an innate immune response.[1] The discovery that replacing uridine (B1682114) with pseudouridine (B1679824) (Ψ) could mitigate these issues was a significant breakthrough.[5] Further research revealed that the addition of a methyl group to the N1 position of pseudouridine, creating N1-methylpseudouridine (m1Ψ), offered even greater benefits.[3][4]

Key Advantages of N1-Methylpseudouridine (m1Ψ) Modification:

  • Reduced Immunogenicity: Unmodified single-stranded RNA is recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, triggering an inflammatory response and translational shutdown.[6][7] The m1Ψ modification sterically hinders the binding of mRNA to these sensors, significantly reducing the production of pro-inflammatory cytokines like TNF-α and type I interferons.[6][8]

  • Enhanced Translational Capacity: mRNA containing m1Ψ exhibits superior protein expression compared to both unmodified and Ψ-modified mRNA.[3][8][9] This is attributed to a reduction in the activation of the PKR pathway, which would otherwise lead to the phosphorylation of eIF2α and a subsequent halt in protein synthesis.[10] Additionally, m1Ψ modification has been shown to increase ribosome density on the mRNA transcript, further boosting translation.

  • Increased mRNA Stability: The incorporation of m1Ψ can enhance the stability of the mRNA molecule, protecting it from degradation by cellular RNases and increasing its half-life within the cell.[2][11]

These advantages have made m1Ψ a cornerstone of modern mRNA therapeutics, most notably in the development of the highly effective COVID-19 vaccines by Pfizer-BioNTech and Moderna.[4][12] The technology is now being explored for a wide range of applications, including cancer vaccines, protein replacement therapies, and gene editing.[6][13]

Data Summary: Performance of N1-Substituted Pseudouridine mRNA

The following tables summarize quantitative data from various studies, comparing the performance of unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and N1-methylpseudouridine (m1Ψ)-modified mRNA.

Table 1: Comparison of Protein Expression

mRNA ModificationReporter GeneCell Line / SystemFold Increase in Protein Expression (relative to unmodified mRNA)Reference
Pseudouridine (Ψ)Renilla Luciferase293 Cells~10x[5]
N1-Methylpseudouridine (m1Ψ) EGFPMH7A CellsSignificantly higher than Ψ-mRNA[8]
N1-Methylpseudouridine (m1Ψ) LuciferaseMultiple cell linesOutperformed Ψ-mRNA[3]
N1-Methylpseudouridine (m1Ψ) EGFPHeLa CellsHighest expression vs. other modifications[14]

Table 2: Immunogenicity Profile

mRNA ModificationCell Line / SystemCytokine MeasuredOutcomeReference
Pseudouridine (Ψ)Human Dendritic CellsTNF-α, IL-6, IL-12p70Reduced cytokine levels[15]
N1-Methylpseudouridine (m1Ψ) Human FLSIL-6, TNF-α, CXCL10Suppressed cytokine expression[8]
N1-Methylpseudouridine (m1Ψ) Mammalian Cell LinesInnate immune activationReduced activation of TLR3[9]

Table 3: Vaccine Efficacy (COVID-19)

VaccinemRNA ModificationReported EfficacyReference
Pfizer-BioNTech (BNT162b2)N1-Methylpseudouridine (m1Ψ) ~95%[12]
Moderna (mRNA-1273)N1-Methylpseudouridine (m1Ψ) ~94.1%[12]

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of mRNA

The diagram below illustrates the key signaling pathways involved in the innate immune recognition of in vitro transcribed mRNA and how N1-methylpseudouridine modification helps to evade this response. Unmodified mRNA can be recognized by endosomal TLRs and cytosolic sensors like PKR, leading to pro-inflammatory cytokine production and translational arrest. The m1Ψ modification blocks this recognition.

InnateImmuneSensing cluster_cell Target Cell cluster_endosome Endosome cluster_cytosol Cytosol unmodified_mrna_endo Unmodified mRNA tlr7_8 TLR7/8 unmodified_mrna_endo->tlr7_8 Recognition myd88 MyD88 Pathway tlr7_8->myd88 Activation nfkb NF-κB Activation myd88->nfkb irfs IRF Activation myd88->irfs unmodified_mrna_cyto Unmodified mRNA pkr PKR unmodified_mrna_cyto->pkr Activation m1psi_mrna m1Ψ-mRNA m1psi_mrna->pkr Blocked ribosome Ribosome m1psi_mrna->ribosome Translation eif2a eif2a pkr->eif2a Phosphorylation translation_arrest Translation Arrest eif2a->translation_arrest Causes protein Therapeutic Protein ribosome->protein cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines ifns Type I Interferons irfs->ifns

Caption: Innate immune pathways activated by unmodified mRNA and evasion by m1Ψ-mRNA.

Experimental Workflow for m1Ψ-mRNA Production and Delivery

This diagram outlines the general workflow for producing and delivering m1Ψ-modified mRNA for therapeutic applications, from DNA template preparation to in vivo delivery.

Workflow cluster_synthesis mRNA Synthesis & Purification cluster_formulation Formulation & Delivery dna_template 1. DNA Template (Plasmid or PCR Product) ivt 2. In Vitro Transcription (T7 Polymerase, NTPs, m1ΨTP) dna_template->ivt dnase 3. DNase Treatment ivt->dnase purification 4. mRNA Purification (LiCl, Column, or HPLC) dnase->purification qc 5. Quality Control (Integrity, Purity) purification->qc formulation 6. LNP Formulation (Microfluidic Mixing) qc->formulation Purified m1Ψ-mRNA characterization 7. LNP Characterization (Size, Zeta, Encapsulation) formulation->characterization invitro 8a. In Vitro Transfection (Cultured Cells) characterization->invitro invivo 8b. In Vivo Administration characterization->invivo

Caption: General workflow for m1Ψ-mRNA synthesis, purification, and formulation.

Experimental Protocols

The following protocols are generalized methodologies based on common practices in the field. Researchers should optimize these protocols for their specific applications and reagents.

Protocol: In Vitro Transcription of m1Ψ-Modified mRNA

This protocol describes the synthesis of m1Ψ-mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction. All uridines in the transcript will be replaced with N1-methylpseudouridine.

Materials:

  • Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine)

  • 100 mM DTT

  • Ribonucleotide solution mix (10 mM each of ATP, CTP, GTP)

  • N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (10 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • (Optional) Cap analog (e.g., CleanCap® Reagent AG)

Procedure:

  • Thaw all reagents on ice. Keep enzymes and RNA-sensitive reagents on ice throughout the procedure.

  • In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

    Reagent Volume (for 20 µL reaction) Final Concentration
    Nuclease-free water to 20 µL -
    10x Transcription Buffer 2 µL 1x
    10 mM ATP, CTP, GTP mix 2 µL 1 mM each
    10 mM m1ΨTP 2 µL 1 mM
    100 mM DTT 1 µL 5 mM
    Linearized DNA template X µL 1 µg
    RNase Inhibitor 1 µL 2 U/µL

    | T7 RNA Polymerase | 2 µL | 5 U/µL |

  • Mix gently by pipetting up and down. Do not vortex.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.

  • Proceed immediately to RNA purification.

Protocol: Purification of IVT mRNA using LiCl Precipitation

This method is effective for removing the majority of unincorporated NTPs and enzymes for RNAs longer than 300 nucleotides.[16]

Materials:

  • IVT reaction product

  • 7.5 M LiCl solution

  • Nuclease-free water

  • 70% ethanol (B145695) (ice-cold)

  • 0.1 mM EDTA or other RNase-free buffer for resuspension

Procedure:

  • Adjust the volume of the IVT reaction to 50 µL with nuclease-free water.[16]

  • Add 25 µL of the 7.5 M LiCl solution to the reaction and mix well.[16]

  • Incubate at -20°C for at least 30 minutes to precipitate the RNA.[16]

  • Centrifuge at maximum speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.[16]

  • Carefully aspirate and discard the supernatant.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol. Centrifuge at 4°C for 10 minutes.[16]

  • Carefully remove the ethanol supernatant. Briefly spin the tube again to collect any residual liquid and remove it with a fine pipette tip.[16]

  • Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.

  • Resuspend the purified RNA pellet in a suitable volume of 0.1 mM EDTA or nuclease-free water. Heat at 65°C for 5-10 minutes to aid dissolution.[16]

  • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and verify its integrity using gel electrophoresis. Store at -80°C.

Protocol: Formulation of m1Ψ-mRNA into Lipid Nanoparticles (LNPs)

This protocol describes a basic method for encapsulating mRNA into LNPs using a microfluidic mixing device. The lipid composition is based on formulations used in successful mRNA vaccines.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) dissolved in ethanol

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) dissolved in ethanol

  • Cholesterol dissolved in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol

  • Purified m1Ψ-mRNA in an acidic aqueous buffer (e.g., 50 mM sodium acetate (B1210297), pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Prepare Lipid Stock Solution: In an RNase-free tube, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a molar ratio of approximately 50:10:38.5:1.5.[17][18] The total lipid concentration will depend on the microfluidic system's requirements.

  • Prepare mRNA Solution: Dilute the purified m1Ψ-mRNA in the sodium acetate buffer (pH 4.0) to the desired concentration.[17]

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe.

    • Set the flow rates on the microfluidic device, typically at a 3:1 aqueous-to-organic phase ratio.

    • Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble around the mRNA, forming LNPs.

  • Neutralization and Dialysis:

    • Immediately dilute the collected LNP solution with PBS (pH 7.4) to raise the pH and neutralize the ionizable lipid.[19]

    • Transfer the diluted LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for 4-6 hours, with several buffer exchanges, to remove ethanol and unencapsulated mRNA.[17]

  • Characterization and Storage:

    • Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[18]

    • Sterile-filter the final LNP formulation through a 0.2 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol: In Vitro Transfection and Immunogenicity Assessment

This protocol describes the transfection of m1Ψ-mRNA-LNPs into an immune-responsive cell line (e.g., THP-1 monocytes) to assess protein expression and cytokine response.

Materials:

  • THP-1 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • m1Ψ-mRNA-LNP formulation

  • Unmodified mRNA-LNP formulation (as a positive control for immune stimulation)

  • Lysis buffer for protein analysis

  • ELISA kits for relevant cytokines (e.g., human TNF-α, IL-6)

Procedure:

  • Cell Plating: Seed THP-1 cells into a 24-well plate at a density that will result in ~80% confluency at the time of analysis.

  • Transfection:

    • Dilute the mRNA-LNP formulations in serum-free medium to achieve the desired final mRNA concentration (e.g., 100-1000 ng/well).

    • Remove the old medium from the cells and add the medium containing the mRNA-LNPs.

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Sample Collection:

    • For Protein Expression: After 24-48 hours, harvest the cells. Lyse the cells according to the reporter gene assay protocol (e.g., luciferase assay, western blot for a specific protein).

    • For Immunogenicity: After 6-24 hours, carefully collect the cell culture supernatant. Centrifuge to remove any cell debris and store at -80°C until analysis.

  • Analysis:

    • Protein Expression: Perform the appropriate assay to quantify the expression of the protein encoded by the mRNA.

    • Immunogenicity: Use ELISA kits to measure the concentration of TNF-α, IL-6, or other relevant cytokines in the collected supernatants, following the manufacturer's instructions. Compare the cytokine levels induced by m1Ψ-mRNA to those induced by unmodified mRNA.

References

Application Notes and Protocols for T7 RNA Polymerase-Mediated Synthesis of RNA containing N1-(2-Methyl)propyl pseudo-UTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic synthesis of messenger RNA (mRNA) using bacteriophage T7 RNA polymerase is a cornerstone of modern molecular biology and therapeutic development. The incorporation of modified nucleotides, such as pseudouridine (B1679824) and its derivatives, has been shown to enhance mRNA stability, increase translational efficiency, and reduce the innate immunogenicity of synthetic mRNA.[1][2][3][4] N1-methyl-pseudouridine (N1-Me-Ψ) is a well-established modification that significantly improves these characteristics, making it a key component in mRNA-based vaccines and therapeutics.[3][4][5][6]

This document provides detailed application notes and protocols for the use of a related, less common modified nucleotide, N1-(2-Methyl)propyl pseudo-UTP , in in vitro transcription (IVT) reactions catalyzed by T7 RNA polymerase. While specific quantitative data for this particular modification is not extensively available in peer-reviewed literature, these guidelines are based on established principles for incorporating N1-alkylated pseudouridine analogs into RNA transcripts. Researchers should consider these protocols as a starting point and may need to perform further optimization for their specific application.

Principle of the Method

T7 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its promoter sequence.[7] It is widely used for the in vitro synthesis of RNA from a DNA template. The enzyme's active site is known to be tolerant of a variety of modified nucleotides, allowing for their incorporation into the nascent RNA strand.[5][8][9] The workflow for enzymatic synthesis of modified RNA by T7 RNA polymerase is a systematic process.[8] By replacing standard uridine (B1682114) triphosphate (UTP) with N1-(2-Methyl)propyl pseudo-UTP in the transcription reaction, researchers can generate RNA transcripts where uridines are substituted with this modified base.

The introduction of the N1-(2-Methyl)propyl group on the pseudouridine base is expected to further modulate the properties of the resulting mRNA, potentially influencing its secondary structure, protein-RNA interactions, and resistance to degradation.

Data Presentation

Table 1: Comparative RNA Yields from In Vitro Transcription

Nucleotide CompositionTemplate DNA (µg)Incubation Time (hr)Expected RNA Size (nt)Average RNA Yield (µg/20µL reaction)
ATP, CTP, GTP, UTP1.02e.g., 1500[Enter experimental data]
ATP, CTP, GTP, Pseudo-UTP1.02e.g., 1500[Enter experimental data]
ATP, CTP, GTP, N1-Me-Pseudo-UTP1.02e.g., 1500[Enter experimental data]
ATP, CTP, GTP, N1-(2-Methyl)propyl pseudo-UTP1.02e.g., 1500[Enter experimental data]

Table 2: Relative Efficiency of Modified UTP Incorporation

Modified UTP AnalogRelative Yield (%) (Compared to UTP)Transcript Integrity (RIN or Gel Electrophoresis)
Pseudo-UTP[Calculate from Table 1][Describe observations]
N1-Methyl-pseudo-UTP[Calculate from Table 1][Describe observations]
N1-(2-Methyl)propyl pseudo-UTP[Calculate from Table 1][Describe observations]

Experimental Protocols

Protocol 1: In Vitro Transcription with N1-(2-Methyl)propyl pseudo-UTP

This protocol is a general guideline for a 20 µL in vitro transcription reaction. Reaction components and volumes may need to be optimized based on the specific template and desired yield.

Materials:

  • Linearized DNA template with a T7 promoter (0.5-1.0 µg/µL)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)

  • ATP, CTP, GTP solutions (100 mM each)

  • N1-(2-Methyl)propyl pseudo-UTP solution (100 mM)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • RNase Inhibitor (e.g., 40 U/µL)

  • DNase I (RNase-free)

Procedure:

  • Thawing Reagents: Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice at all times.

  • Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the reaction at room temperature in the following order:

ComponentVolume (µL)Final Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2.01x
ATP (100 mM)2.010 mM
CTP (100 mM)2.010 mM
GTP (100 mM)2.010 mM
N1-(2-Methyl)propyl pseudo-UTP (100 mM)2.010 mM
Linearized DNA Template (0.5 µg/µL)2.01.0 µg
RNase Inhibitor (40 U/µL)1.040 units
T7 RNA Polymerase (50 U/µL)2.0100 units
Total Volume 20.0
  • Mixing and Incubation: Gently mix the components by pipetting up and down. Briefly centrifuge the tube to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 hours. For longer transcripts or higher yields, the incubation time can be extended up to 4 hours.

  • DNase Treatment (Optional but Recommended): To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • RNA Purification: Purify the synthesized RNA using a suitable method such as lithium chloride precipitation, spin column purification, or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity of the transcript by denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.

Protocol 2: Analysis of N1-(2-Methyl)propyl pseudo-UTP Incorporation Efficiency

To quantify the incorporation efficiency, a comparative analysis of RNA yields is performed.

Procedure:

  • Set up Parallel Reactions: Prepare four parallel in vitro transcription reactions as described in Protocol 1. In each reaction, use a different UTP analog:

    • Reaction 1: UTP (control)

    • Reaction 2: Pseudouridine-5'-Triphosphate (Pseudo-UTP)

    • Reaction 3: N1-Methyl-pseudouridine-5'-Triphosphate (N1-Me-Pseudo-UTP)

    • Reaction 4: N1-(2-Methyl)propyl pseudo-UTP

  • Incubation and Purification: Incubate all reactions under identical conditions (e.g., 37°C for 2 hours). Purify the RNA from each reaction using the same method to ensure consistency.

  • Quantification: Measure the concentration of the purified RNA from each reaction.

  • Data Analysis: Calculate the total RNA yield for each reaction. Determine the relative yield of each modified RNA by normalizing it to the yield of the control RNA synthesized with UTP. Populate the results in Tables 1 and 2.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction In Vitro Transcription cluster_purification Post-Transcription Processing cluster_analysis Analysis Template_DNA Linearized DNA Template Assemble Assemble Reaction Mix Template_DNA->Assemble NTPs NTPs (ATP, CTP, GTP) NTPs->Assemble Modified_UTP N1-(2-Methyl)propyl pseudo-UTP Modified_UTP->Assemble Enzymes T7 RNA Polymerase RNase Inhibitor Enzymes->Assemble Buffer 10x Transcription Buffer Buffer->Assemble Incubate Incubate at 37°C (2-4 hours) Assemble->Incubate DNase DNase I Treatment Incubate->DNase Purify RNA Purification DNase->Purify Quantify Quantification (Spectrophotometry) Purify->Quantify QC Quality Control (Gel/Bioanalyzer) Purify->QC Logical_Relationships T7_RNAP T7 RNA Polymerase IVT_Reaction In Vitro Transcription T7_RNAP->IVT_Reaction DNA_Template DNA Template (with T7 Promoter) DNA_Template->IVT_Reaction NTPs ATP, CTP, GTP NTPs->IVT_Reaction Modified_UTP N1-(2-Methyl)propyl pseudo-UTP Modified_UTP->IVT_Reaction Modified_RNA Modified RNA Transcript IVT_Reaction->Modified_RNA Downstream Downstream Applications (e.g., Transfection, Translation) Modified_RNA->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N1-(2-Methyl)propyl pseudouridine triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N1-(2-Methyl)propyl pseudouridine (B1679824) triphosphate (N1-isobutyl-ΨTP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and application of this modified nucleotide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the synthesis, purification, and use of N1-(2-Methyl)propyl pseudouridine triphosphate.

Q1: What are the primary challenges in synthesizing this compound triphosphate?

A1: The main challenges stem from the introduction of the bulky 2-methylpropyl (isobutyl) group at the N1 position of the pseudouridine ring. These challenges include:

  • Steric Hindrance: The bulky isobutyl group can sterically hinder subsequent enzymatic or chemical reactions, particularly the phosphorylation steps to convert the nucleoside to the triphosphate.[1][2] This can lead to lower reaction rates and overall yields compared to smaller N1-substituents like a methyl group.[2]

  • Lower Incorporation Efficiency in In Vitro Transcription: The size of the N1-substituent can influence the efficiency of its incorporation into an mRNA transcript during in vitro transcription (IVT).[2] While some N1-modifications can enhance translation, bulky groups may reduce the yield of the final mRNA product.[2]

  • Purification Difficulties: The increased lipophilicity due to the isobutyl group can make purification of the final triphosphate product more challenging. Standard purification methods may need to be optimized to efficiently separate the desired product from starting materials and byproducts.

  • Potential for Side Reactions: During the initial N1-alkylation step, there is a possibility of side reactions, such as alkylation at other positions on the pseudouridine base or the ribose sugar, which necessitates careful control of reaction conditions and robust purification of the intermediate this compound.

Q2: I am observing a low yield after the N1-alkylation of pseudouridine. What are the potential causes and solutions?

A2: Low yields in the N1-alkylation step can be attributed to several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Consider using a stronger base or a more reactive isobutylating agent (e.g., isobutyl iodide instead of isobutyl bromide).

  • Suboptimal solvent: The choice of solvent can significantly impact the reaction.

    • Solution: Ensure the use of a dry, aprotic solvent like DMF or DMSO to facilitate the reaction.

  • Degradation of starting material: Pseudouridine may degrade under harsh basic conditions.

    • Solution: Use a milder base or perform the reaction at a lower temperature for a longer duration.

  • Difficult purification: The product may be lost during the purification process.

    • Solution: Optimize the purification protocol. Reverse-phase HPLC is often effective for separating the more lipophilic N1-alkylated product from the unreacted pseudouridine.

Q3: My enzymatic phosphorylation from the monophosphate to the triphosphate is inefficient. How can I troubleshoot this?

A3: Inefficient enzymatic phosphorylation is a common hurdle, often due to steric hindrance from the isobutyl group.

  • Enzyme Selection: Not all kinases will efficiently phosphorylate a modified nucleoside monophosphate.

    • Solution: Screen different nucleoside monophosphate kinases (NMPKs) and pyrophosphatases to find one with better activity towards your substrate. Some kinases have a broader substrate tolerance than others.

  • Reaction Conditions: The reaction conditions may not be optimal for the enzyme with the modified substrate.

    • Solution: Optimize the pH, temperature, and concentration of divalent cations (e.g., Mg2+). It may also be beneficial to increase the enzyme concentration or the reaction time.

  • Substrate Purity: Impurities in your this compound monophosphate preparation can inhibit the kinase.

    • Solution: Ensure the monophosphate is of high purity before proceeding to the triphosphate synthesis. HPLC purification of the monophosphate may be necessary.

Q4: I am having trouble purifying the final triphosphate product. What purification strategies are recommended?

A4: The purification of modified nucleoside triphosphates often requires more specialized techniques than standard NTPs.

  • Recommended Method: Anion-exchange high-performance liquid chromatography (AE-HPLC) is the gold standard for purifying nucleoside triphosphates. This method separates molecules based on their charge, effectively separating the triphosphate from monophosphates, diphosphates, and unreacted starting materials.

  • Optimization:

    • Gradient: A shallow salt gradient (e.g., using triethylammonium (B8662869) bicarbonate or ammonium (B1175870) bicarbonate) is often necessary to achieve good resolution.

    • Column: Use a column with a suitable stationary phase for nucleotide separation.

    • Detection: Monitor the elution profile using UV absorbance at 260 nm.

  • Desalting: After HPLC purification, the product will be in a salt buffer. It is crucial to desalt the sample, which can be achieved by lyophilization (if a volatile buffer like TEAB is used) followed by dissolution in pure water, or by using a desalting column.

Q5: How does the N1-(2-Methyl)propyl modification affect the properties of the resulting mRNA?

A5: The incorporation of this compound into mRNA is expected to influence its properties in several ways, primarily based on studies of other N1-alkylated pseudouridines:

  • Reduced Immunogenicity: Like N1-methylpseudouridine, the isobutyl modification at the N1 position is expected to reduce the innate immune response to the mRNA.[1][3] This is because the modification can sterically hinder the binding of the mRNA to pattern recognition receptors like Toll-like receptors (TLRs).[1]

  • Translation Efficiency: The effect on translation efficiency is less predictable. While N1-methylpseudouridine generally enhances translation, very bulky N1-substituents have been shown to potentially decrease mRNA translation in in vitro systems.[2] However, this can be offset by the reduced immune response in vivo, which prevents the shutdown of translation.[2]

  • mRNA Stability: Pseudouridine itself is known to enhance the stability of the RNA backbone. The N1-isobutyl modification is not expected to negatively impact this property.

Quantitative Data

The yield of in vitro transcription can be influenced by the nature of the N1-substituent on pseudouridine triphosphate. The following table summarizes a comparative analysis of relative mRNA synthesis efficiency using T7 RNA polymerase with different N1-modified pseudouridine triphosphates.

N1-Modification of PseudouridineRelative Transcription mRNA Yield (%)
Unmodified (H)100
Methyl (Me)~110
Ethyl (Et)~95
Propyl (Pr)~85
Isopropyl (iPr) ~70
Fluoroethyl (FE)~90
Methoxymethyl (MOM)~60

Note: Data is estimated from graphical representations in scientific literature and serves for comparative purposes. The yield for N1-(2-Methyl)propyl (isobutyl) is expected to be in a similar range to or slightly lower than isopropyl due to its comparable bulkiness.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation of Pseudouridine

This protocol provides a general framework for the N1-alkylation of pseudouridine with an isobutyl group. Optimization of specific parameters may be required.

  • Preparation: Dry pseudouridine under high vacuum for several hours. Use anhydrous solvents.

  • Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), dissolve pseudouridine in anhydrous DMF.

  • Deprotonation: Add a suitable base (e.g., sodium hydride, NaH) portion-wise at 0°C and stir for 1 hour.

  • Alkylation: Add 1-iodo-2-methylpropane (B147064) (isobutyl iodide) dropwise to the reaction mixture at 0°C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water or methanol (B129727) at 0°C.

  • Workup: Neutralize the reaction mixture with a mild acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by reverse-phase HPLC to isolate this compound.

Protocol 2: General Procedure for Triphosphorylation of N1-Modified Pseudouridine

This protocol outlines the general steps for converting the N1-modified nucleoside to its triphosphate form using the Ludwig-Eckstein method.

  • Monophosphorylation (if starting from the nucleoside):

    • Dissolve this compound in trimethyl phosphate.

    • Cool the mixture to 0°C and add phosphorus oxychloride (POCl₃).

    • Stir for 2-4 hours at 0°C.

    • Quench the reaction with a buffer (e.g., triethylammonium bicarbonate, TEAB).

    • Purify the monophosphate by anion-exchange chromatography.

  • Triphosphorylation:

    • Co-evaporate the this compound monophosphate with anhydrous pyridine.

    • Dissolve the dried monophosphate in anhydrous DMF.

    • Add carbonyldiimidazole (CDI) and stir for 4-6 hours at room temperature.

    • In a separate flask, prepare a solution of pyrophosphate in anhydrous DMF.

    • Add the pyrophosphate solution to the activated monophosphate and stir overnight at room temperature.

  • Purification:

    • Quench the reaction with water.

    • Purify the crude this compound triphosphate by anion-exchange HPLC using a TEAB gradient.

    • Collect and pool the fractions containing the triphosphate.

    • Lyophilize the pooled fractions to obtain the final product as a triethylammonium salt.

Visualizations

Signaling Pathway: Evasion of Innate Immune Sensing by N1-Modified Pseudouridine mRNA

InnateImmuneEvasion cluster_cell Antigen-Presenting Cell cluster_endosome Endosome cluster_cytosol Cytosol TLR7 TLR7/8 ImmuneResponse Innate Immune Response (e.g., Type I IFN) TLR7->ImmuneResponse RIGI RIG-I RIGI->ImmuneResponse PKR PKR TranslationShutdown Translation Shutdown PKR->TranslationShutdown Translation Translation (Protein Synthesis) ImmuneResponse->PKR Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR7 Binds Unmodified_mRNA->RIGI Binds Unmodified_mRNA->Translation Reduced Modified_mRNA N1-Isobutyl-Ψ-mRNA Modified_mRNA->TLR7 Binding Sterically Hindered Modified_mRNA->RIGI Reduced Binding Modified_mRNA->Translation Enhanced

Caption: Evasion of innate immune sensing by N1-modified pseudouridine mRNA.

Experimental Workflow: Synthesis of this compound Triphosphate

SynthesisWorkflow Start Pseudouridine Alkylation N1-Alkylation (Isobutyl Iodide, Base) Start->Alkylation Intermediate1 N1-(2-Methyl)propyl pseudouridine Alkylation->Intermediate1 Purification1 Purification (Reverse-Phase HPLC) Intermediate1->Purification1 Monophosphorylation Monophosphorylation (e.g., POCl3) Purification1->Monophosphorylation Intermediate2 N1-(2-Methyl)propyl pseudouridine-5'-monophosphate Monophosphorylation->Intermediate2 Triphosphorylation Triphosphorylation (CDI, Pyrophosphate) Intermediate2->Triphosphorylation Crude_Product Crude N1-(2-Methyl)propyl pseudouridine-5'-triphosphate Triphosphorylation->Crude_Product Purification2 Purification (Anion-Exchange HPLC) Crude_Product->Purification2 QC Quality Control (HPLC, NMR, MS) Purification2->QC Final_Product Pure N1-(2-Methyl)propyl pseudouridine-5'-triphosphate QC->Final_Product

Caption: General workflow for the synthesis of this compound triphosphate.

References

Technical Support Center: N1-(2-Methyl)propyl Pseudouridine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the incorporation efficiency of N1-(2-Methyl)propyl pseudouridine (B1679824) (N1-iso-propyl-Ψ) and other modified nucleotides in your in vitro transcription (IVT) experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during mRNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N1-(2-Methyl)propyl pseudouridine, and why is it used in mRNA synthesis?

A1: this compound is a modified nucleoside, an analog of uridine (B1682114). Its incorporation into messenger RNA (mRNA) transcripts in place of uridine can help reduce the innate immunogenicity of the synthetic mRNA.[1][2] Modified nucleosides like N1-methylpseudouridine (m1Ψ) have been shown to enhance protein expression from the mRNA.[1][3] The N1-substituent's size and electronic properties can influence the final mRNA yield.[1]

Q2: How does the incorporation efficiency of this compound compare to other N1-substituted pseudouridines?

A2: The incorporation efficiency of N1-substituted pseudouridine triphosphates by T7 RNA polymerase is influenced by the nature of the N1-substituent. Generally, as the alkyl group length at the N1 position increases (methyl, ethyl, propyl), the incorporation yield ratio for the modified NTP tends to increase in most sequence contexts when competed with UTP.[4] However, bulkier groups like isopropyl may show different efficiencies. For a detailed comparison, please refer to the data table below.

Q3: Can I completely replace UTP with N1-(2-Methyl)propyl-ΨTP in my IVT reaction?

A3: Yes, it is possible to completely substitute UTP with a modified version like N1-(2-Methyl)propyl-ΨTP.[5] However, be aware that some modified NTPs can impact the overall transcription efficiency and may require optimization of the reaction conditions.[5][6]

Q4: Which RNA polymerase is recommended for incorporating this compound?

A4: T7 RNA polymerase is widely used for in vitro transcription and has been shown to tolerate a variety of modified nucleotides, including N1-substituted pseudouridine derivatives.[1][7] However, the fidelity and efficiency of incorporation can vary between different RNA polymerases, such as T7, T3, and SP6.[8] For instance, SP6 RNA polymerase may incorporate m1ΨTP with a smaller range of yields across different sequence contexts compared to T7 RNA polymerase.[9][10]

Troubleshooting Guide

Issue 1: Low mRNA Yield

  • Q: I am observing a significantly lower mRNA yield when using N1-(2-Methyl)propyl-ΨTP compared to unmodified UTP. What are the possible causes and solutions?

    • A:

      • Suboptimal Enzyme Concentration: The concentration of T7 RNA polymerase is a critical factor. While increasing the enzyme concentration can enhance mRNA yield, there is a saturation point beyond which it becomes cost-ineffective.[]

        • Solution: Titrate the T7 RNA polymerase concentration to find the optimal amount for your specific template and modified nucleotide.

      • Poor DNA Template Quality: The integrity and purity of your DNA template are paramount for efficient transcription.[] Contaminants like salts or ethanol (B145695) can inhibit RNA polymerase.[12][13]

        • Solution: Ensure your linearized DNA template is of high quality and free from contaminants. Verify template integrity via gel electrophoresis before starting the IVT reaction.[][13]

      • Incorrect Nucleotide Concentration: An insufficient concentration of any of the four NTPs can be a limiting factor in the reaction.[12][13]

        • Solution: Ensure all NTPs, including the modified one, are at an optimal and equimolar concentration. A final concentration of at least 12µM for each nucleotide is recommended, and this can be increased to 20–50µM if low concentration is suspected to be the issue.[12][13]

      • Uridine Content in the Template: Some N1-substituted pseudouridine derivatives may not incorporate well into templates with a high uridine content.[1]

        • Solution: If possible, decrease the number of uridine residues in your DNA template by substituting synonymous codons. This has been shown to improve the incorporation of certain N1-substituted Ψ derivatives.[1]

Issue 2: Incomplete or Truncated Transcripts

  • Q: My IVT reaction is producing shorter-than-expected RNA transcripts. What could be the reason?

    • A:

      • Premature Termination due to GC-Rich Template: GC-rich sequences in the DNA template can lead to the premature termination of transcription.[12][13]

        • Solution: Lowering the incubation temperature of the transcription reaction from 37°C to 30°C may help the polymerase read through these regions and produce more full-length transcripts.[13][14]

      • Degraded RNA: RNase contamination can lead to the degradation of your newly synthesized mRNA.

        • Solution: Maintain a strict RNase-free environment. Use nuclease-free tubes, reagents, and barrier tips. The addition of an RNase inhibitor to your reaction can also be beneficial.[13][15]

Issue 3: Transcripts are Longer Than Expected

  • Q: The resulting RNA from my IVT reaction is longer than the expected size. What is causing this?

    • A:

      • Incomplete Template Linearization: If the plasmid DNA template is not completely linearized, the RNA polymerase may continue transcription beyond the intended endpoint.[12][13]

        • Solution: Confirm complete linearization of your plasmid by running an aliquot on an agarose (B213101) gel before proceeding with the IVT reaction.[12][13]

      • Template with 3' Overhangs: Restriction enzymes that create 3' overhangs can cause the RNA polymerase to use the opposite strand as a template, resulting in longer transcripts.[12]

        • Solution: Use restriction enzymes that generate 5' overhangs or blunt ends for template linearization.[12]

Data Presentation

Table 1: Relative Transcription Efficiency of N1-Substituted Pseudouridine Triphosphates

N1-SubstitutionRelative Transcription Efficiency (%)
H (Pseudouridine)~100%
Methyl~125%
Ethyl~110%
Fluoroethyl~90%
Propyl~75%
Isopropyl~25%
Methoxymethyl~85%
Pivaloxymethyl~40%
Benzyloxymethyl<25%

Data is estimated from the bar chart presented in "Novel N1-Substituted Pseudouridine 5'-Triphosphates for mRNA" by TriLink BioTechnologies. The efficiency is relative to the wild-type (unmodified UTP) FLuc mRNA synthesis.[1]

Table 2: Incorporation Yield of N1-Alkyl-Pseudouridine Triphosphates in Competition with UTP

N1-Alkyl GroupRange of Incorporation Yields
Methyl (m1ΨTP)15% - 70%
Ethyl (e1ΨTP)Not explicitly stated, but variability of yields is 13%
Propyl (p1ΨTP)Not explicitly stated, but variability of yields is 17%

This data reflects the sequence-dependent nature of incorporation by T7 RNA polymerase when the modified NTP is in a 1:1 ratio with UTP. The variability of yields for m1Ψ was 42%.[4][10]

Experimental Protocols

Detailed Protocol for In Vitro Transcription with Complete Substitution of UTP by N1-(2-Methyl)propyl-ΨTP

This protocol is a synthesized guideline based on standard IVT procedures with modified nucleotides.[5][6][8]

1. Materials:

  • Linearized DNA template (1 µg) with a T7 promoter

  • Nuclease-free water

  • 10X T7 Reaction Buffer

  • ATP, GTP, CTP Solution (100 mM each)

  • N1-(2-Methyl)propyl-ΨTP Solution (100 mM)

  • T7 RNA Polymerase Mix

  • (Optional) DTT (100 mM)

  • (Optional) RNase Inhibitor

  • (Optional) DNase I (RNase-free)

2. Reaction Assembly (20 µl total volume):

  • Thaw all reagents except the T7 RNA Polymerase Mix at room temperature. Briefly centrifuge all tubes to collect the contents. Keep the enzyme mix on ice.

  • Assemble the reaction at room temperature in the following order:

    • Nuclease-free water: to a final volume of 20 µl

    • 10X T7 Reaction Buffer: 2 µl

    • ATP Solution (100 mM): 2 µl (Final concentration: 10 mM)

    • GTP Solution (100 mM): 2 µl (Final concentration: 10 mM)

    • CTP Solution (100 mM): 2 µl (Final concentration: 10 mM)

    • N1-(2-Methyl)propyl-ΨTP (100 mM): 2 µl (Final concentration: 10 mM)

    • Linearized DNA Template: X µl (1 µg)

    • (Optional) DTT (100 mM): 1 µl (Final concentration: 5 mM)

    • (Optional) RNase Inhibitor: 1 µl

    • T7 RNA Polymerase Mix: 2 µl

  • Gently mix by pipetting up and down, then briefly centrifuge.

3. Incubation:

  • Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 0.3 kb, the incubation can be extended up to 16 hours (overnight).[6] For longer reactions, using an incubator with a heated lid is recommended to prevent evaporation.[5]

4. (Optional) DNase Treatment:

  • To remove the DNA template, add 2 µl of RNase-free DNase I to the reaction.

  • Mix well and incubate at 37°C for 15 minutes.[5]

5. mRNA Purification:

  • Proceed with your desired mRNA purification method (e.g., lithium chloride precipitation or silica-based columns).

Visualizations

IVT_Workflow cluster_prep Preparation cluster_reaction IVT Reaction cluster_cleanup Post-Transcription prep_template High-Quality Linearized DNA Template assembly Reaction Assembly (20 µl) prep_template->assembly prep_reagents NTPs & N1-iso-propyl-ΨTP Buffer, Enzyme prep_reagents->assembly incubation Incubation (37°C, 2h) assembly->incubation dnase DNase I Treatment (Optional) incubation->dnase purification mRNA Purification dnase->purification qc Quality Control (e.g., Gel Electrophoresis) purification->qc

In Vitro Transcription (IVT) Experimental Workflow.

Factors_Affecting_Efficiency efficiency Incorporation Efficiency of N1-(2-Methyl)propyl-Ψ template DNA Template quality Purity & Integrity template->quality linearization Complete Linearization template->linearization gc_content GC-Rich Sequences template->gc_content enzyme RNA Polymerase enzyme_type Polymerase Type (T7, T3, SP6) enzyme->enzyme_type enzyme_conc Enzyme Concentration enzyme->enzyme_conc reaction_conditions Reaction Conditions temp Incubation Temperature reaction_conditions->temp ntp_conc NTP Concentrations reaction_conditions->ntp_conc mg_conc Mg2+ Concentration reaction_conditions->mg_conc nucleotide Nucleotide Properties substituent N1-Substituent (Size & Electronics) nucleotide->substituent quality->efficiency linearization->efficiency gc_content->efficiency enzyme_type->efficiency enzyme_conc->efficiency temp->efficiency ntp_conc->efficiency mg_conc->efficiency substituent->efficiency

Key Factors Influencing Incorporation Efficiency.

References

Technical Support Center: Troubleshooting In Vitro Transcription with N1-isobutyl-pseudo-UTP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in in vitro transcription (IVT) reactions using N1-isobutyl-pseudo-UTP.

Frequently Asked Questions (FAQs)

Q1: Is it normal to see a lower yield with N1-isobutyl-pseudo-UTP compared to standard UTP?

A1: Yes, it is common to observe a lower yield when using modified nucleotides like N1-isobutyl-pseudo-UTP compared to canonical NTPs. The extent of yield reduction can vary depending on the specific modification, the DNA template sequence, and the overall reaction conditions. The bulky isobutyl group on the N1 position of pseudouridine (B1679824) can create steric hindrance for the T7 RNA polymerase, potentially affecting its processivity and leading to a decrease in the overall yield of full-length RNA transcripts.

Q2: What is the primary cause of low IVT yield when using N1-isobutyl-pseudo-UTP?

A2: The most likely primary cause is the reduced efficiency of incorporation of N1-isobutyl-pseudo-UTP by T7 RNA polymerase compared to unmodified UTP. The polymerase's active site has evolved to accommodate the natural nucleotides, and bulky modifications can lead to suboptimal positioning of the nucleotide for catalysis. Other factors that can contribute significantly include suboptimal concentrations of key reaction components like magnesium ions and the modified nucleotide itself, as well as the quality of the DNA template.

Q3: Can the concentration of N1-isobutyl-pseudo-UTP in the reaction affect the yield?

A3: Absolutely. The optimal concentration of a modified nucleotide may differ from that of a standard NTP. While a certain minimum concentration is required for efficient transcription, excessively high concentrations can sometimes be inhibitory. It is crucial to empirically determine the optimal concentration of N1-isobutyl-pseudo-UTP for your specific template and reaction conditions.

Q4: How does magnesium concentration impact IVT with this modified nucleotide?

A4: Magnesium ions (Mg2+) are a critical cofactor for T7 RNA polymerase and play a crucial role in catalysis. The optimal Mg2+ concentration is tightly linked to the total NTP concentration, as Mg2+ forms a complex with the NTPs. When using a bulky modified nucleotide like N1-isobutyl-pseudo-UTP, the optimal Mg2+:NTP ratio may shift. Both insufficient and excessive Mg2+ can negatively impact yield. Therefore, optimizing the Mg2+ concentration is a critical step in troubleshooting low yields.

Q5: Could there be an issue with my T7 RNA polymerase?

A5: While standard T7 RNA polymerase can incorporate many modified nucleotides, its efficiency can vary. It's possible that the specific batch of enzyme has reduced activity or that a higher concentration of the enzyme is required to compensate for the less efficient incorporation of the modified nucleotide. Some commercially available T7 RNA polymerase variants are engineered for improved performance with modified nucleotides and may offer better yields.

Troubleshooting Guide

If you are experiencing low RNA yield with N1-isobutyl-pseudo-UTP, follow this step-by-step troubleshooting guide.

Step 1: Assess DNA Template Quality and Integrity

Poor quality or degraded DNA template is a common cause of low IVT yield.

  • Action:

    • Verify the integrity of your linearized DNA template by running an aliquot on an agarose (B213101) gel. A single, sharp band of the correct size should be visible.

    • Ensure complete linearization of your plasmid DNA. Incomplete digestion can lead to truncated transcripts.

    • Purify the linearized template using a reliable method (e.g., column purification or phenol:chloroform extraction followed by ethanol (B145695) precipitation) to remove any potential inhibitors of T7 RNA polymerase, such as residual restriction enzymes or salts.

Step 2: Optimize Reaction Components

The concentrations of key components are critical when using modified nucleotides.

  • Action: Perform a series of small-scale IVT reactions to titrate the following components:

    • N1-isobutyl-pseudo-UTP Concentration: Test a range of concentrations (e.g., from 50% to 150% of the standard UTP concentration in your protocol).

    • Magnesium (Mg2+) Concentration: For each N1-isobutyl-pseudo-UTP concentration tested, titrate the Mg2+ concentration. A good starting point is a molar excess of Mg2+ over the total NTP concentration.

    • T7 RNA Polymerase Concentration: Try increasing the concentration of T7 RNA polymerase by 50-100% to see if it improves the yield.

Step 3: Adjust Reaction Conditions

Incubation time and temperature can influence the outcome of the IVT reaction.

  • Action:

    • Incubation Time: Extend the incubation time (e.g., from 2 hours to 4 hours or overnight). With less efficient incorporation of the modified nucleotide, the polymerase may require more time to synthesize full-length transcripts.

    • Incubation Temperature: While 37°C is the standard temperature for T7 RNA polymerase, some studies suggest that lowering the temperature (e.g., to 30°C) can sometimes improve the incorporation of modified nucleotides by slowing down the transcription rate and allowing more time for the correct nucleotide to bind.

Step 4: Rule Out RNase Contamination

RNase contamination will lead to the degradation of your newly synthesized RNA.

  • Action:

    • Use certified RNase-free water, pipette tips, and tubes.

    • Wear gloves and work in a clean environment.

    • Include an RNase inhibitor in your IVT reaction as a precautionary measure.

Data Presentation

Condition UTP Type [NTPs] (mM each) [Mg2+] (mM) T7 Polymerase (U/µL) Incubation Time (hr) Expected RNA Yield (µg/20µL reaction)
Standard Unmodified UTP2242.5280 - 120
Initial Low Yield N1-isobutyl-pseudo-UTP2242.5220 - 40
Optimized NTP N1-isobutyl-pseudo-UTP3242.5230 - 50
Optimized Mg2+ N1-isobutyl-pseudo-UTP3302.5245 - 65
Optimized Enzyme N1-isobutyl-pseudo-UTP3304255 - 75
Optimized Time N1-isobutyl-pseudo-UTP3304465 - 90

Experimental Protocols

Protocol 1: Small-Scale IVT Optimization of N1-isobutyl-pseudo-UTP and Mg2+ Concentration

This protocol describes a matrix-based approach to co-optimize the concentrations of the modified nucleotide and magnesium.

  • Prepare Master Mixes:

    • Prepare a basal IVT master mix containing all common reagents (buffer, ATP, CTP, GTP, DTT, RNase inhibitor, T7 RNA polymerase, and linearized DNA template) except for N1-isobutyl-pseudo-UTP and the Mg2+ source.

  • Set up Reaction Matrix:

    • In a 96-well plate or individual tubes, set up a matrix of reactions. For example, test three different concentrations of N1-isobutyl-pseudo-UTP (e.g., 1.5 mM, 2.0 mM, 2.5 mM) against three different concentrations of Mg2+ (e.g., 20 mM, 25 mM, 30 mM).

  • Assemble Reactions:

    • To each well/tube, add the appropriate volumes of the N1-isobutyl-pseudo-UTP and Mg2+ stock solutions to achieve the desired final concentrations.

    • Add the basal IVT master mix to each reaction to a final volume of 20 µL.

  • Incubation:

    • Incubate the reactions at 37°C for 2 hours.

  • Analysis:

    • Analyze the RNA yield from each reaction using a method such as Qubit fluorometry or Nanodrop spectrophotometry.

    • Optionally, run the samples on a denaturing agarose gel to assess the integrity of the RNA transcripts.

Visualizations

Below are diagrams illustrating the troubleshooting workflow and the logical relationships in optimizing an IVT reaction with N1-isobutyl-pseudo-UTP.

Troubleshooting_Low_IVT_Yield Start Low IVT Yield with N1-isobutyl-pseudo-UTP Template_Check Step 1: Check DNA Template Quality & Integrity Start->Template_Check Template_OK Template OK? Template_Check->Template_OK Fix_Template Action: Re-purify or re-linearize template Template_OK->Fix_Template No Reaction_Optimization Step 2: Optimize Reaction Component Concentrations Template_OK->Reaction_Optimization Yes Fix_Template->Template_Check Component_Titration Titrate: - N1-isobutyl-pseudo-UTP - Mg2+ - T7 RNA Polymerase Reaction_Optimization->Component_Titration Condition_Optimization Step 3: Adjust Reaction Conditions Component_Titration->Condition_Optimization Condition_Adjustment Adjust: - Incubation Time - Incubation Temperature Condition_Optimization->Condition_Adjustment RNase_Check Step 4: Check for RNase Contamination Condition_Adjustment->RNase_Check RNase_Action Action: Use RNase-free reagents & techniques RNase_Check->RNase_Action Yield_Improved Yield Improved? RNase_Action->Yield_Improved Success Successful IVT Yield_Improved->Success Yes Further_Troubleshooting Consult further resources or technical support Yield_Improved->Further_Troubleshooting No

Caption: Troubleshooting workflow for low IVT yield with N1-isobutyl-pseudo-UTP.

IVT_Optimization_Logic cluster_Process IVT Process Template DNA Template Transcription In Vitro Transcription Template->Transcription NTPs N1-isobutyl-pseudo-UTP & other NTPs NTPs->Transcription Enzyme T7 RNA Polymerase Enzyme->Transcription Buffer Buffer Components (incl. Mg2+) Buffer->Transcription RNA_Yield RNA Yield Transcription->RNA_Yield RNA_Integrity RNA Integrity Transcription->RNA_Integrity

Caption: Logical relationship of inputs and outputs in an IVT reaction.

Technical Support Center: Optimizing Codon Usage for N1-(2-Methyl)propyl Pseudouridine-Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving codon-optimized mRNA containing N1-(2-Methyl)propyl pseudouridine (B1679824) (a structural isomer of N1-methylpseudouridine, for which the vast majority of research has been conducted and is detailed here as N1-methylpseudouridine or m1Ψ).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of codon optimization for mRNA therapeutics?

Codon optimization is a process that involves modifying the nucleotide sequence of a gene to enhance protein expression in a specific host organism.[1] This is achieved by replacing rare or less frequently used codons with synonymous codons that are more abundant in the host's cells, without altering the amino acid sequence of the encoded protein.[1] The goal is to improve the efficiency and rate of translation, leading to higher protein yields.[1]

Q2: How does the incorporation of N1-methylpseudouridine (m1Ψ) benefit my mRNA construct?

N1-methylpseudouridine (m1Ψ) is a modified nucleoside that, when it replaces uridine (B1682114) in an mRNA sequence, offers several key advantages:

  • Increased Protein Expression: m1Ψ-modified mRNA can lead to significantly higher protein production, in some cases by more than an order of magnitude compared to unmodified mRNA.[2]

  • Reduced Immunogenicity: m1Ψ modification allows the mRNA to evade detection by the innate immune system's pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I.[3][4] This reduces the inflammatory response that would typically degrade the mRNA and inhibit translation.[4]

  • Enhanced Stability: The modification contributes to the overall stability of the mRNA molecule, prolonging its half-life within the cell and allowing for sustained protein production.[5][6]

Q3: Is there an optimal ratio for m1Ψ modification, or should I replace all uridines?

The optimal ratio of m1Ψ modification can be context-dependent and may require empirical testing for your specific application and cell type. While complete replacement of uridine with m1Ψ is common and has been used in approved mRNA vaccines, some studies suggest that a lower modification ratio might, in some cell lines, lead to higher protein expression.[7] However, higher modification ratios are generally more effective at reducing the innate immune response.[7] The relationship between the modification ratio, protein expression, and immunogenicity is not always linear.[7]

Q4: Can codon optimization or m1Ψ modification affect the function or fidelity of the translated protein?

While codon optimization does not change the primary amino acid sequence, there are reports that extensive changes to the codon sequence could potentially influence protein folding and function in some cases.[8] Regarding m1Ψ, studies have shown that it does not significantly impact the overall fidelity of translation, meaning it does not lead to a detectable increase in miscoded proteins.[2][9] This is a favorable characteristic compared to pseudouridine (Ψ), which has been shown to slightly increase the frequency of miscoding in some contexts.[2]

Troubleshooting Guides

Problem 1: Low protein expression despite codon optimization and m1Ψ modification.

Possible Cause Troubleshooting Step
Suboptimal Codon Optimization Algorithm: Not all codon optimization tools are equal. Some naive approaches that simply replace rare codons with the most frequent ones might create unintended secondary structures or deplete specific tRNA pools. Recommendation: Use a more sophisticated optimization algorithm that considers factors like GC content, mRNA secondary structure, and codon context.[10]
Inefficient In Vitro Transcription (IVT): The IVT reaction may not be yielding sufficient quantities of full-length, capped mRNA. Recommendation: Ensure all reagents are of high quality and RNase-free. Optimize the concentration of NTPs, including the m1Ψ-triphosphate, and the reaction time. Verify the integrity of your DNA template.
Poor mRNA Purity: Contaminants from the IVT reaction, such as dsRNA byproducts, can trigger an immune response and inhibit translation, even with m1Ψ modification.[4] Recommendation: Purify your mRNA using methods like cellulose (B213188) chromatography to specifically remove dsRNA, followed by a final purification step such as silica-gel chromatography or precipitation.[11]
Inefficient Transfection: The delivery of the mRNA into the target cells may be inefficient. Recommendation: Optimize your transfection protocol by testing different transfection reagents, mRNA concentrations, and cell densities. Ensure cells are healthy and at an appropriate confluency.
Cell-Type Specific Effects: The optimal m1Ψ modification ratio and codon usage can vary between different cell types.[5][7] Recommendation: If possible, test a range of m1Ψ modification ratios (e.g., 50%, 75%, 100%) to find the best performer for your specific cell line.

Problem 2: High levels of inflammatory cytokines are detected after transfection.

Possible Cause Troubleshooting Step
Incomplete m1Ψ Incorporation: If the IVT reaction does not efficiently incorporate m1Ψ, the resulting mRNA will contain unmodified uridines, which are potent activators of the innate immune system. Recommendation: Verify the complete substitution of UTP with m1Ψ-TP in your IVT reaction mix. Analyze the composition of your final mRNA product if possible.
Presence of dsRNA: Double-stranded RNA is a powerful activator of innate immune receptors like TLR3 and RIG-I.[4] Recommendation: Implement a robust purification strategy to remove any dsRNA byproducts from your IVT reaction.[11]
Contamination with Endotoxins: Endotoxins from bacterial sources (e.g., during plasmid preparation) can induce a strong inflammatory response. Recommendation: Use endotoxin-free kits for plasmid purification and ensure all reagents and labware are sterile and pyrogen-free.

Quantitative Data Summary

Table 1: Impact of m1Ψ Modification Ratio on Immunogenicity in HEK-293T Cells

m1Ψ Modification RatioRelative mRNA level of RIG-IRelative mRNA level of IL-6Relative mRNA level of IFN-β1
0% (Unmodified)~6x increase~12x increase~25x increase
5%~4x increase~8x increase~15x increase
20%~2.5x increase~4x increase~5x increase
50%No significant increaseNo significant increaseNo significant increase
100%No significant increaseNo significant increaseNo significant increase

Data adapted from a study on mEGFP mRNA and represent the fold change relative to mock-transfected cells. The exact values can vary depending on the specific mRNA sequence and experimental conditions.[7]

Table 2: Relative Protein Expression with Different Nucleoside Modifications

mRNA ModificationRelative Luciferase Activity (in vivo, mice)
Unmodified UridineBaseline
Pseudouridine (Ψ)~10-fold increase over unmodified
N1-methylpseudouridine (m1Ψ)~13-fold increase over unmodified (~1.3-fold over Ψ)
m5C + Ψ~20-fold increase over unmodified
m5C + m1Ψ~44-fold increase over unmodified (~2.2-fold over m5C+Ψ)

This table summarizes findings from a study comparing different modifications. The combination of 5-methylcytidine (B43896) (m5C) and m1Ψ showed the highest protein expression.

Experimental Protocols

Protocol 1: In Vitro Transcription of m1Ψ-Modified mRNA

  • Template Preparation: Linearize the plasmid DNA containing your codon-optimized gene of interest downstream of a T7 promoter. Purify the linearized DNA template.

  • IVT Reaction Setup: In an RNase-free tube on ice, combine the following components in order:

    • RNase-free water

    • Reaction Buffer (e.g., 10x)

    • Cap Analog (e.g., CleanCap® Reagent AU)

    • 100 mM ATP

    • 100 mM CTP

    • 100 mM GTP

    • 100 mM N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP)

    • Linearized DNA template (0.5-1 µg)

    • T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2 hours.[12]

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

Protocol 2: Purification of m1Ψ-Modified mRNA

  • Initial Purification:

    • Perform a phenol-chloroform extraction to remove proteins.[11]

    • Precipitate the mRNA from the aqueous phase using isopropanol (B130326) or lithium chloride.[11]

    • Wash the mRNA pellet with cold 70% ethanol (B145695) and resuspend in RNase-free water.[11]

  • dsRNA Removal (Cellulose Chromatography):

    • Prepare a cellulose-based chromatography column.

    • Bind the mRNA to the column in a high-ethanol buffer.

    • Wash the column to remove impurities.

    • Elute the purified mRNA in an ethanol-free buffer.[11]

  • Final Concentration and Quality Control:

    • Precipitate the eluted mRNA with sodium acetate (B1210297) and ethanol.[11]

    • Resuspend the final mRNA pellet in RNase-free water or a suitable buffer.

    • Assess mRNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

    • Verify the integrity of the mRNA using denaturing agarose (B213101) gel electrophoresis.

Protocol 3: Transfection of m1Ψ-Modified mRNA into Mammalian Cells

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • Dilute the purified m1Ψ-mRNA in a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX) in the same medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complexes to form.[13]

  • Transfection:

    • Aspirate the old medium from the cells and replace it with fresh, pre-warmed complete medium.

    • Add the mRNA-lipid complexes dropwise to the cells.[13]

  • Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Protein expression can typically be detected within a few hours and peaks around 24-48 hours post-transfection.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_production mRNA Production cluster_application Cellular Application codon_opt Codon Optimization of Gene plasmid_prep Plasmid DNA Preparation codon_opt->plasmid_prep ivt In Vitro Transcription (with m1Ψ-TP) plasmid_prep->ivt purification mRNA Purification (dsRNA removal) ivt->purification qc Quality Control (Concentration, Integrity) purification->qc transfection Transfection into Cells qc->transfection translation Protein Expression transfection->translation analysis Functional Analysis translation->analysis

Caption: Experimental workflow for producing and testing codon-optimized, m1Ψ-modified mRNA.

signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified m1Ψ-Modified mRNA unmod_mrna Unmodified mRNA tlr TLR7/8, RIG-I unmod_mrna->tlr recognized by immune_activation Innate Immune Activation (IFN production) tlr->immune_activation translation_inhibition Translation Inhibition & mRNA Degradation immune_activation->translation_inhibition mod_mrna m1Ψ-Modified mRNA evasion Immune Evasion mod_mrna->evasion translation Stable Translation evasion->translation allows protein High Protein Yield translation->protein

References

reducing dsRNA byproducts in N1-alkyl-pseudouridine mRNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-alkyl-pseudouridine modified mRNA synthesis. The focus is on understanding and reducing the formation of double-stranded RNA (dsRNA) byproducts, a critical quality attribute for therapeutic mRNA.

Frequently Asked Questions (FAQs)

Q1: What is dsRNA and why is it a concern in N1-methyl-pseudouridine (m1Ψ) mRNA production?

A: Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process used to manufacture mRNA.[1][2] Even when synthesizing mRNA with modified nucleosides like N1-methyl-pseudouridine (m1Ψ), dsRNA impurities can form.[3] These byproducts are a major concern because they can trigger innate immune responses by activating pattern recognition receptors such as Toll-like receptor 3 (TLR3), RIG-I, and MDA5.[3][4][5] This immune activation can lead to the production of pro-inflammatory cytokines and type I interferons, potentially causing adverse effects in therapeutic applications and reducing the translational efficiency and overall efficacy of the mRNA drug.[5][6][7]

Q2: What are the primary causes of dsRNA formation during IVT?

A: dsRNA byproducts can originate from several mechanisms related to the activity of T7 RNA polymerase, the enzyme typically used for IVT.[2][5] Key mechanisms include:

  • Self-templated Extension: The newly synthesized mRNA transcript can fold back on itself, creating a hairpin structure that acts as a primer for the polymerase to synthesize a complementary strand.[8][9]

  • Promoter-Independent Transcription: T7 RNA polymerase can initiate transcription from the 3' end of the DNA template, generating antisense RNA that can anneal to the sense mRNA strand.[2][9]

  • Abortive Transcripts: Short, prematurely terminated RNA fragments can act as primers on the template or the full-length transcript, leading to dsRNA formation.[2][4]

Q3: How does the incorporation of N1-methyl-pseudouridine affect dsRNA formation and immunogenicity?

A: Incorporating N1-methyl-pseudouridine (m1Ψ) in place of uridine (B1682114) is a key strategy to reduce the immunogenicity of mRNA.[3][10] The m1Ψ modification can decrease the recognition of RNA by immune sensors.[3][11] While it enhances mRNA stability and translational efficiency, the IVT process for m1Ψ-mRNA can still generate dsRNA byproducts.[12][13][14] However, m1Ψ-modified dsRNA has been shown to have a lower binding affinity to some dsRNA sensors like the Prkra dimer, mitigating the downstream stress response.[3][15] For maximal efficacy and safety, it is often necessary to combine m1Ψ incorporation with a downstream purification step to remove residual dsRNA.[3][6]

Q4: What methods are available for detecting and quantifying dsRNA in my m1Ψ-mRNA sample?

A: Several analytical methods can be used to detect and quantify dsRNA impurities:

  • Immunoassays: Methods like dot blots and ELISAs using dsRNA-specific antibodies (e.g., J2 monoclonal antibody) are common for quantifying dsRNA.[7][8][16] These are sensitive and widely used for quality control.[4][16]

  • Chromatography: High-performance liquid chromatography (HPLC), particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), can separate and quantify dsRNA from single-stranded mRNA.[17]

  • Gel Electrophoresis: Agarose gel electrophoresis can separate dsRNA from ssRNA based on differences in size and conformation, though it is often less sensitive for quantification.[]

  • Other Methods: More advanced techniques like lateral flow immunoassay (LFIA) and asymmetric flow field-flow fractionation (A4F) are also being developed for rapid and sensitive detection.[4][17][19]

Troubleshooting Guide

This guide addresses common issues related to dsRNA byproducts in m1Ψ-mRNA synthesis.

Problem Potential Cause(s) Recommended Solution(s)
High dsRNA levels detected post-IVT Suboptimal IVT reaction conditions.Optimize IVT parameters such as enzyme concentration, Mg2+ concentration, and temperature.[][21] Consider using a fed-batch approach for UTP and GTP to maintain low steady-state levels, which has been shown to reduce dsRNA formation.[22][23]
Poor DNA template quality or design.Ensure the DNA template is fully linearized and purified.[][21] Avoid repetitive sequences or regions prone to forming secondary structures that can promote self-priming.[21]
Wild-type T7 RNA polymerase activity.Use an engineered T7 RNA polymerase with reduced dsRNA formation capabilities.[1][24][25][26][27][28][29] Several commercially available mutants exhibit lower terminal transferase and RNA-dependent RNA polymerase activities.[24][27]
mRNA shows high immunogenicity in vitro or in vivo despite m1Ψ modification Residual dsRNA contaminants remain after initial purification.Implement a dedicated dsRNA removal step. Cellulose-based purification or chromatography methods like IP-RP-HPLC are effective.[6][30][31][32][33]
Incomplete removal of dsRNA by the chosen purification method.Evaluate the efficiency of your purification method. For cellulose (B213188) chromatography, ensure the correct ethanol (B145695) concentration in the binding buffer. For HPLC, optimize the gradient and temperature.[32][33] Consider novel purification resins designed for specific dsRNA removal.[8]
Low mRNA yield after dsRNA purification Non-selective purification method.Optimize the purification protocol to improve selectivity. For cellulose-based methods, recovery rates are typically >65%.[31] For Oligo dT affinity chromatography, ensure conditions do not lead to loss of the target mRNA.[34]
mRNA degradation during purification.Ensure all buffers and equipment are RNase-free.[] Avoid harsh conditions that could compromise mRNA integrity.

Quantitative Data Summary

The following tables summarize quantitative data on the effectiveness of various methods for dsRNA reduction.

Table 1: Comparison of dsRNA Removal Methods

Purification MethoddsRNA Removal EfficiencymRNA Recovery RateKey AdvantagesKey Disadvantages
Cellulose-Based Chromatography >90%[31]>65%[31]Simple, cost-effective, avoids toxic solvents.[30][33]May require large amounts of cellulose for large-scale production.[6]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) Potent reduction of dsRNA.[6]Varies by protocol.High resolution and purity.[33]Uses toxic/flammable organic solvents, limited scalability, requires specialized equipment.[6][33]
AVIPure® dsRNA Resin >270-fold reduction (to undetectable levels by J2 dot blot/ELISA).[8]High (minimal mRNA binding).[8]Solvent-free, rapid (<30 min), flow-through operation.[8]Newer technology, may have higher initial cost.
Oligo dT Affinity Chromatography (with denaturation) High removal of contaminating RNA strands.[34]>90%[34]Scalable, GMP compliant, high recovery.[34]Requires a denaturation step to destabilize dsRNA.[34]

Table 2: Impact of IVT Optimization on dsRNA Formation

Optimization StrategyReported Reduction in dsRNAImpact on Yield/QualityReference
Low steady-state UTP/GTP feed Significant reduction in dsRNA.Maintained mRNA yield and integrity, optimized capping efficiency.[22][23]
Engineered Chimeric T7 RNAP (Sso7d fusion) 3- to 4-fold reduction compared to wild-type.Maintained mRNA yield and full-length purity.[26]
Engineered T7 RNAP Mutant (G753A) Significant reduction in dsRNA.Can be combined with modified nucleotides for enhanced mitigation.[28]
Increasing Cap Analog Concentration Reduction in dsRNA formation.No negative impact on reaction yield or RNA integrity.[22][23]

Experimental Protocols & Methodologies

1. Cellulose-Based dsRNA Removal

This protocol is based on the principle that dsRNA selectively binds to cellulose in the presence of ethanol.[30][31]

  • Materials:

    • Crude IVT mRNA sample

    • Cellulose powder (fibrous, medium)

    • Binding Buffer: Sterile, RNase-free buffer containing a specific percentage of ethanol (e.g., 16-18%).

    • Wash Buffer: Same as Binding Buffer.

    • Elution Buffer: RNase-free water or a low-salt buffer (e.g., TE buffer).

    • Spin columns or chromatography column.

  • Procedure (Spin Column Format):

    • Prepare a cellulose slurry in the Binding Buffer and pack it into a spin column.

    • Equilibrate the column by washing with Binding Buffer.

    • Mix the IVT mRNA sample with the appropriate volume of ethanol and buffer to achieve the final binding concentration.

    • Load the sample onto the cellulose column and centrifuge. The ssRNA (your product) will be in the flow-through.

    • (Optional) Wash the column with Wash Buffer to maximize recovery and collect the flow-through.

    • Combine the flow-through fractions containing the purified mRNA.

    • Precipitate the mRNA from the collected flow-through (e.g., with sodium acetate (B1210297) and isopropanol) or proceed with buffer exchange.

    • Quantify dsRNA in the purified sample using a J2 dot blot or ELISA to confirm removal.

2. dsRNA Detection by Dot Blot Assay

This is a semi-quantitative method to assess the presence of dsRNA using the J2 antibody.[16]

  • Materials:

    • mRNA samples (crude and purified)

    • dsRNA standard (e.g., poly(I:C) or a known dsRNA transcript) for a standard curve.

    • Nylon or nitrocellulose membrane

    • UV crosslinker

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody: Anti-dsRNA monoclonal antibody (J2)

    • Secondary antibody: HRP-conjugated anti-mouse IgG

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare a dilution series of the dsRNA standard.

    • Spot 1-2 µL of each standard dilution and your mRNA samples directly onto the membrane.

    • Allow the spots to dry completely.

    • UV-crosslink the RNA to the membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the J2 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

    • Apply the chemiluminescent substrate and image the blot.

    • Compare the signal intensity of your samples to the standard curve to estimate the amount of dsRNA.

Visualizations

IVT_Workflow_and_dsRNA_Formation cluster_IVT In Vitro Transcription (IVT) Core Process cluster_Products IVT Products cluster_dsRNA_Causes Mechanisms of dsRNA Formation DNA_Template Linearized DNA Template IVT_Reaction IVT Reaction DNA_Template->IVT_Reaction NTPs NTPs (A, G, C) + m1Ψ-TP NTPs->IVT_Reaction T7_Polymerase T7 RNA Polymerase T7_Polymerase->IVT_Reaction SelfTemplate Self-Templated Extension T7_Polymerase->SelfTemplate Antisense Antisense Transcription T7_Polymerase->Antisense Abortive Abortive Transcript Priming T7_Polymerase->Abortive mRNA_Product Desired m1Ψ-mRNA (ssRNA) IVT_Reaction->mRNA_Product Primary Product dsRNA_Byproduct dsRNA Byproducts IVT_Reaction->dsRNA_Byproduct Side Reaction SelfTemplate->dsRNA_Byproduct Antisense->dsRNA_Byproduct Abortive->dsRNA_Byproduct

Caption: Workflow of IVT leading to both desired ssRNA and dsRNA byproducts.

dsRNA_Reduction_Strategy cluster_Upstream Upstream Prevention cluster_Downstream Downstream Removal Start Crude IVT Product (m1Ψ-mRNA + dsRNA) Purification Purification Step Start->Purification Engineered_Pol Use Engineered T7 Polymerase Engineered_Pol->Start Reduces initial dsRNA Optimized_IVT Optimize IVT Conditions (e.g., fed-batch) Optimized_IVT->Start Reduces initial dsRNA Cellulose Cellulose Chromatography Purification->Cellulose HPLC IP-RP-HPLC Purification->HPLC Resin Specialty Resin (e.g., AVIPure) Purification->Resin Analysis QC Analysis (Dot Blot, ELISA, HPLC) Purification->Analysis Analysis->Purification Fail Final_Product Pure m1Ψ-mRNA (Low dsRNA) Analysis->Final_Product Pass

Caption: Strategies for reducing dsRNA byproducts in mRNA synthesis.

dsRNA_Immune_Response_Pathway cluster_Sensors Cellular dsRNA Sensors cluster_Response Innate Immune Response cluster_Effects Downstream Effects dsRNA dsRNA Byproduct TLR3 TLR3 (Endosomal) dsRNA->TLR3 RIGI_MDA5 RIG-I / MDA5 (Cytosolic) dsRNA->RIGI_MDA5 Signal Signaling Cascade (e.g., via TRIF, MAVS) TLR3->Signal RIGI_MDA5->Signal Cytokines Pro-inflammatory Cytokines Signal->Cytokines Interferons Type I Interferons (IFN-α/β) Signal->Interferons Reduced_Efficacy Reduced mRNA Efficacy Cytokines->Reduced_Efficacy Translation_Inhibition Inhibition of Translation Interferons->Translation_Inhibition Translation_Inhibition->Reduced_Efficacy

Caption: Signaling pathway activated by dsRNA byproducts leading to reduced efficacy.

References

Technical Support Center: Scaling Up N1-(2-Methyl)propyl pseudouridine mRNA Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of N1-(2-Methyl)propyl pseudouridine (B1679824) (N1-m-Ψ) mRNA production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow.

Issue 1: Low Yield During In Vitro Transcription (IVT)

Question: We are observing significantly lower than expected mRNA yields after scaling up our IVT reaction. What are the potential causes and how can we troubleshoot this?

Answer:

Low IVT yield at a larger scale is a common issue that can stem from several factors. Here is a step-by-step guide to diagnose and resolve the problem:

  • Template Quality and Quantity:

    • DNA Template Integrity: Ensure the linearized plasmid DNA template is of high purity and integrity. Contaminants such as RNases, residual proteins, or salts from the plasmid purification process can inhibit T7 RNA polymerase.[][2] Verify template integrity by running an aliquot on an agarose (B213101) gel.

    • Template Concentration: While a higher template concentration can increase the reaction rate, it does not always lead to a higher final yield and can sometimes be inhibitory.[3] The optimal concentration should be determined empirically for your specific construct and scale.

  • Reaction Component Concentrations:

    • Nucleotide Concentrations: The concentration of all nucleotides, including N1-m-Ψ-UTP, is critical. Insufficient nucleotide concentration can lead to premature termination of transcription.[4] The optimal concentration is typically between 10 mM and 15 mM for each NTP.[5]

    • Magnesium (Mg²⁺) Concentration: Mg²⁺ is a critical cofactor for T7 RNA polymerase, and its concentration relative to the total NTP concentration is crucial.[6] The optimal Mg²⁺:NTP ratio often needs to be re-optimized when scaling up. High concentrations of Mg²⁺ (>40 mM) have been shown to improve mRNA quality.[7]

    • Enzyme Concentration: Ensure that the concentration of T7 RNA polymerase is sufficient for the scaled-up reaction volume. However, an excess of the enzyme does not necessarily increase the yield proportionally.

  • Reaction Conditions:

    • Incubation Time and Temperature: IVT reactions are typically incubated at 37°C for 2-4 hours. Extending the incubation time may not always result in a higher yield as the reaction can reach a plateau.[][8] For some templates, especially those with high GC content, lowering the temperature to 30°C may improve the yield of full-length transcripts.[4]

    • RNase Contamination: RNase contamination is a primary cause of low RNA yield and degradation.[8] Ensure that all reagents, equipment, and work surfaces are strictly RNase-free. The use of an RNase inhibitor in the IVT reaction is highly recommended.[8]

  • Observation During Reaction:

    • A successful IVT reaction mixture should become turbid after about 15 minutes, which indicates RNA precipitation.[8] If the solution remains clear, it is an early sign of reaction failure.[8]

Issue 2: High Levels of Double-Stranded RNA (dsRNA) Impurity

Question: Our scaled-up N1-m-Ψ mRNA production shows a high level of dsRNA contamination, which is a concern for immunogenicity. How can we reduce dsRNA levels?

Answer:

dsRNA is a common byproduct of IVT that can trigger an innate immune response.[9] Its removal is critical for therapeutic applications. Here are strategies to minimize and remove dsRNA:

  • IVT Reaction Optimization:

    • Magnesium Concentration: The concentration of Mg²⁺ has been identified as a key parameter in reducing dsRNA formation. A lower Mg²⁺ concentration (around 10 mM) can help minimize the generation of dsRNA.[7]

    • Nucleotide Balance: Maintaining a controlled, low concentration of UTP (or in this case, N1-m-Ψ-UTP) can lead to decreased dsRNA formation while preserving the overall mRNA yield.[6]

  • Post-IVT Purification Methods:

    • Cellulose-Based Chromatography: This is a facile and scalable method for the selective removal of dsRNA. The process relies on the selective binding of dsRNA to cellulose (B213188) in a buffer containing ethanol (B145695).[10][11][12] This method has been shown to remove at least 90% of dsRNA contaminants with a recovery rate of over 65% for the mRNA.[10][12]

    • Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This technique is effective in removing dsRNA but can be challenging to scale due to the use of organic solvents and potential toxicity of ion-pairing reagents.[13]

    • Affinity Chromatography (Oligo(dT)): While effective for capturing the polyadenylated mRNA, oligo(dT) chromatography does not efficiently remove dsRNA, as dsRNA can also be captured if it contains poly(A) stretches.[14] Therefore, it is often used in conjunction with a polishing step like anion exchange chromatography.[14]

    • Anion Exchange Chromatography (AEX): AEX can effectively separate single-stranded mRNA from dsRNA, DNA-RNA hybrids, and other aberrant RNA forms.[14][15]

Issue 3: Low Capping Efficiency in Co-transcriptional Capping

Question: We are using a co-transcriptional capping approach with a cap analog, but our capping efficiency has dropped upon scaling up. What could be the cause and how can we improve it?

Answer:

Low capping efficiency can significantly impact the stability and translational efficiency of the mRNA. Here are key factors to consider for co-transcriptional capping:

  • Competition with GTP: The cap analog competes with GTP for incorporation at the 5' end of the transcript.[16]

    • Cap Analog to GTP Ratio: To favor the incorporation of the cap analog, it is crucial to maintain an optimal ratio of the cap analog to GTP. This often involves lowering the concentration of GTP in the IVT reaction.

    • Cap Analog Type: Anti-Reverse Cap Analogs (ARCAs) are designed to be incorporated only in the correct orientation, which can improve the yield of correctly capped mRNA.[17] Trinucleotide cap analogs have been reported to achieve high capping efficiencies (around 94%) in the production of mRNA for vaccines.[16]

  • Reaction Conditions:

    • Enzyme Choice: The choice of T7 RNA polymerase can influence capping efficiency. Some engineered T7 RNA polymerases show improved incorporation of cap analogs.

    • Purity of Reagents: Ensure the purity of the cap analog and other nucleotides, as contaminants can inhibit the capping reaction.

  • Analytical Methods for Verification:

    • Accurately measure capping efficiency using methods like LC-MS to guide your optimization efforts.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the main challenges when scaling up N1-m-Ψ mRNA production from bench to manufacturing scale?

    • A1: The primary challenges include maintaining high yield and purity, ensuring consistent quality between batches, managing the supply of critical raw materials, effectively removing impurities like dsRNA, and ensuring high capping efficiency.[18] The physical properties of large RNA molecules, such as shear sensitivity, also become more significant at a larger scale.

  • Q2: Why is N1-methylpseudouridine used in mRNA production?

    • A2: N1-methylpseudouridine is a modified nucleoside that, when incorporated into mRNA in place of uridine, enhances the mRNA's stability and translational capacity while reducing its immunogenicity.[19][20][21] This is crucial for therapeutic applications as it helps the mRNA evade the innate immune system and produce the desired protein for a longer duration.[20][21]

In Vitro Transcription (IVT)

  • Q3: Does the complete substitution of UTP with N1-m-Ψ-UTP affect the IVT reaction efficiency?

    • A3: While N1-m-Ψ is incorporated with high fidelity by T7 RNA polymerase, the complete substitution can sometimes lead to a slight decrease in the overall IVT yield compared to using unmodified uridine.[22] However, this is often offset by the significant downstream benefits of improved stability and reduced immunogenicity.[19][20] The reaction conditions, particularly the Mg²⁺ concentration, may need to be re-optimized for N1-m-Ψ-containing IVT.[23]

  • Q4: What is the impact of the DNA template quality on large-scale IVT?

    • A4: High-quality, fully linearized, and pure plasmid DNA is critical for successful large-scale IVT.[] Any contaminants or incomplete linearization can lead to truncated transcripts, lower yields, and the generation of unwanted RNA species.[2]

Purification

  • Q5: What are the pros and cons of different chromatography methods for large-scale mRNA purification?

    • A5:

      • Oligo(dT) Affinity Chromatography: Pros: Highly specific for polyadenylated mRNA, good for initial capture. Cons: Does not effectively remove dsRNA or other polyadenylated aberrant RNAs, can be costly at scale.[14]

      • Anion Exchange Chromatography (AEX): Pros: Good for separating mRNA based on charge, effective at removing dsRNA, DNA-RNA hybrids, and other impurities.[14][15] Cons: May require careful optimization of salt gradients for optimal separation.

      • Ion-Pair Reverse-Phase (IP-RP) HPLC: Pros: High resolution for removing dsRNA. Cons: Difficult to scale, uses toxic organic solvents.[13]

      • Cellulose-Based Chromatography: Pros: Simple, cost-effective, and scalable method for dsRNA removal.[10][11][12] Cons: May have lower binding capacity compared to other resins.

Quality Control

  • Q6: What are the key quality attributes to monitor during N1-m-Ψ mRNA production?

    • A6: Key quality attributes include:

      • Purity: Absence of contaminants like dsRNA, DNA template, enzymes, and endotoxins.

      • Integrity: Percentage of full-length mRNA.

      • Identity: Correct sequence of the mRNA.

      • Capping Efficiency: Percentage of mRNA molecules with the correct 5' cap structure.

      • Poly(A) Tail Length: The length of the poly(A) tail is important for mRNA stability and translation.

  • Q7: How can we accurately quantify the concentration of N1-m-Ψ modified mRNA?

    • A7: Standard UV absorbance at 260 nm can lead to an underestimation of N1-m-Ψ mRNA concentration because N1-methylpseudouridine absorbs approximately 40% less UV light at 260 nm than uridine.[24] It is recommended to use specialized calculators that account for the molar absorption coefficient of the modified nucleotide or fluorescence-based assays for more accurate quantification.[24]

Data Presentation

Table 1: Impact of Mg²⁺ and NTP Concentration on IVT Yield

Mg²⁺ Concentration (mM)Total NTP Concentration (mM)Relative mRNA Yield (%)Reference
64Low[3]
9-254High[3]
504Low[3]
305~75% of max[5]
3010~100% of max[5]
3015~65% of max[5]
7540High[25]

Table 2: Fidelity of Nucleotide Incorporation by T7 RNA Polymerase

RNA TypeError Rate (errors/base)Reference
Unmodified RNA7.4 ± 0.7 × 10⁻⁵[22]
Pseudouridine (Ψ) modified RNA1.3 ± 0.2 × 10⁻⁴[22]
N1-methylpseudouridine (m1Ψ) modified RNA7.4 ± 0.7 × 10⁻⁵[22]

Table 3: Co-transcriptional Capping Efficiency with Different Cap Analogs

Cap AnalogCapping Efficiency (%)Reference
ARCA (Anti-Reverse Cap Analog)~70%[26]
CleanCap® AG (Trinucleotide)>94%[16][27]

Experimental Protocols

Protocol 1: Large-Scale In Vitro Transcription with N1-m-Ψ

This protocol is a general guideline and should be optimized for your specific mRNA construct and scale.

Materials:

  • Linearized plasmid DNA template (high purity)

  • N1-methylpseudouridine-5'-Triphosphate (N1-m-Ψ-UTP)

  • ATP, CTP, GTP solutions

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10x Transcription Buffer (containing Tris-HCl, MgCl₂, spermidine, DTT)

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice.

  • In a sterile, RNase-free reaction vessel, assemble the reaction at room temperature in the following order:

    • Nuclease-free water to the final volume.

    • 10x Transcription Buffer

    • ATP, CTP, GTP, and N1-m-Ψ-UTP to their final optimized concentrations.

    • Linearized DNA template.

    • RNase Inhibitor.

    • T7 RNA Polymerase.

  • Mix the reaction gently but thoroughly by pipetting.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Following incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.

  • Proceed immediately to the purification of the synthesized mRNA.

Protocol 2: dsRNA Removal using Cellulose-Based Chromatography

This protocol is adapted from a facile method for dsRNA removal.[11]

Materials:

  • IVT reaction mixture containing N1-m-Ψ mRNA

  • Cellulose powder

  • Ethanol (molecular biology grade)

  • Binding Buffer (e.g., STE buffer: 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl)

  • Nuclease-free water

Procedure:

  • Prepare a cellulose slurry in the binding buffer.

  • Pack a chromatography column with the cellulose slurry.

  • Equilibrate the column with the binding buffer containing 16% ethanol.

  • Add ethanol to the IVT reaction mixture to a final concentration of 16%.

  • Load the IVT mixture onto the equilibrated cellulose column.

  • Collect the flow-through, which contains the purified mRNA. The dsRNA will remain bound to the cellulose.

  • Wash the column with the binding buffer containing 16% ethanol to recover any remaining mRNA.

  • Pool the flow-through and wash fractions.

  • Proceed with further purification steps, such as oligo(dT) affinity chromatography or buffer exchange.

Protocol 3: Co-transcriptional Capping using a Trinucleotide Cap Analog (e.g., CleanCap® AG)

This protocol is a general guideline based on commercially available kits.

Materials:

  • Linearized DNA template with a T7 promoter followed by an AG initiation sequence.

  • CleanCap® AG reagent

  • ATP, CTP, GTP, N1-m-Ψ-UTP solutions

  • T7 RNA Polymerase

  • RNase Inhibitor

  • 10x Reaction Buffer

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the IVT reaction in a sterile, RNase-free tube at room temperature. The order of addition is important.

    • Nuclease-free water

    • 10x Reaction Buffer

    • CleanCap® AG reagent

    • ATP, CTP, GTP, and N1-m-Ψ-UTP (note: the GTP concentration will be lower than other NTPs to favor cap analog incorporation).

    • Linearized DNA template.

    • RNase Inhibitor.

    • T7 RNA Polymerase.

  • Mix gently and incubate at 37°C for 2 hours.

  • After incubation, proceed with DNase I treatment and subsequent purification of the capped mRNA.

Visualizations

mRNA_Production_Workflow cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing cluster_3 Final Product pDNA_prep Plasmid DNA Preparation & Linearization IVT In Vitro Transcription (with N1-m-Ψ-UTP & Cap Analog) pDNA_prep->IVT Linearized Template DNase DNase I Treatment IVT->DNase Crude mRNA Purification1 Initial Purification (e.g., dsRNA removal) DNase->Purification1 Template-free mRNA Purification2 Affinity Chromatography (Oligo(dT)) Purification1->Purification2 dsRNA-reduced mRNA Purification3 Polishing & Buffer Exchange (e.g., TFF) Purification2->Purification3 Poly(A)+ mRNA QC Quality Control Purification3->QC Concentrated mRNA Final_mRNA Purified N1-m-Ψ mRNA QC->Final_mRNA Released Product

Caption: Overall workflow for N1-m-Ψ mRNA production.

IVT_Troubleshooting start Low IVT Yield check_template Check DNA Template Integrity & Purity start->check_template template_ok Template OK check_template->template_ok Gel electrophoresis repurify_template Action: Repurify or re-linearize template template_ok->repurify_template No check_reagents Verify Reagent Concentrations (NTPs, Mg2+, Enzyme) template_ok->check_reagents Yes repurify_template->check_template reagents_ok Reagents OK check_reagents->reagents_ok optimize_reagents Action: Optimize concentrations (especially Mg2+:NTP ratio) reagents_ok->optimize_reagents No check_rnase Assess for RNase Contamination reagents_ok->check_rnase Yes optimize_reagents->check_reagents rnase_ok No RNase check_rnase->rnase_ok rnase_action Action: Use fresh RNase-free reagents & inhibitor rnase_ok->rnase_action No check_conditions Review Reaction Conditions (Time, Temperature) rnase_ok->check_conditions Yes rnase_action->check_rnase conditions_ok Conditions OK check_conditions->conditions_ok optimize_conditions Action: Adjust incubation time or temperature conditions_ok->optimize_conditions No yield_restored Yield Restored conditions_ok->yield_restored Yes optimize_conditions->check_conditions

Caption: Troubleshooting decision tree for low IVT yield.

References

Technical Support Center: Quantification of N1-isobutyl-pseudouridine (iBu¹Ψ) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N1-isobutyl-pseudouridine (iBu¹Ψ) incorporation into RNA. The methods described are adapted from established protocols for pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m¹Ψ), as specific data for iBu¹Ψ is limited.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for quantifying iBu¹Ψ incorporation into RNA?

A1: The general workflow involves several key steps:

  • RNA Isolation and Purification: Ensure high purity of the RNA sample to avoid interference from contaminants.

  • RNA Hydrolysis: Enzymatically digest the RNA into individual nucleosides.

  • Chromatographic Separation: Separate the nucleosides using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Detection and Quantification: Detect and quantify the nucleosides using UV spectrophotometry or mass spectrometry (MS).

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis rna_isolation RNA Isolation & Purification rna_hydrolysis Enzymatic Hydrolysis to Nucleosides rna_isolation->rna_hydrolysis Purified RNA hplc HPLC/UHPLC Separation rna_hydrolysis->hplc Nucleoside Mixture ms UV or MS Detection & Quantification hplc->ms Separated Nucleosides data_analysis Data Analysis (% iBu¹Ψ Incorporation) ms->data_analysis Raw Data

Caption: General workflow for iBu¹Ψ quantification.

Q2: Which analytical method is preferred for iBu¹Ψ quantification: HPLC-UV or LC-MS?

A2: Both methods can be used, but LC-MS is generally preferred for its higher sensitivity and specificity. HPLC-UV is a simpler and more accessible method but may be less accurate for low-abundance modifications. LC-MS provides mass information, which confirms the identity of iBu¹Ψ and distinguishes it from other modifications.

Q3: Why is complete enzymatic digestion of RNA crucial for accurate quantification?

A3: Incomplete digestion will result in the underestimation of iBu¹Ψ levels. The presence of dinucleotides or larger RNA fragments will prevent the accurate measurement of individual nucleosides. The bulky nature of the isobutyl group on iBu¹Ψ may sterically hinder nuclease activity, potentially requiring optimization of digestion conditions.

Q4: Can I use chemical derivatization methods like CMC or bisulfite treatment for iBu¹Ψ?

A4: The reactivity of the N1 position in iBu¹Ψ is blocked by the isobutyl group. Therefore, chemical derivatization methods that target the N1 position of pseudouridine, such as treatment with CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide) or acrylonitrile, are not applicable for iBu¹Ψ.[1] Bisulfite treatment, which also reacts with pseudouridine, may have altered reactivity with N1-substituted analogs and would require specific validation for iBu¹Ψ.[2]

Troubleshooting Guides

Issue 1: Low or No Detectable iBu¹Ψ Peak in LC-MS Analysis
Possible Cause Troubleshooting Step
Inefficient Incorporation during In Vitro Transcription - Verify the quality and concentration of iBu¹Ψ-triphosphate. - Optimize the in vitro transcription reaction conditions (e.g., enzyme concentration, incubation time, temperature). The bulky isobutyl group may reduce incorporation efficiency compared to smaller modifications.[3] - Purify the transcribed RNA to remove unincorporated nucleotides.
Incomplete Enzymatic Digestion - Increase the concentration of nuclease P1 and phosphodiesterases. - Extend the digestion time. - Consider a two-step digestion protocol: nuclease P1 digestion followed by alkaline phosphatase treatment.
Suboptimal LC-MS Parameters - Optimize the mass spectrometer parameters for iBu¹Ψ. The expected mass transitions will differ from pseudouridine. - Ensure the electrospray ionization (ESI) source is clean and properly tuned. - Check for ion suppression effects from the sample matrix. Dilute the sample or use a more rigorous cleanup method.
Degradation of iBu¹Ψ - Although pseudouridine is generally stable, the stability of N1-alkylated derivatives under various pH and temperature conditions should be considered.[4][5][6][7] Process samples promptly and store them at low temperatures.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Possible Cause Troubleshooting Step
Inappropriate HPLC/UHPLC Column - Use a C18 column suitable for nucleoside analysis. - The isobutyl group increases the hydrophobicity of iBu¹Ψ compared to Ψ or m¹Ψ, which will alter its retention time. Adjust the gradient accordingly.
Suboptimal Mobile Phase - Optimize the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) concentration, buffer pH). - Ensure the mobile phase is properly degassed.
Sample Overload - Reduce the amount of sample injected onto the column.
Contaminants in the Sample - Purify the RNA sample before hydrolysis using methods like silica-based columns or phenol-chloroform extraction. - Use a solid-phase extraction (SPE) cleanup step after hydrolysis to remove salts and enzymes.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of RNA to Nucleosides
  • To 1-5 µg of purified RNA in a sterile microcentrifuge tube, add nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.3) to a final volume of 20 µL.

  • Add 2-5 units of nuclease P1.

  • Incubate at 37°C for 2 hours.

  • Add a buffer suitable for alkaline phosphatase (e.g., 100 mM Tris-HCl, pH 8.0).

  • Add 2-5 units of calf intestinal alkaline phosphatase.

  • Incubate at 37°C for an additional 2 hours.

  • Centrifuge the sample at high speed for 10 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm filter before LC-MS analysis.

Protocol 2: Quantification of iBu¹Ψ by LC-MS/MS

This protocol is adapted from methods for pseudouridine and requires optimization for iBu¹Ψ.

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 0% to 40% B over 10 minutes. Note: The increased hydrophobicity of iBu¹Ψ may require a steeper gradient or higher final concentration of acetonitrile compared to Ψ.

  • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for iBu¹Ψ need to be determined empirically.

    • Precursor Ion ([M+H]⁺): Calculate the exact mass of iBu¹Ψ.

    • Product Ion: A common fragment for pseudouridine is the base itself. The fragmentation of iBu¹Ψ may yield a fragment corresponding to the isobutyl-pseudouracil base.

  • Quantification: Generate a standard curve using a pure iBu¹Ψ standard of known concentrations. Calculate the percentage of iBu¹Ψ relative to the canonical nucleosides (A, C, G, U).

Quantitative Data Summary

As there is no published data specifically for iBu¹Ψ, the following table provides a template for organizing quantitative data and includes hypothetical values for comparison.

Method Parameter Pseudouridine (Ψ) N1-methyl-Ψ (m¹Ψ) N1-isobutyl-Ψ (iBu¹Ψ) (Hypothetical)
LC-MS/MS Precursor Ion (m/z) 245.08259.10301.15
Product Ion (m/z) 113.04127.05169.08
HPLC-UV Retention Time (min) ~3.5~4.2~6.8
Limit of Detection (LOD) ~1 pmol~1 pmol~1-5 pmol (may be higher due to broader peak)

Signaling Pathways and Logical Relationships

Troubleshooting_Logic cluster_ivt In Vitro Transcription Issues cluster_digestion Digestion Issues cluster_lcms LC-MS Issues start No/Low iBu¹Ψ Signal check_ntp Check iBu¹Ψ-TP Quality start->check_ntp increase_enzyme Increase Enzyme Conc. start->increase_enzyme optimize_ms Optimize MS Parameters start->optimize_ms optimize_ivt Optimize IVT Reaction check_ntp->optimize_ivt solution Improved Signal optimize_ivt->solution increase_time Increase Digestion Time increase_enzyme->increase_time increase_time->solution check_suppression Check Ion Suppression optimize_ms->check_suppression optimize_lc Optimize LC Gradient check_suppression->optimize_lc optimize_lc->solution

Caption: Troubleshooting logic for low iBu¹Ψ signal.

References

Technical Support Center: T7 In Vitro Transcription with Modified Pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of modified pseudouridine (B1679824) triphosphates to overcome T7 RNA polymerase stalling and enhance in vitro transcription (IVT) for therapeutic mRNA production.

Frequently Asked Questions (FAQs)

Q1: What is T7 polymerase stalling and what causes it? A1: T7 RNA polymerase stalling refers to the premature termination or pausing of the transcription process. Common causes include complex secondary structures in the DNA template (like hairpins or G-quadruplexes), specific DNA sequences that destabilize the transcription complex (e.g., T7 concatemer junctions), or the presence of DNA lesions.[1][2][3] Stalling results in a lower yield of full-length mRNA and an increase in truncated RNA fragments.

Q2: How do modified pseudouridine triphosphates help in the IVT process? A2: Modified nucleotides, particularly pseudouridine (Ψ) and its derivative N1-methyl-pseudouridine (m1Ψ), are incorporated into mRNA transcripts during IVT to enhance their therapeutic properties.[4] Their primary benefits include reducing the innate immunogenicity of the mRNA, which prevents cellular defense mechanisms from degrading it, and improving its stability, leading to more efficient and prolonged protein translation.[5][6] Some modified nucleotides may also help reduce the formation of double-stranded RNA (dsRNA) byproducts, which are potent immune triggers.[7]

Q3: Does substituting UTP with pseudouridine triphosphate (ΨTP) or N1-methyl-pseudouridine triphosphate (m1ΨTP) affect transcription yield? A3: T7 RNA polymerase is remarkably tolerant of non-natural NTPs, including m1ΨTP and ΨTP.[8] However, the specific modification can influence transcription efficiency. While complete substitution is generally well-tolerated and may not significantly impact the final RNA yield, some derivatives can alter the kinetics of the polymerase.[9][10] For instance, studies have shown that m1Ψ is incorporated with higher fidelity than Ψ, which can be crucial for the integrity of the final mRNA product.[11]

Q4: What are the most critical factors for a successful IVT reaction with modified nucleotides? A4: The most critical factors are:

  • High-Quality DNA Template: The template must be fully linearized, purified, and free of contaminants like salts, ethanol (B145695), or RNases.[12] Incomplete linearization can lead to longer-than-expected transcripts.[12]

  • RNase-Free Environment: RNases are ubiquitous and will rapidly degrade your mRNA product. Using RNase-free reagents, tubes, and dedicated workspaces is essential.[13]

  • Optimal Reagent Concentrations: The concentration of NTPs, magnesium ions, and the DNA template must be optimized. Low nucleotide concentrations can lead to premature termination.[14]

Q5: What are the main impurities in an IVT reaction and how are they removed? A5: IVT reactions can contain several impurities, including residual DNA template, unincorporated NTPs, T7 RNA polymerase, abortive short RNA sequences, and immunogenic double-stranded RNA (dsRNA).[][16] Purification is typically performed using methods like DNase treatment to remove the template, followed by precipitation or chromatography (e.g., anion exchange, oligo-dT affinity) to isolate the full-length mRNA.[16][17][18]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No mRNA Yield RNase Contamination: Degradation of the mRNA product.Maintain a strict RNase-free environment. Use RNase inhibitors in the reaction.[12][13]
Poor DNA Template Quality: Contaminants (salts, ethanol) inhibiting the polymerase; incomplete linearization.Re-precipitate the DNA template to remove contaminants. Verify complete linearization on an agarose (B213101) gel.[12]
Suboptimal Reaction Conditions: Incorrect temperature or reagent concentrations.Incubate at 37°C. Ensure NTP concentrations are adequate (e.g., >12µM). Optimize magnesium concentration.[14][19]
Smear or Multiple Bands on Gel Analysis Premature Termination (Stalling): Polymerase halting at difficult sequences or secondary structures.Lower the incubation temperature to 16°C or 4°C to slow the polymerase. Increase the concentration of the limiting nucleotide.[14] The use of m1Ψ may inherently reduce stalling caused by dsRNA formation.[7]
Template Degradation: Nuclease activity in the template prep.Re-purify the DNA template.
RNA Degradation: RNase contamination during or after the reaction.Review and enforce RNase-free handling procedures.[13]
mRNA Transcript is Longer Than Expected Incomplete Template Linearization: The polymerase continues transcribing through the plasmid backbone.Ensure complete digestion of the plasmid by checking an aliquot on an agarose gel before starting the IVT reaction.[12]
3' Overhangs on Template: Some restriction enzymes create 3' overhangs, which can cause the polymerase to use the opposite strand as a template.Use restriction enzymes that generate blunt ends or 5' overhangs.[12]

Data Presentation: Impact of Modified Pseudouridine on Transcription

The choice of pseudouridine analog can influence the relative yield of the in vitro transcription reaction. The following table summarizes the relative transcription efficiency when UTP is fully substituted with various N1-modified pseudouridine triphosphates.

Table 1: Relative Transcription Efficiency with N1-Modified Pseudouridine Triphosphates

N1-Modification of Pseudouridine (Ψ) Relative Transcription Efficiency (%)
H (Standard Pseudouridine) 100
Me (N1-Methyl) 125
Et (N1-Ethyl) 100
FE (N1-Fluoroethyl) 75
Pr (N1-Propyl) 75
MOM (N1-Methoxymethyl) 50
POM (N1-Pivaloxymethyl) 25

Data adapted from a study on modified luciferase mRNAs. The efficiency is relative to the yield obtained with standard pseudouridine-5'-triphosphate (B1141104) (ΨTP).[10]

Table 2: Incorporation Fidelity of Uridine (B1682114) Analogs by T7 RNA Polymerase

Nucleotide Incorporated Combined First-Strand Error Rate (%)
Uridine (U) ~0.08
Pseudouridine (Ψ) ~0.14
N1-Methyl-pseudouridine (m1Ψ) ~0.07

Data represent the combined error rates from both the T7 RNA polymerase transcription and the reverse transcriptase step during analysis. The results indicate m1Ψ is incorporated with a fidelity similar to natural uridine and higher than that of pseudouridine.[11]

Experimental Protocols

Protocol: In Vitro Transcription using N1-Methyl-pseudouridine Triphosphate (m1ΨTP)

This protocol describes a standard 20 µL IVT reaction where UTP is fully replaced by m1ΨTP. The reaction can be scaled up as needed.[9]

1. Template Preparation:

  • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that leaves a 5' overhang or blunt end.[12]

  • Verify complete linearization by running a small aliquot on an agarose gel.

  • Purify the linearized template using a PCR cleanup kit or phenol-chloroform extraction followed by ethanol precipitation.

  • Resuspend the purified template in nuclease-free water to a final concentration of 0.5-1 µg/µL.[19]

2. Reaction Setup:

  • Thaw all required components (reaction buffer, NTPs, m1ΨTP, DNA template, cap analog) at room temperature. Keep the T7 RNA Polymerase mix on ice.[9]

  • Gently vortex and centrifuge all components briefly to collect the contents at the bottom of the tube.

  • Assemble the reaction at room temperature in the following order in a nuclease-free microfuge tube:

ComponentVolume (µL)Final Concentration
Nuclease-Free WaterVariable-
10x Reaction Buffer2.01x
ATP Solution (100 mM)2.010 mM
CTP Solution (100 mM)2.010 mM
GTP Solution (100 mM)2.010 mM
m1ΨTP Solution (100 mM)2.010 mM
Linearized DNA TemplateX µL1 µg
T7 RNA Polymerase Mix2.0-
Total Volume 20.0

Note: The volume of the DNA template will vary based on its concentration. Adjust the volume of nuclease-free water accordingly to reach a final volume of 20 µL.

3. Incubation:

  • Mix the components gently by pipetting up and down. Centrifuge briefly.

  • Incubate the reaction at 37°C for 2-4 hours. For transcripts smaller than 0.3 kb, the incubation can be extended up to 16 hours to improve yield.[9][20] Using an incubator with a heated lid is recommended for longer incubations to prevent evaporation.[9]

4. DNA Template Removal and mRNA Purification:

  • (Optional but Recommended) Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to degrade the DNA template.[20]

  • Proceed with mRNA purification. Several methods can be used, including:

    • Magnetic Beads: Use streptavidin beads for biotinylated templates or carboxylic acid-coated beads for generic RNA capture. This method is highly scalable.[17]

    • Chromatography: Anion exchange chromatography can effectively separate the target mRNA from the DNA template, free nucleotides, and polymerase.[]

    • Precipitation: Standard lithium chloride or ethanol precipitation can be used, but may be less effective at removing all impurities.

5. Quality Control:

  • Assess the integrity and size of the purified mRNA using denaturing agarose gel electrophoresis or a bioanalyzer.[21]

  • Quantify the mRNA concentration using a fluorometric assay or UV-Vis spectrophotometry.

Visualizations

IVT_Workflow cluster_prep Phase 1: Preparation cluster_ivt Phase 2: Transcription cluster_purify Phase 3: Purification & QC pDNA Plasmid DNA linDNA Linearized DNA Template pDNA->linDNA Restriction Digestion IVT In Vitro Transcription (with m1ΨTP) linDNA->IVT T7 Polymerase, NTPs, Buffer crudeRNA Crude mRNA Product IVT->crudeRNA DNase DNase I Treatment crudeRNA->DNase Purification Purification (e.g., Chromatography) DNase->Purification QC Quality Control (Bioanalyzer) Purification->QC pureRNA Purified mRNA QC->pureRNA

Caption: Standard workflow for in vitro transcription (IVT) using modified nucleotides.

Troubleshooting_Tree start IVT Reaction Outcome q1 Expected mRNA Yield? start->q1 q2 Single Band on Gel? q1->q2 Yes low_yield Problem: Low Yield q1->low_yield No q3 Correct Transcript Size? q2->q3 Yes smear Problem: Smear / Multiple Bands q2->smear No success Success! q3->success Yes wrong_size Problem: Incorrect Size q3->wrong_size No sol_low_yield Check Template Quality Optimize Reagents Check for RNases low_yield->sol_low_yield sol_smear Lower Incubation Temp Check for Degradation Verify Template Integrity smear->sol_smear sol_wrong_size Verify Linearization Use Blunt/5' End Cutter wrong_size->sol_wrong_size

Caption: Decision tree for troubleshooting common IVT reaction issues.

Modified_NTP_Advantage cluster_utp Standard UTP cluster_m1psi Modified m1ΨTP utp Transcription with UTP dsRNA Higher dsRNA Formation utp->dsRNA Self-priming side reaction immune Innate Immune Activation dsRNA->immune m1psi Transcription with m1ΨTP reduced_dsRNA Reduced dsRNA Formation m1psi->reduced_dsRNA Steric hindrance may disfavor self-priming evasion Immune Evasion reduced_dsRNA->evasion T7 T7 Polymerase + DNA Template T7->utp T7->m1psi

Caption: How m1ΨTP reduces dsRNA formation compared to standard UTP.

References

Technical Support Center: Enhancing the Stability of N1-(2-Methyl)propyl pseudouridine (m1Ψ) Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with N1-(2-Methyl)propyl pseudouridine (B1679824) (m1Ψ)-modified mRNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N1-(2-Methyl)propyl pseudouridine (m1Ψ) in mRNA stability?

A1: The incorporation of this compound (m1Ψ) into in vitro transcribed mRNA serves two main purposes: it significantly enhances the stability of the mRNA molecule and reduces its innate immunogenicity.[1][2] The modification helps the mRNA evade recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which would otherwise trigger an immune response leading to rapid mRNA degradation.[1][3] This enhanced stability leads to a longer functional half-life of the mRNA within the cell, allowing for more sustained protein expression.

Q2: How does the percentage of m1Ψ modification affect mRNA stability and protein expression?

A2: The ratio of m1Ψ modification has a complex and not always linear effect on mRNA stability and protein expression. Generally, a higher modification ratio of m1Ψ correlates with increased mRNA stability and reduced immunogenicity.[1] However, very high levels of modification (e.g., 100%) can sometimes lead to decreased protein expression compared to lower modification ratios.[1] This is thought to be due to alterations in the mRNA's secondary structure, which can impact ribosome loading and translation efficiency.[1] Therefore, optimizing the m1Ψ modification ratio is a critical step for balancing mRNA stability and achieving optimal protein yield.

Q3: Can m1Ψ modification negatively impact translation, even if stability is high?

A3: Yes, it is possible. While m1Ψ modification generally enhances mRNA stability, it can also alter the secondary structure of the mRNA.[1][4] Highly stable secondary structures, particularly within the 5' untranslated region (UTR), can impede ribosome scanning and initiation of translation, leading to lower protein expression despite the mRNA molecule being stable.[1] The context of the mRNA sequence, including the coding sequence and UTRs, plays a significant role in how m1Ψ modification ultimately affects translation.

Q4: What other factors besides m1Ψ modification are crucial for mRNA stability?

A4: Several other elements are critical for maximizing mRNA stability and protein expression:

  • 5' Cap: A 5' cap structure (preferably a Cap 1 structure) is essential for recruiting the ribosomal machinery and protecting the mRNA from 5' exonucleases.

  • Poly(A) Tail: A sufficiently long poly(A) tail at the 3' end protects the mRNA from 3' exonuclease degradation and enhances translation initiation. The optimal length is typically between 100-250 nucleotides.

  • Untranslated Regions (UTRs): The 5' and 3' UTRs contain regulatory elements that can significantly influence mRNA half-life, translation efficiency, and subcellular localization. Optimization of UTR sequences is a key strategy for enhancing the performance of therapeutic mRNA.[3]

  • Codon Optimization: While not directly a stability element, optimizing the codon usage for the target expression system can improve translation efficiency, which can in turn indirectly contribute to the functional stability of the mRNA by increasing ribosome density on the transcript.

Troubleshooting Guides

Issue 1: Low Protein Expression Despite Using m1Ψ-Modified mRNA
Potential Cause Recommended Action
Suboptimal m1Ψ Modification Ratio Optimize the percentage of m1Ψ incorporation. While high modification enhances stability, it may inhibit translation. Test a range of modification ratios (e.g., 25%, 50%, 75%, 100%) to find the optimal balance for your specific mRNA construct and cell type.[1]
Inhibitory Secondary Structures in the 5' UTR Analyze the predicted secondary structure of your 5' UTR. Highly stable stem-loops can block ribosome scanning. Consider redesigning the 5' UTR to reduce secondary structure or using known UTRs that promote high translation efficiency.
Inefficient Translation Initiation or Elongation Ensure your construct contains a strong Kozak sequence around the start codon. Codon optimize your coding sequence for the target expression system to improve translation elongation.
Poor mRNA Quality Verify the integrity of your in vitro transcribed mRNA using gel electrophoresis or a fragment analyzer. Ensure the presence of a 5' cap and a long poly(A) tail. Purify the mRNA to remove dsRNA contaminants that can trigger immune responses and inhibit translation.
Cellular Stress or Toxicity High concentrations of transfected mRNA or delivery vehicle can induce cellular stress, leading to a global shutdown of translation. Optimize the amount of mRNA and transfection reagent used.
Issue 2: Rapid Degradation of m1Ψ-Modified mRNA
Potential Cause Recommended Action
RNase Contamination Ensure a strict RNase-free environment during all steps of mRNA synthesis, purification, and handling. Use RNase-free reagents, consumables, and dedicated equipment.
Incomplete or Absent 5' Cap or Poly(A) Tail Verify the efficiency of your capping and polyadenylation reactions. Incomplete capping or a short poly(A) tail will leave the mRNA susceptible to exonuclease degradation.
Activation of Innate Immune Sensors Even with m1Ψ, residual dsRNA from in vitro transcription can activate innate immune sensors like RIG-I and TLR3, leading to mRNA degradation. Purify your mRNA using methods like HPLC to remove dsRNA contaminants.
Destabilizing Elements in UTRs Analyze your 3' UTR for the presence of AU-rich elements (AREs) or other known destabilizing motifs. Consider replacing the native 3' UTR with one known to confer high stability, such as the alpha- or beta-globin 3' UTRs.

Quantitative Data on mRNA Stability

The functional half-life of mRNA is highly dependent on the specific sequence, the cell type used for expression, and the experimental method for measurement. While m1Ψ modification is known to enhance stability, precise quantitative values can vary. The following table provides an illustrative comparison of mRNA half-lives under different conditions.

mRNA ConstructModificationCell TypeFunctional Half-life (approx. hours)Reference
Reporter mRNAUnmodified (no stabilizing UTRs)A5495.8[5]
Reporter mRNAUnmodified (with stabilizing UTRs)A54913.0 - 23.0[5]
Reporter mRNAUnmodified (no stabilizing UTRs)Huh77.8[5]
Reporter mRNAUnmodified (with stabilizing UTRs)Huh79.9 - 13.6[5]

Experimental Protocols

Protocol 1: In Vitro mRNA Degradation Assay

This protocol allows for the assessment of mRNA stability in the presence of cellular extracts or specific RNases.

Materials:

  • m1Ψ-modified mRNA

  • Control (unmodified) mRNA

  • Cell lysate (e.g., from HeLa or HEK293 cells)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM MgCl2)

  • RNase inhibitor

  • RNA loading dye

  • Agarose (B213101) gel electrophoresis system

  • Gel documentation system

Procedure:

  • Prepare reactions by combining the mRNA (e.g., 1 µg) with the cell lysate in the reaction buffer. Include a control reaction with an RNase inhibitor.

  • Incubate the reactions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the degradation by adding RNA loading dye and placing it on ice.

  • Analyze the samples by agarose gel electrophoresis to visualize mRNA integrity.

  • Quantify the band intensity at each time point using a gel documentation system to determine the rate of degradation.

Protocol 2: Cellular mRNA Stability Assay using Transcriptional Inhibition

This method measures the decay rate of mRNA in cultured cells after blocking new transcription.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • m1Ψ-modified mRNA construct

  • Transfection reagent

  • Actinomycin D (transcriptional inhibitor)

  • RNA extraction kit

  • RT-qPCR reagents and instrument

Procedure:

  • Transfect the cells with the m1Ψ-modified mRNA.

  • Allow cells to express the mRNA for a defined period (e.g., 24 hours).

  • Add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block transcription. This is time point zero (t=0).

  • Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12 hours).

  • Extract total RNA from the harvested cells at each time point.

  • Perform RT-qPCR to quantify the amount of the specific mRNA remaining at each time point.

  • Calculate the mRNA half-life by plotting the natural logarithm of the remaining mRNA percentage against time.

Visualizations

Signaling Pathways Leading to mRNA Degradation

The following diagram illustrates the key innate immune signaling pathways that can lead to the degradation of exogenous mRNA. m1Ψ modification helps the mRNA to evade recognition by these sensors.

mRNA_Degradation_Pathways cluster_extracellular Endosome cluster_cytoplasm Cytoplasm TLR7 TLR7 MAVS MAVS TLR7->MAVS MyD88-dependent pathway (simplified) m1psi_mRNA m1Ψ-mRNA m1psi_mRNA->TLR7 Evades Recognition RIG_I RIG-I m1psi_mRNA->RIG_I Evades Recognition Unmodified_mRNA Unmodified ssRNA/dsRNA Unmodified_mRNA->TLR7 Recognition Unmodified_mRNA->RIG_I Recognition RIG_I->MAVS Activation TBK1 TBK1 MAVS->TBK1 IRF3_7 IRF3/7 TBK1->IRF3_7 Phosphorylation Nucleus Nucleus IRF3_7->Nucleus Translocation IFN Type I IFN Production Nucleus->IFN RNases RNases (e.g., RNase L) IFN->RNases Upregulation RNases->Unmodified_mRNA Cleavage Degradation mRNA Degradation RNases->Degradation

Caption: Innate immune pathways recognizing and degrading unmodified mRNA.

Experimental Workflow for Assessing mRNA Stability

This workflow outlines the steps for determining the half-life of an mRNA transcript in cultured cells.

mRNA_Stability_Workflow start Start transfect Transfect cells with m1Ψ-mRNA start->transfect inhibit_tx Inhibit Transcription (e.g., Actinomycin D) transfect->inhibit_tx time_points Collect Samples at Multiple Time Points inhibit_tx->time_points extract_rna Extract Total RNA time_points->extract_rna rt_qpcr Perform RT-qPCR extract_rna->rt_qpcr analyze Calculate Half-Life rt_qpcr->analyze end End analyze->end

Caption: Workflow for cellular mRNA half-life determination.

Troubleshooting Logic for Low Protein Expression

This diagram provides a logical flow for troubleshooting low protein expression from your m1Ψ-mRNA construct.

Troubleshooting_Logic start Low Protein Expression check_integrity Check mRNA Integrity (Gel/Fragment Analyzer) start->check_integrity degraded mRNA is Degraded check_integrity->degraded Yes intact mRNA is Intact check_integrity->intact No optimize_translation Optimize Translation: - 5' UTR Structure - Kozak Sequence - Codon Usage - m1Ψ Ratio degraded->optimize_translation Improve Synthesis/ Purification check_transfection Assess Transfection Efficiency intact->check_transfection low_transfection Low Transfection check_transfection->low_transfection Low high_transfection High Transfection check_transfection->high_transfection High low_transfection->optimize_translation Optimize Delivery check_stability Measure Cellular mRNA Levels (qPCR) high_transfection->check_stability low_mrna Low mRNA Levels check_stability->low_mrna Low high_mrna High mRNA Levels check_stability->high_mrna High low_mrna->optimize_translation Improve Stability: - UTRs, Poly(A) tail - Purity high_mrna->optimize_translation Focus on Translation Inhibition

Caption: Troubleshooting workflow for low protein expression.

References

Technical Support Center: Mitigating Off-Target Effects of Novel Pseudouridine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of novel pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) modifications in mRNA therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of using pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) in mRNA therapeutics?

A1: Pseudouridine (Ψ) and its derivative N1-methylpseudouridine (m1Ψ) are incorporated into synthetic mRNA to enhance their therapeutic potential. The primary benefits include:

  • Reduced Immunogenicity: Unmodified synthetic mRNA can be recognized by the innate immune system, leading to inflammatory responses and degradation of the mRNA.[1] Ψ and m1Ψ modifications help the mRNA evade immune sensors like Toll-like receptors (TLRs), making the mRNA appear more "self" to the body.[1]

  • Increased Stability: These modifications can improve the stability of the mRNA molecule, protecting it from degradation by cellular enzymes and increasing its half-life.[1][2]

  • Enhanced Translation Efficiency: By reducing the activation of immune pathways that inhibit protein synthesis, Ψ and particularly m1Ψ can lead to a significant increase in protein production from the mRNA template.[1][3] In some cases, m1Ψ has been shown to increase protein production by more than an order of magnitude compared to Ψ.[4]

Q2: What are the main off-target effects associated with pseudouridine-modified mRNA?

A2: The primary off-target effects observed with pseudouridine-modified mRNA, especially those containing m1Ψ, are related to translation fidelity. These include:

  • +1 Ribosomal Frameshifting: The ribosome can "slip" forward by one nucleotide when encountering certain sequences containing m1Ψ, leading to a shift in the reading frame. This results in the production of unintended, "off-target" proteins with altered amino acid sequences.[5][6]

  • Stop-Codon Read-through: Pseudouridylation of stop codons (UAA, UAG, UGA) can cause the ribosome to misinterpret them as sense codons, leading to the continuation of translation beyond the intended termination point and the production of C-terminally extended proteins.[7][8]

  • Altered mRNA Secondary Structure: Pseudouridine can alter the local structure of the mRNA molecule by increasing base stacking and rigidity.[5][9] While this can enhance stability, it may also affect interactions with RNA-binding proteins and the accessibility of the mRNA to the translational machinery.

Q3: How can ribosomal frameshifting be detected and quantified?

A3: Detecting and quantifying ribosomal frameshifting is crucial for assessing the safety and efficacy of m1Ψ-modified mRNA therapeutics. Common methods include:

  • Western Blotting: This technique can be used to detect the presence of off-target proteins of different molecular weights than the intended protein. Specific antibodies targeting unique epitopes in the frameshifted protein can be used for more precise detection.

  • Mass Spectrometry: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) can identify and quantify peptides from both the intended and frameshifted proteins in a sample, providing a direct measure of off-target protein production.[4]

  • Reporter Assays: Specially designed reporter constructs can be used where a fluorescent or luminescent protein is only produced upon a frameshifting event, allowing for a quantitative measure of frameshifting frequency.

Q4: Which modification is better for my application: Ψ or m1Ψ?

A4: The choice between Ψ and m1Ψ depends on the specific therapeutic application and desired outcomes.

  • N1-methylpseudouridine (m1Ψ) is often considered the "gold standard" for applications like vaccines, where high levels of protein expression and minimal immunogenicity are critical.[1] It has been shown to be superior to Ψ in both reducing the innate immune response and increasing protein production.[3][4]

  • Pseudouridine (Ψ) may be a suitable option in contexts where a more moderate level of protein expression is sufficient or where the specific off-target effects of m1Ψ are a concern. While it generally leads to less protein expression than m1Ψ, it still offers significant advantages over unmodified uridine (B1682114) in terms of reduced immunogenicity and increased stability.[1]

Troubleshooting Guides

Issue 1: Detection of Unintended, Higher Molecular Weight Protein Bands on a Western Blot

Possible Cause: +1 Ribosomal frameshifting due to m1Ψ modification in the mRNA sequence.

Troubleshooting Steps:

  • Sequence Analysis:

    • Identify "slippery sequences" in your mRNA design. These are often stretches of repetitive nucleotides, particularly uridines, that are more prone to causing ribosomal slippage when modified with m1Ψ.

  • Codon Optimization:

    • Redesign the coding sequence to eliminate slippery sequences by using synonymous codons. For example, replace a UUU codon with UUC, both of which code for Phenylalanine but the latter is less prone to frameshifting.[10]

    • Utilize codon optimization algorithms that specifically account for the prevention of frameshifting in m1Ψ-modified sequences. Several computational tools are available for this purpose.

  • Experimental Validation:

    • Synthesize the codon-optimized mRNA and express it in a relevant cell system.

    • Perform a western blot comparing the protein products of the original and optimized mRNA sequences. The optimized sequence should show a significant reduction or complete elimination of the higher molecular weight off-target band.

    • Quantify the reduction in frameshifting using methods like densitometry on the western blot or mass spectrometry.

Issue 2: Production of a C-terminally Extended Protein

Possible Cause: Stop-codon read-through due to pseudouridylation of the stop codon.

Troubleshooting Steps:

  • Sequence Verification:

    • Confirm that the intended stop codon (UAA, UAG, or UGA) is correctly encoded in your DNA template.

  • Modification Strategy Review:

    • If possible, design the mRNA sequence to avoid having a uridine at the position that gets modified within the stop codon. However, this is often not feasible as all uridines are typically replaced.

  • Contextual Sequence Optimization:

    • The sequence context surrounding the stop codon can influence the efficiency of read-through. While pseudouridine-mediated read-through is largely context-independent, minor effects of the surrounding nucleotides have been observed in some systems.[7] Experiment with altering the nucleotides immediately downstream of the stop codon to see if it reduces read-through.

  • Quantitative Analysis:

    • Employ quantitative methods like CMC-RT and ligation-assisted PCR (CLAP) or bisulfite-induced deletion sequencing (BID-seq) to determine the stoichiometry of pseudouridine at the stop codon.[8][11] This can help correlate the level of modification with the extent of read-through.

Issue 3: Lower than Expected Protein Expression Despite Using Modified mRNA

Possible Cause: Altered mRNA secondary structure or stability issues.

Troubleshooting Steps:

  • mRNA Secondary Structure Prediction:

    • Use RNA folding prediction software to analyze the predicted secondary structure of your modified mRNA. Pseudouridine can stabilize local RNA structures, which might hinder ribosome binding or progression.[5][9]

  • 5' UTR and Kozak Sequence Optimization:

    • Ensure that the 5' untranslated region (UTR) and the Kozak sequence are optimized for efficient translation initiation. A suboptimal initiation context can exacerbate any negative effects of downstream secondary structures.

  • Codon Optimization for Stability:

    • While optimizing codons to avoid frameshifting, also consider algorithms that predict and optimize for overall mRNA stability and folding energy.

  • Experimental Characterization of mRNA Structure:

    • Techniques like SHAPE-MaP (Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension and Mutational Profiling) can be used to experimentally determine the secondary structure of your modified mRNA and identify regions that may be impeding translation.

Quantitative Data Summary

Off-Target EffectModificationMitigation StrategyExpected Reduction in Off-Target EffectReference
+1 Ribosomal Frameshifting m1ΨCodon Optimization (avoiding slippery sequences)Significant reduction to near-undetectable levels[10]
Stop-Codon Read-through Ψ/m1ΨContextual Sequence Modification (downstream of stop codon)Variable, context-dependent reduction[7]
Reduced Protein Expression Ψ/m1Ψ5' UTR and Codon Optimization for secondary structureCan lead to several-fold increase in protein expression[12][13][14][15]

Experimental Protocols

Protocol: Western Blot for Detection of Frameshifted Proteins
  • Sample Preparation:

    • Transfect cells with your m1Ψ-modified mRNA.

    • As a negative control, transfect cells with an unmodified version of the mRNA or a mock transfection.

    • As a positive control for the antibody, use a purified version of the intended protein if available.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[16]

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. The gel percentage should be chosen to effectively separate the expected on-target and potential higher molecular weight off-target proteins.

    • Include a molecular weight marker to determine the size of the protein bands.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again several times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • The presence of a band at the expected molecular weight indicates the on-target protein. Any distinct bands at a higher molecular weight may represent frameshifted products.

Visualizations

experimental_workflow cluster_design mRNA Design & Synthesis cluster_transfection Cell-based Expression cluster_analysis Off-Target Analysis DNA_Template DNA Template Design Codon_Optimization Codon Optimization (Avoid Slippery Sequences) DNA_Template->Codon_Optimization IVT In Vitro Transcription (with m1Ψ-UTP) Codon_Optimization->IVT Transfection mRNA Transfection into Cells IVT->Transfection Translation Protein Translation Transfection->Translation Western_Blot Western Blot Translation->Western_Blot Mass_Spec Mass Spectrometry Translation->Mass_Spec Reporter_Assay Reporter Assay Translation->Reporter_Assay Data_Analysis_WB Qualitative Analysis Western_Blot->Data_Analysis_WB Detect Frameshifted Proteins Data_Analysis_MS Quantitative Analysis Mass_Spec->Data_Analysis_MS Quantify On- and Off-Target Peptides Data_Analysis_RA Quantitative Analysis Reporter_Assay->Data_Analysis_RA Quantify Frameshifting Frequency

Caption: Experimental workflow for detecting and analyzing ribosomal frameshifting.

signaling_pathway cluster_unmodified Unmodified mRNA cluster_modified Pseudouridine-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Recognition Unmodified_mRNA->TLR7_8 Immune_Response Innate Immune Response (e.g., Type I IFN) TLR7_8->Immune_Response Translation_Inhibition Translation Inhibition Immune_Response->Translation_Inhibition mRNA_Degradation mRNA Degradation Immune_Response->mRNA_Degradation Modified_mRNA Ψ/m1Ψ-Modified mRNA TLR_Evasion Evasion of TLR7/8 Modified_mRNA->TLR_Evasion Stable_Translation Stable Translation TLR_Evasion->Stable_Translation avoids inhibition Protein_Production Increased Protein Production Stable_Translation->Protein_Production

Caption: Impact of pseudouridine modification on innate immune signaling.

logical_relationship m1_modification m1Ψ Modification in mRNA ribosomal_frameshifting +1 Ribosomal Frameshifting m1_modification->ribosomal_frameshifting slippery_sequence Presence of 'Slippery Sequence' (e.g., UUU repeats) slippery_sequence->ribosomal_frameshifting off_target_protein Production of Off-Target Protein ribosomal_frameshifting->off_target_protein off_target_immune_response Potential Off-Target Immune Response off_target_protein->off_target_immune_response mitigation_strategy Mitigation Strategy: Codon Optimization remove_slippery_sequence Removal of 'Slippery Sequence' mitigation_strategy->remove_slippery_sequence reduced_frameshifting Reduced Frameshifting remove_slippery_sequence->reduced_frameshifting prevents

Caption: Logical relationship of m1Ψ-induced frameshifting and its mitigation.

References

Technical Support Center: Refining Purification Protocols for Highly Modified mRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of highly modified mRNA.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems encountered during the purification of highly modified mRNA.

Problem Potential Cause Recommended Solution
Low mRNA Yield Incomplete In Vitro Transcription (IVT) Reaction: Suboptimal concentrations of nucleotides, magnesium, or enzyme can lead to reduced yield.[1]- Optimize the IVT reaction by titrating magnesium and nucleotide concentrations. - Consider a design of experiment (DoE) approach to identify optimal conditions.[1][2] - Ensure high-quality, GMP-grade raw materials are used.[1]
mRNA Degradation: RNase contamination can significantly reduce yield.[3][4]- Maintain a strict RNase-free environment. Use RNase-free tips, tubes, and reagents.[5] - Use an RNase inhibitor during the IVT reaction and purification process. - Store samples at -80°C to prevent degradation.[3]
Inefficient Purification Column Binding or Elution: Incorrect buffer composition or overloading the column can lead to poor recovery.[4]- Ensure the correct binding and elution buffers are used for your chosen purification method. - Do not overload the purification column; adhere to the manufacturer's recommended capacity.[4] - For silica (B1680970) columns, ensure elution buffer is applied to the center of the matrix and allow for a sufficient incubation period.[5]
Low Purity (Presence of Contaminants) Residual DNA Template: Incomplete DNase digestion.[4]- Ensure sufficient DNase I is used and the incubation time is adequate. - Perform a second DNase treatment if necessary. - Purify the mRNA using a method that effectively separates RNA from DNA, such as oligo(dT) affinity chromatography.[6]
Double-Stranded RNA (dsRNA) Contamination: A common byproduct of IVT that can trigger an immune response.[][8]- Use purification methods with high selectivity for single-stranded RNA, such as cellulose-based chromatography or specific types of affinity resins. - Employ chromatographic steps like hydrophobic interaction chromatography (HIC) or reverse-phase chromatography as polishing steps to remove dsRNA.[6][9]
Incomplete or Truncated mRNA Transcripts: Aborted transcription during the IVT process.[]- Optimize the IVT reaction to favor the production of full-length transcripts.[10] - Utilize high-resolution purification techniques like ion-pair reversed-phase HPLC (IP-RP-HPLC) or capillary gel electrophoresis (CGE) to separate full-length mRNA from shorter fragments.[][11][12]
Residual Proteins (e.g., RNA Polymerase, DNase): Carryover from the IVT and DNase digestion steps.- Introduce a proteinase K digestion step followed by phenol-chloroform extraction or use a purification kit with a protein removal step.[3] - Affinity chromatography can also effectively remove protein impurities.[13]
Poor Performance in Downstream Applications (e.g., low protein expression) Low Capping Efficiency: Inefficient addition of the 5' cap structure, which is crucial for translation.[14][15]- Optimize the ratio of cap analog to GTP in the IVT reaction.[10] - Use enzymatic capping methods post-transcription for potentially higher efficiency.[16] - Analyze capping efficiency using methods like LC-MS or specific enzymatic assays.[]
Short or Absent Poly(A) Tail: The poly(A) tail is important for mRNA stability and translational efficiency.[14]- Ensure the DNA template encodes a sufficiently long poly(A) tail. - Alternatively, use a poly(A) polymerase to add the tail post-transcription. - Assess poly(A) tail length using gel electrophoresis or PCR-based methods.[]
Residual Solvents or Salts: Carryover from wash buffers can inhibit downstream enzymatic reactions.[5]- Ensure the final wash step is performed correctly and the column is thoroughly dried before elution.[3][5] - Consider an additional ethanol (B145695) precipitation step to remove residual contaminants.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in highly modified mRNA preparations and why are they a concern?

A1: The most common impurities include:

  • Double-stranded RNA (dsRNA): Generated as a byproduct during in vitro transcription (IVT), dsRNA is a potent activator of the innate immune system and can reduce the translational efficiency of the mRNA.[][8]

  • DNA Template: Residual plasmid DNA from the IVT reaction can be immunogenic and poses a risk of integration into the host genome.

  • Incomplete or Truncated mRNA Transcripts: These can arise from premature termination of transcription and may result in the expression of non-functional proteins or be rapidly degraded.[]

  • Enzymes and Reagents: Residual proteins like RNA polymerase and DNase, as well as unincorporated nucleotides and cap analogs from the IVT reaction, can interfere with downstream applications and quantification.[17]

Q2: How do chemical modifications on the mRNA affect the purification strategy?

A2: Chemical modifications can alter the physicochemical properties of the mRNA molecule, which may necessitate adjustments to the purification protocol.[14] For example:

  • Hydrophobicity: The incorporation of certain modified nucleosides can increase the hydrophobicity of the mRNA, which can be leveraged for purification methods like reversed-phase HPLC (RP-HPLC).[14][18]

  • Charge: While the overall negative charge of the phosphate (B84403) backbone remains, modifications can subtly influence interactions with ion-exchange resins.

  • Secondary Structure: Modifications can alter the secondary structure of the mRNA, which may impact its mobility in size-exclusion chromatography and capillary gel electrophoresis.[11]

Q3: What are the advantages and disadvantages of different chromatography techniques for modified mRNA purification?

A3:

Chromatography Technique Advantages Disadvantages
Oligo(dT) Affinity Chromatography - Highly selective for mRNA with a poly(A) tail, effectively removing DNA, proteins, and non-polyadenylated RNA fragments.[6] - Scalable platform solution.[6] - Does not remove dsRNA or other polyadenylated impurities.[6] - Requires a polishing step for higher purity.
Ion-Exchange Chromatography (IEX) - Effective for purifying smaller nucleic acids. - Large mRNA molecules can bind very strongly, making elution and recovery challenging.[6] - May require harsh elution conditions that can compromise mRNA integrity.[19]
Reversed-Phase (RP) Chromatography - High resolution and effective at removing dsRNA and other impurities.[6][14] - Often requires the use of toxic and flammable organic solvents.[6] - Ion-pairing reagents can be toxic and require subsequent removal.[6] - Limited column capacity for large-scale production.[6]

| Hydrophobic Interaction Chromatography (HIC) | - Can be used for native purification without organic solvents.[6] - Effective as an orthogonal polishing step to remove dsRNA.[6] | - Selectivity for specific impurities can be challenging to optimize.[6] |

Q4: Which analytical methods are essential for quality control of purified highly modified mRNA?

A4: A comprehensive quality control workflow should include:

  • UV Spectroscopy: To determine mRNA concentration and assess purity via the A260/280 and A260/230 ratios.[]

  • Gel Electrophoresis (Agarose or Capillary): To assess the integrity, size, and purity of the mRNA. Capillary gel electrophoresis (CGE) offers higher resolution for detecting truncated products and impurities.[][11][12]

  • High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reversed-phase HPLC (IP-RP-HPLC), is a high-resolution method for purity analysis, including the separation of full-length transcripts from shorter fragments.[][11]

  • Mass Spectrometry (LC-MS/MS): To confirm the identity of the mRNA, verify the incorporation of modified nucleosides, and determine capping efficiency.[][15]

  • dsRNA Detection Assays: Methods like dot blot or specific immunoassays are used to quantify residual dsRNA, which is a critical impurity.[]

Experimental Protocols & Workflows

General Workflow for Highly Modified mRNA Purification

The following diagram illustrates a typical workflow for the purification of highly modified mRNA, starting from the in vitro transcription (IVT) reaction.

mRNA_Purification_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Quality Control IVT In Vitro Transcription (IVT) - Linearized DNA Template - RNA Polymerase - NTPs & Modified NTPs - Cap Analog DNase DNase I Treatment (Template Removal) IVT->DNase Capture Capture Step (e.g., Oligo(dT) Affinity or Tangential Flow Filtration) DNase->Capture Polishing Polishing Step (e.g., IEX, HIC, or RP Chromatography) Capture->Polishing Concentration Concentration & Diafiltration (Buffer Exchange) Polishing->Concentration Sterile Sterile Filtration Concentration->Sterile QC Analytical QC - UV Spec - CGE/HPLC - LC-MS - dsRNA Assay Sterile->QC

Caption: A generalized workflow for the purification of highly modified mRNA.

Detailed Protocol: Purity Assessment by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This protocol provides a general method for assessing the purity of modified mRNA. Specific parameters may need to be optimized for different mRNA constructs and modifications.

  • Instrumentation and Columns:

    • An HPLC system with a UV detector.

    • A suitable reversed-phase column (e.g., C8 or C18) designed for oligonucleotide separation.

  • Reagents and Mobile Phases:

    • Mobile Phase A: 100 mM TEAA (Triethylammonium Acetate) in RNase-free water.

    • Mobile Phase B: 100 mM TEAA in acetonitrile.

    • Sample Diluent: RNase-free water.

  • Sample Preparation:

    • Dilute the purified mRNA sample to a concentration of approximately 0.1-0.5 mg/mL in RNase-free water.

    • If necessary, heat the sample at 65°C for 5 minutes to denature secondary structures and then cool it on ice.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 50 - 70°C (Elevated temperature helps to denature the mRNA).

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 - 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 60
      22.0 100
      25.0 100
      26.0 20

      | 30.0 | 20 |

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • The purity of the full-length mRNA is calculated as the percentage of the main peak area relative to the total area of all peaks.

Logical Relationship: Troubleshooting Low Purity

This diagram outlines the logical steps to troubleshoot low purity issues in a modified mRNA preparation.

Troubleshooting_Purity Start Low Purity Detected (e.g., by CGE/HPLC) Identify Identify Contaminant Type Start->Identify DNA Residual DNA Template? Identify->DNA Yes dsRNA dsRNA Present? Identify->dsRNA Yes Short Truncated Transcripts? Identify->Short Yes Other Other Contaminants? Identify->Other Yes Solve_DNA Optimize DNase Treatment or use Oligo(dT) Purification DNA->Solve_DNA Solve_dsRNA Add Polishing Step (HIC or RP-HPLC) dsRNA->Solve_dsRNA Solve_Short Optimize IVT Reaction or use High-Resolution Purification (HPLC/CGE) Short->Solve_Short Solve_Other Introduce Additional Orthogonal Purification Step Other->Solve_Other End Re-analyze Purity Solve_DNA->End Solve_dsRNA->End Solve_Short->End Solve_Other->End

Caption: A decision tree for troubleshooting low purity in modified mRNA samples.

References

Validation & Comparative

Unambiguous Identification of N1-(2-Methyl)propyl pseudouridine via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of modified nucleosides is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for the identification of N1-(2-Methyl)propyl pseudouridine (B1679824), also known as N1-isobutyl-pseudouridine. By leveraging detailed experimental data from closely related analogs, this document outlines the key spectral features and experimental protocols necessary for its unambiguous characterization.

The growing therapeutic interest in modified mRNA has placed a significant emphasis on the accurate synthesis and identification of novel nucleoside analogs. N1-alkylated pseudouridines, in particular, have demonstrated potential in modulating the immunogenicity and translational efficiency of mRNA. Verifying the precise identity and purity of these compounds is a critical step in both research and manufacturing. This guide details the use of NMR spectroscopy for this purpose, providing a comparative analysis with pseudouridine and its N1-methylated derivative.

Comparative NMR Data Analysis

The definitive identification of N1-(2-Methyl)propyl pseudouridine is achieved by a thorough analysis of its 1H and 13C NMR spectra and comparison with the spectra of the parent compound, pseudouridine, and other N1-alkylated analogs. The introduction of the 2-methylpropyl (isobutyl) group at the N1 position induces characteristic shifts in the NMR spectrum, particularly for the protons and carbons of the uracil (B121893) ring and the alkyl chain itself.

While specific experimental data for this compound is not widely available in the public domain, a robust identification can be made by extrapolating from the known spectral data of pseudouridine, N1-methylpseudouridine, and trends observed with increasing N-alkylation.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm)

Position Pseudouridine (Ψ) N1-methylpseudouridine (m¹Ψ) This compound (Expected) Alternative: N1-ethylpseudouridine (Expected) Alternative: N1-propylpseudouridine (Expected)
Base
H6~7.8~7.8[1]~7.9~7.8~7.8
N1-H~10.6[2]----
N3-H~10.8[2]~11.0~11.0~11.0~11.0
C2~152~152~152~152~152
C4~165~165~165~165~165
C5~112~112~112~112~112
C6~142~142~142~142~142
Ribose
H1'~4.9~4.9~4.9~4.9~4.9
H2'~4.3~4.3~4.3~4.3~4.3
H3'~4.2~4.2~4.2~4.2~4.2
H4'~4.1~4.1~4.1~4.1~4.1
H5', H5''~3.8, ~3.7~3.8, ~3.7~3.8, ~3.7~3.8, ~3.7~3.8, ~3.7
C1'~75~75~75~75~75
C2'~70~70~70~70~70
C3'~74~74~74~74~74
C4'~82~82~82~82~82
C5'~61~61~61~61~61
N1-Alkyl Group
N1-CH₃-~3.4[1]---
N1-CH₂---~3.6~3.8~3.7
-CH(CH₃)₂--~2.0--
-(CH₂)n-CH₃--~0.9 (d, 6H)~1.3 (t, 3H)~0.9 (t, 3H)
C (N1-CH₃)-~30---
C (N1-CH₂)--~52~38~45
C (-CH(CH₃)₂)--~28--
C (-(CH₂)n-CH₃)--~20~15~11

Note: The chemical shifts for pseudouridine and N1-methylpseudouridine are approximate values based on available literature and may vary depending on solvent and experimental conditions. The expected values for N1-(2-Methyl)propyl, N1-ethyl, and N1-propyl pseudouridine are extrapolations and should be confirmed by experimental data.

Experimental Protocols

To confirm the identity of this compound, a suite of NMR experiments is recommended. The following protocols provide a general framework for acquiring high-quality data for structural elucidation.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) or a deuterated solvent residual peak, for accurate chemical shift referencing.

2. NMR Data Acquisition: A standard set of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (≥400 MHz).

  • 1D ¹H NMR: Provides information on the number of different types of protons and their chemical environments. Key signals to identify include the H6 proton of the uracil ring, the anomeric proton (H1') of the ribose, and the protons of the 2-methylpropyl group.

  • 1D ¹³C NMR: Reveals the number of unique carbon atoms and their functionalities. Important resonances include those of the uracil ring carbons and the carbons of the alkyl chain.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, which is crucial for assigning protons within the ribose and the 2-methylpropyl group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for confirming the attachment of the 2-methylpropyl group to the N1 position of the pseudouridine ring by observing a correlation between the N1-CH₂ protons and the C2 and C6 carbons of the uracil ring.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. A key NOE correlation to confirm N1-alkylation is between the N1-CH₂ protons and the H6 proton of the uracil ring.[1]

Visualization of the Confirmation Workflow

The logical workflow for the structural confirmation of this compound using NMR is depicted below.

Workflow for NMR-based Confirmation of this compound cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structural Confirmation Sample Purified N1-(2-Methyl)propyl pseudouridine NMR_Sample NMR Sample Sample->NMR_Sample Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Sample NMR_Exp 1D (1H, 13C) & 2D (COSY, HSQC, HMBC, NOESY) NMR Experiments NMR_Sample->NMR_Exp Acquire Spectra Assign_H Assign 1H Signals (Ribose, Base, Alkyl) NMR_Exp->Assign_H Assign_C Assign 13C Signals (HSQC) Assign_H->Assign_C Confirm_Connectivity Confirm Connectivity (COSY, HMBC) Assign_C->Confirm_Connectivity Confirm_N1_Linkage Confirm N1-Alkylation (HMBC: N1-CH2 to C2/C6) (NOESY: N1-CH2 to H6) Confirm_Connectivity->Confirm_N1_Linkage Compare_Data Compare with Reference Data (Pseudouridine, N1-methyl-Ψ) Confirm_N1_Linkage->Compare_Data Final_Confirmation Unambiguous Structure Confirmation Compare_Data->Final_Confirmation

Caption: NMR Confirmation Workflow

By following the outlined experimental protocols and comparative data analysis, researchers can confidently confirm the identity and structure of this compound, ensuring the quality and reliability of this important modified nucleoside for downstream applications in drug discovery and development.

References

Validating N1-Isobutyl-Pseudouridine Incorporation in mRNA Sequencing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified nucleosides into messenger RNA (mRNA) has emerged as a critical strategy in the development of mRNA-based therapeutics and vaccines. These modifications can enhance mRNA stability, increase protein translation, and reduce the innate immune response. Among the various modified nucleosides, derivatives of pseudouridine (B1679824) (Ψ), the most abundant RNA modification in nature, have garnered significant attention. This guide provides a comparative analysis of the validation of N1-isobutyl-pseudouridine (i-Ψ) incorporation in mRNA sequencing, with a focus on its performance relative to other common alternatives.

While specific data for N1-isobutyl-pseudouridine is limited in publicly available research, this guide draws upon data from closely related N1-substituted pseudouridine analogs, such as N1-isopropyl-pseudouridine (iPr-Ψ), to provide a valuable comparative framework.

Performance Comparison of Modified Nucleosides

The choice of modified nucleoside can significantly impact the performance of an mRNA therapeutic. Key performance indicators include the efficiency of mRNA synthesis, the level of protein expression, and the degree of cytotoxicity. The following tables summarize the performance of various N1-substituted pseudouridine derivatives compared to unmodified uridine (B1682114) (WT), pseudouridine (Ψ), and the widely used N1-methylpseudouridine (m1Ψ).

Table 1: Relative mRNA Synthesis Efficiency of N1-Substituted Pseudouridine Derivatives

N1-Modification of PseudouridineRelative Transcription Efficiency (%)
Wild-Type (Uridine)100
Pseudouridine (Ψ)~110
N1-methyl- (m1Ψ)~125
N1-ethyl- (Et-Ψ)~115
N1-propyl- (Pr-Ψ)~100
N1-isopropyl- (iPr-Ψ)~80
Data derived from studies on uridine-depleted firefly luciferase (FLuc) mRNA templates.[1][2]

Table 2: Protein Expression and Cytotoxicity of N1-Substituted Pseudouridine Modified mRNA in THP-1 Cells

N1-Modification of PseudouridineRelative Luciferase Activity (%)Relative Cell Viability (MTT Assay, %)**
Wild-Type (Uridine)100100
Pseudouridine (Ψ)~400~110
N1-methyl- (m1Ψ)~650~120
N1-ethyl- (Et-Ψ)~600~125
N1-propyl- (Pr-Ψ)~550~120
N1-isopropyl- (iPr-Ψ)~500~115
Luciferase activity was measured in THP-1 monocytes, a cell line sensitive to innate immune activation.[1]
**Cell viability was assessed using an MTT assay.[1]

Experimental Protocols for Validation

Accurate and reliable validation of modified nucleoside incorporation is paramount. Below are detailed methodologies for key experiments.

In Vitro Transcription with N1-Substituted Pseudouridine Triphosphates

This protocol outlines the synthesis of mRNA containing N1-substituted pseudouridine derivatives.

  • Template Preparation: A linearized plasmid DNA or a PCR-amplified template encoding the gene of interest (e.g., firefly luciferase) with a T7 promoter is prepared. For improved incorporation of some N1-substituted Ψ derivatives, a "uridine-depleted" sequence can be designed by substituting synonymous codons to reduce the overall uridine content.[1]

  • Transcription Reaction Setup: The in vitro transcription reaction is assembled at room temperature. A typical 20 µL reaction includes:

    • Nuclease-free water

    • Transcription buffer (5X)

    • NTPs (ATP, CTP, GTP at a final concentration of 7.5 mM each)

    • N1-isobutyl-pseudouridine-5'-triphosphate (or other modified UTP analog) at a final concentration of 7.5 mM

    • Cap analog (e.g., CleanCap™)

    • Linearized DNA template (0.5-1.0 µg)

    • T7 RNA polymerase

  • Incubation: The reaction mixture is incubated at 37°C for 2 to 4 hours.[1][3]

  • DNase Treatment: To remove the DNA template, DNase I (RNase-free) is added to the reaction mixture and incubated at 37°C for 15-30 minutes.[3]

  • Purification: The synthesized mRNA is purified using a suitable method, such as lithium chloride precipitation or a silica-based column purification kit.

  • Quality Control: The integrity and size of the transcript are assessed by agarose (B213101) gel electrophoresis or capillary electrophoresis (e.g., Agilent Bioanalyzer). The concentration is determined by spectrophotometry.

Validation of Incorporation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the direct detection and quantification of modified nucleosides.

  • Enzymatic Digestion of mRNA:

    • 1-5 µg of purified mRNA is digested to individual nucleosides using a mixture of nucleases, such as Nuclease P1, and a phosphatase, like Calf Intestinal Phosphatase (CIP).[3]

    • The reaction is incubated at 37°C for 1-2 hours.

  • Sample Preparation:

    • The digested sample is centrifuged to pellet the enzymes.

    • The supernatant containing the nucleosides is transferred to a new tube and dried in a vacuum centrifuge.

    • The dried nucleosides are resuspended in LC-MS grade water with 0.1% formic acid.[3]

  • LC-MS/MS Analysis:

    • The resuspended sample is injected onto a C18 reverse-phase LC column.

    • Nucleosides are separated using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[3]

    • The eluted nucleosides are analyzed by tandem mass spectrometry in positive ion mode.

    • Specific mass transitions for the canonical nucleosides and N1-isobutyl-pseudouridine are monitored for detection and quantification.

Sequencing of mRNA Containing N1-Substituted Pseudouridine

Direct RNA sequencing technologies, such as nanopore sequencing, can be employed to detect the incorporation of modified nucleosides.

  • Library Preparation: A sequencing library is prepared from the purified modified mRNA according to the manufacturer's protocol for direct RNA sequencing (e.g., Oxford Nanopore Technologies).

  • Nanopore Sequencing: The library is loaded onto a nanopore flow cell and sequenced.

  • Data Analysis:

    • The raw sequencing data (current signals) is basecalled.

    • Specialized algorithms or comparative analysis of the raw signal data can be used to identify the presence of N1-substituted pseudouridines. The electrical current signature of a modified base often differs from its canonical counterpart.[4]

    • Studies have shown that nanopore sequencing can distinguish between uridine, pseudouridine, and N1-methylpseudouridine based on basecalling error profiles and current signal analysis.[4] This approach can be extended to other N1-alkylated pseudouridines.[5]

Functional Validation: In Vitro Protein Expression (Luciferase Assay)

This assay quantifies the amount of functional protein produced from the modified mRNA.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., THP-1 for immune response studies, or HEK293T for general expression) is seeded in 96-well plates.

    • The cells are transfected with the in vitro-transcribed mRNA encoding a reporter protein like firefly luciferase using a suitable transfection reagent.

  • Cell Lysis: After a defined incubation period (e.g., 24 hours), the cells are washed with PBS and lysed using a lysis buffer.

  • Luciferase Assay:

    • The cell lysate is transferred to an assay plate.

    • A luciferase assay reagent containing the substrate (luciferin) is added to the lysate.

    • The luminescence, which is proportional to the amount of active luciferase, is measured using a luminometer.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

  • Cell Culture and Treatment: Cells are seeded in a 96-well plate and transfected with the modified mRNA as described above.

  • MTT Incubation: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The amount of color produced is directly proportional to the number of viable cells.

Visualizing Workflows and Pathways

Experimental_Workflow cluster_synthesis mRNA Synthesis & Purification cluster_validation Validation of Incorporation cluster_functional Functional Analysis ivt In Vitro Transcription (with i-Ψ-TP) dnase DNase Treatment ivt->dnase purification mRNA Purification dnase->purification qc1 Quality Control (Bioanalyzer, NanoDrop) purification->qc1 lcms LC-MS/MS Analysis qc1->lcms Confirmation of incorporation sequencing Direct RNA Sequencing qc1->sequencing Positional validation transfection Cell Transfection qc1->transfection Functional testing luciferase Luciferase Assay (Protein Expression) transfection->luciferase mtt MTT Assay (Cytotoxicity) transfection->mtt

LCMS_Workflow mrna Purified i-Ψ mRNA digestion Enzymatic Digestion (Nuclease P1, CIP) mrna->digestion nucleosides Mixture of Nucleosides (A, C, G, i-Ψ) digestion->nucleosides lc Liquid Chromatography (Separation) nucleosides->lc msms Tandem Mass Spectrometry (Detection & Quantification) lc->msms data Data Analysis (Quantification of i-Ψ) msms->data

Signaling_Pathway cluster_immune Innate Immune Sensing cluster_response Immune Response & Translation Inhibition unmodified_mrna Unmodified mRNA tlr TLR7/8 unmodified_mrna->tlr Recognition rigi RIG-I unmodified_mrna->rigi Recognition modified_mrna i-Ψ Modified mRNA modified_mrna->tlr Reduced Recognition modified_mrna->rigi Reduced Recognition protein Protein Production modified_mrna->protein Enhanced Translation irf IRF Activation tlr->irf nfkb NF-κB Activation tlr->nfkb rigi->irf ifn Type I IFN Production irf->ifn nfkb->ifn pkr PKR Activation translation_inhibition Translation Inhibition pkr->translation_inhibition ifn->pkr translation_inhibition->protein Blocks

References

A Comparative Analysis of N1-Modified Pseudouridine Analogues for Enhanced mRNA Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translational efficiency, and in evading the innate immune system. Among the most successful modifications, N1-methylpseudouridine (m1Ψ) has become the gold standard, notably utilized in the Pfizer-BioNTech and Moderna COVID-19 vaccines.[1][2][3] This guide provides a comparative analysis of N1-methylpseudouridine and the less characterized N1-(2-Methyl)propyl pseudouridine (B1679824), offering insights into their potential performance based on available data for structurally related analogues.

While direct comparative data for N1-(2-Methyl)propyl pseudouridine is not extensively available in peer-reviewed literature, this guide will utilize data on N1-propyl-pseudouridine (Pr1Ψ) and N1-isopropyl-pseudouridine (iPr1Ψ) as the closest structural proxies to facilitate a meaningful comparison. This analysis is based on available conference materials and foundational studies on nucleoside-modified mRNA.

Data Presentation: Performance Metrics of N1-Substituted Pseudouridine Analogues

The following tables summarize the performance of N1-methylpseudouridine and related N1-alkyl-pseudouridines in key areas of mRNA therapeutic development. The data for N1-propyl-pseudouridine is derived from in vitro studies and presented as a relative comparison to N1-methylpseudouridine.

Table 1: Translation Efficiency of Modified mRNA

Nucleoside ModificationRelative Protein Expression (vs. N1-methylpseudouridine)Cell Type(s)Reporter GeneReference
N1-methylpseudouridine (m1Ψ) 100%HEK293T, A549, HeLa, C2C12, BJFirefly Luciferase[4][5]
N1-propyl-pseudouridine (Pr1Ψ) Approx. 90-95%THP-1Firefly Luciferase[5]
Pseudouridine (Ψ) Approx. 7-15%HEK293T, A549, HeLa, C2C12, BJFirefly Luciferase[4]
Unmodified Uridine (U) <1%HEK293T, A549, HeLa, C2C12, BJFirefly Luciferase[4]

Table 2: Immunogenicity Profile of Modified mRNA

Nucleoside ModificationKey Innate Immune Sensors EvadedCytokine Induction (e.g., TNF-α, IFN-β)Cell Type(s)Reference
N1-methylpseudouridine (m1Ψ) TLR3, TLR7, TLR8, RIG-I, PKRSignificantly ReducedHuman cell lines, mice[4][6][7]
N1-propyl-pseudouridine (Pr1Ψ) Assumed similar to m1Ψ based on reduced cytotoxicityReduced (inferred from decreased cytotoxicity)THP-1[5]
Pseudouridine (Ψ) TLR3, TLR7, TLR8, RIG-I, PKRReduced compared to unmodifiedHuman cell lines, mice[4][8]
Unmodified Uridine (U) Not evadedHighHuman cell lines, mice[4][8]

Table 3: mRNA Stability

Nucleoside ModificationProposed Mechanism for Enhanced StabilityEvidenceReference
N1-methylpseudouridine (m1Ψ) Increased resistance to cleavage by RNase L; Evasion of innate immune responses that lead to mRNA degradation.Enhanced protein expression duration in vivo.[2][6]
N1-propyl-pseudouridine (Pr1Ψ) Not directly studied; likely similar to m1Ψ.Inferred from high protein expression levels.[5]
Pseudouridine (Ψ) Increased resistance to cleavage by RNase L.Increased biological stability and translational capacity.[2][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleosides.

Materials:

  • Linearized plasmid DNA template containing a T7 promoter, the gene of interest (e.g., Firefly Luciferase), and a poly(A) tail sequence.

  • T7 RNA Polymerase

  • 5x Transcription Buffer (400 mM Tris-HCl pH 8.0, 100 mM MgCl2, 50 mM DTT, 10 mM Spermidine)

  • Ribonuclease (RNase) Inhibitor

  • NTP solution: ATP, GTP, CTP (10 mM each)

  • Modified UTP solution: N1-methylpseudouridine-5'-triphosphate or N1-(2-Methyl)propyl pseudouridine-5'-triphosphate (B1141104) (10 mM)

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 5x Transcription Buffer (4 µL)

    • ATP, GTP, CTP solution (2 µL of each)

    • Modified UTP solution (2 µL)

    • Linearized DNA template (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and determine the concentration and integrity using a spectrophotometer and gel electrophoresis.

Luciferase Reporter Assay for Translation Efficiency

This protocol measures the protein expression from the in vitro transcribed mRNA in a mammalian cell line.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • In vitro transcribed luciferase mRNA (modified and unmodified)

  • Lipofectamine MessengerMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • 96-well cell culture plates

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • On the day of transfection, prepare the mRNA-lipid complexes. For each well, dilute 100 ng of mRNA in 10 µL of Opti-MEM. In a separate tube, dilute 0.5 µL of Lipofectamine MessengerMAX in 10 µL of Opti-MEM.

  • Combine the diluted mRNA and Lipofectamine solutions, mix gently, and incubate at room temperature for 10 minutes.

  • Add the 20 µL of the complex to each well containing cells in 100 µL of fresh culture medium.

  • Incubate the cells for 24 hours at 37°C.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the Luciferase Assay System.

  • Normalize the luciferase activity to the total protein concentration in each well.

In Vitro Immunogenicity Assay

This protocol assesses the innate immune-stimulatory potential of the modified mRNA by measuring cytokine induction in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human PBMCs isolated from healthy donor blood

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • In vitro transcribed mRNA (modified and unmodified)

  • Transfection reagent suitable for PBMCs

  • 24-well cell culture plates

  • ELISA kits for TNF-α and IFN-β

  • Cell lysis buffer and RNA extraction kit for qPCR analysis

Procedure:

  • Plate 5 x 10^5 PBMCs per well in a 24-well plate.

  • Prepare mRNA-transfection reagent complexes as described in the luciferase assay protocol, using 500 ng of mRNA per well.

  • Add the complexes to the cells and incubate for 18-24 hours.

  • Collect the cell culture supernatant and measure the concentration of TNF-α and IFN-β using ELISA kits according to the manufacturer's instructions.

  • (Optional) Lyse the cells, extract total RNA, and perform qRT-PCR to measure the expression of immune response genes such as RIG-I, OAS1, and MX1.

mRNA Stability Assay

This protocol determines the functional half-life of the modified mRNA in cells.

Materials:

  • HEK293T cells

  • In vitro transcribed luciferase mRNA (modified and unmodified)

  • Transfection reagents

  • Actinomycin D

  • Multi-well cell culture plates

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Transfect HEK293T cells with the different mRNA constructs as described in the luciferase assay protocol.

  • At 4 hours post-transfection, add Actinomycin D to the culture medium at a final concentration of 5 µg/mL to inhibit further transcription. This time point is considered t=0.

  • At various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours), lyse the cells and measure luciferase activity.

  • Plot the logarithm of the luciferase activity against time.

  • The functional half-life of the mRNA is the time it takes for the luciferase activity to decrease by half, which can be calculated from the slope of the linear regression of the logarithmic plot.

Mandatory Visualization

Innate_Immune_Sensing_of_mRNA cluster_extracellular Endosome cluster_cytoplasm Cytoplasm TLR3 TLR3 IFN_Production Type I IFN Production TLR3->IFN_Production TLR7_8 TLR7/8 TLR7_8->IFN_Production RIG_I RIG-I RIG_I->IFN_Production PKR PKR eIF2a eIF2α PKR->eIF2a Phosphorylates OAS OAS RNaseL RNase L OAS->RNaseL Activates mRNA_Degradation mRNA Degradation RNaseL->mRNA_Degradation Translation_Inhibition Translation Inhibition eIF2a->Translation_Inhibition Unmodified_mRNA Unmodified mRNA Unmodified_mRNA->TLR3 dsRNA contaminant Unmodified_mRNA->TLR7_8 ssRNA Unmodified_mRNA->RIG_I Unmodified_mRNA->PKR Unmodified_mRNA->OAS Modified_mRNA m1Ψ or N1-alkyl-Ψ mRNA Modified_mRNA->TLR3 Evades Modified_mRNA->TLR7_8 Evades Modified_mRNA->RIG_I Evades Modified_mRNA->PKR Evades

Caption: Innate immune sensing pathways for mRNA and evasion by modified nucleosides.

Experimental_Workflow_mRNA_Performance cluster_synthesis mRNA Synthesis cluster_analysis Performance Analysis Template Linearized DNA Template IVT In Vitro Transcription (with modified NTPs) Template->IVT Purification mRNA Purification IVT->Purification Transfection Transfection into Mammalian Cells Purification->Transfection Translation_Assay Translation Efficiency (Luciferase Assay) Transfection->Translation_Assay Immuno_Assay Immunogenicity (Cytokine ELISA) Transfection->Immuno_Assay Stability_Assay mRNA Stability (Actinomycin D Chase) Transfection->Stability_Assay

Caption: Experimental workflow for comparative analysis of modified mRNA performance.

Conclusion

N1-methylpseudouridine has been firmly established as a highly effective modification for enhancing the therapeutic potential of mRNA. It significantly boosts protein translation while concurrently dampening the innate immune response, a combination that has proven crucial for the success of mRNA vaccines.

The available data on other N1-alkyl-pseudouridines, such as N1-propyl-pseudouridine, suggests that they may offer comparable, albeit slightly reduced, performance in terms of translation efficiency and immunogenicity. While these findings are promising, further direct, quantitative comparisons are necessary to fully elucidate the structure-activity relationship of the N1-alkyl substitution on pseudouridine's function within an mRNA context. Researchers are encouraged to use the provided protocols to conduct such head-to-head comparisons to identify potentially novel and effective mRNA modifications for future therapeutic applications. The subtle differences in performance between these analogues may prove to be significant for specific applications and delivery platforms.

References

N1-Alkyl-Pseudouridine Modified mRNA: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been propelled by strategic modifications to the mRNA molecule that enhance its stability and translational efficiency while mitigating its inherent immunogenicity. Among these, the substitution of uridine (B1682114) with pseudouridine (B1679824) (Ψ) and its derivatives, particularly N1-methyl-pseudouridine (m1Ψ), has proven to be a pivotal advancement.[1][2][3] This guide provides an objective comparison of the immunogenicity of N1-alkyl-pseudouridine modified mRNA with other common alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Comparative Immunogenicity of Modified mRNA

The immunogenicity of in vitro transcribed (IVT) mRNA is primarily mediated by the activation of innate immune sensors, such as Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and protein kinase R (PKR), leading to the production of pro-inflammatory cytokines and type I interferons.[4] Chemical modification of nucleosides, particularly uridine, can significantly dampen this immune recognition. The following table summarizes quantitative data from key studies comparing the induction of key cytokines by unmodified, pseudouridine (Ψ)-modified, and N1-methyl-pseudouridine (m1Ψ)-modified mRNA.

mRNA ModificationCell TypeCytokine MeasuredConcentration/Induction LevelReference
Unmodified (U) Human monocyte-derived Dendritic Cells (moDCs)TNF-α~2500 pg/mLKarikó et al., 2005
Pseudouridine (Ψ) Human moDCsTNF-α~100 pg/mLKarikó et al., 2005
N1-methyl-pseudouridine (m1Ψ) Human moDCsTNF-αNot significantly above backgroundAndries et al., 2015
Unmodified (U) Mouse SplenocytesIFN-αHigh inductionKarikó et al., 2008
Pseudouridine (Ψ) Mouse SplenocytesIFN-αNo significant inductionKarikó et al., 2008
N1-methyl-pseudouridine (m1Ψ) Mouse SplenocytesIFN-αNo significant inductionAndries et al., 2015
Unmodified (U) Primary Human Fibroblast-like SynoviocytesIL-6UpregulatedHonda et al., 2022
N1-methyl-pseudouridine (m1Ψ) Primary Human Fibroblast-like SynoviocytesIL-6SuppressedHonda et al., 2022
Unmodified (U) Primary Human Fibroblast-like SynoviocytesTNF-αUpregulatedHonda et al., 2022
N1-methyl-pseudouridine (m1Ψ) Primary Human Fibroblast-like SynoviocytesTNF-αSuppressedHonda et al., 2022

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of mRNA immunogenicity.

Protocol 1: In Vitro Assessment of mRNA Immunogenicity using Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol is adapted from methodologies described by Karikó et al., 2005.

1. Generation of Human moDCs:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).

  • Culture monocytes for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) to differentiate them into immature moDCs.

2. mRNA Transfection:

  • On the day of transfection, harvest immature moDCs and adjust the cell density to 1 x 10^6 cells/mL.

  • Complex the different mRNA modifications (unmodified, Ψ-modified, m1Ψ-modified) with a suitable transfection reagent (e.g., Lipofectamine MessengerMAX) according to the manufacturer's instructions. A typical concentration is 1-5 µg of mRNA per 1 x 10^6 cells.

  • Add the mRNA-lipid complexes to the moDCs and incubate at 37°C in a 5% CO2 incubator.

3. Cytokine Measurement:

  • After 18-24 hours of incubation, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IFN-α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.

Protocol 2: RNA ImmunoGenic Assay in Human Whole Blood

This protocol is based on the method described by Haque et al., 2020.

1. Blood Collection and Preparation:

  • Collect fresh human whole blood from healthy donors into heparinized tubes.

  • Use the blood within 2 hours of collection for the assay.

2. Ex Vivo Stimulation:

  • In a 12-well plate, add 2 mL of whole blood per well.

  • Prepare mRNA-transfection reagent complexes as described in Protocol 1.

  • Add the complexes containing different mRNA modifications to the blood and mix gently. Include a positive control (e.g., R848, a TLR7/8 agonist) and a negative control (transfection reagent only).

  • Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO2.

3. Sample Processing and Analysis:

  • After incubation, collect the plasma by centrifuging the blood at 400 x g for 10 minutes. Store the plasma at -80°C until cytokine analysis.

  • Measure cytokine levels (TNF-α, IFN-α, IL-6, etc.) in the plasma using ELISA.

  • Isolate total RNA from the remaining blood cells using a suitable kit (e.g., PAXgene Blood RNA Kit).

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in innate immune pathways (e.g., IRF7, OAS1, PKR).

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for assessing mRNA immunogenicity.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular Space cluster_endosome Endosome mRNA-LNP mRNA-LNP Complex TLR7 TLR7/8 mRNA-LNP->TLR7 Endocytosis RIGI RIG-I/MDA5 mRNA-LNP->RIGI Cytosolic Delivery ssRNA ssRNA MyD88 MyD88 TLR7->MyD88 TLR3 TLR3 dsRNA dsRNA TRIF TRIF TLR3->TRIF MAVS MAVS RIGI->MAVS PKR PKR eIF2a eIF2α PKR->eIF2a OAS OAS RNaseL RNase L OAS->RNaseL IRF37 IRF3/7 MAVS->IRF37 NFkB NF-κB MAVS->NFkB TRIF->IRF37 MyD88->IRF37 MyD88->NFkB Cytokines Pro-inflammatory Cytokines & Type I IFN IRF37->Cytokines NFkB->Cytokines Translation_Inhibition Translation Inhibition eIF2a->Translation_Inhibition RNA_Degradation RNA Degradation RNaseL->RNA_Degradation Experimental_Workflow_Immunogenicity cluster_prep Preparation cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis IVT In Vitro Transcription (Unmodified, Ψ, m1Ψ) Purification mRNA Purification (e.g., HPLC) IVT->Purification Transfection Transfect Cells with mRNA-Lipid Complexes Purification->Transfection Cell_Isolation Isolate Immune Cells (e.g., PBMCs, moDCs) Cell_Isolation->Transfection Supernatant_Collection Collect Supernatant (18-24h) Transfection->Supernatant_Collection Cell_Lysis Lyse Cells for RNA/Protein Transfection->Cell_Lysis ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA qPCR Gene Expression Analysis (qRT-PCR) Cell_Lysis->qPCR Flow_Cytometry Cell Surface Marker Analysis (Flow Cytometry) Cell_Lysis->Flow_Cytometry

References

Validation of Reduced Innate Immune Activation by N1-(2-Methyl)propyl Pseudouridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N1-(2-Methyl)propyl pseudouridine (B1679824) (m1Ψ) with alternative mRNA modifications aimed at reducing innate immune activation. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions for therapeutic mRNA applications.

Comparative Analysis of Nucleoside Modifications on Innate Immune Activation

The incorporation of modified nucleosides into in vitro transcribed (IVT) mRNA is a critical strategy to reduce the activation of innate immune sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). This mitigation of the immune response enhances protein expression from the mRNA therapeutic. N1-methylpseudouridine (m1Ψ) has emerged as a superior modification for this purpose.

Quantitative Data Summary

The following tables summarize quantitative data from studies comparing mRNA containing N1-methylpseudouridine (m1Ψ) to unmodified uridine (B1682114) (U) and other modifications like pseudouridine (Ψ) and 5-methylcytidine (B43896) (m5C).

Table 1: Comparison of Luciferase Expression in Cell Lines Transfected with Modified mRNA

This table presents the relative luciferase activity in various cell lines 24 hours after transfection with mRNA encoding firefly luciferase, modified with different nucleosides. Higher values indicate greater protein expression, which is often correlated with reduced immune activation and increased mRNA stability.

Cell LineUnmodified (U)Pseudouridine (Ψ)N1-methylpseudouridine (m1Ψ) m5C/Ψm5C/m1Ψ
A549 1.08.713.4 17.824.5
HeLa 1.07.910.5 11.215.3
BJ Fibroblasts 1.06.29.8 9.112.7
C2C12 1.05.58.2 7.910.1
Data adapted from Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337–344.[1][2][3][4][5]

Table 2: In Vivo Luciferase Expression in Mice

This table shows the fold increase in luciferase expression in mice 24 hours after intramuscular injection of modified luciferase-encoding mRNA, relative to unmodified mRNA.

ModificationFold Increase in Luciferase Expression (vs. Unmodified)
Pseudouridine (Ψ)~7
N1-methylpseudouridine (m1Ψ) ~13
m5C/Ψ~10
m5C/m1Ψ~15
Data adapted from Andries, O., et al. (2015).[1][2][3][4][5]

Table 3: Activation of TLR3 by Modified mRNA

This table illustrates the relative activation of Toll-like receptor 3 (TLR3), a key sensor of double-stranded RNA, by different mRNA modifications. Lower values indicate reduced immune activation.

mRNA ModificationRelative TLR3 Activation
Unmodified (U)High
Pseudouridine (Ψ)Moderate
N1-methylpseudouridine (m1Ψ) Low
m5C/ΨModerate-Low
m5C/m1ΨVery Low
Data interpretation based on findings from Andries, O., et al. (2015).[1][2][3][4][5]

Signaling Pathways of Innate Immune Activation by RNA

The innate immune system detects viral and synthetic RNA through pattern recognition receptors (PRRs) like TLRs and RIG-I. N1-methylpseudouridine modification helps the mRNA evade detection by these sensors.

TLR_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA (Uridine-rich) TLR7_8 TLR7/8 ssRNA->TLR7_8 Binds & Activates m1Psi_RNA m1Ψ-mRNA m1Psi_RNA->TLR7_8 Reduced Binding MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Type I IFN NF_kB->Cytokines IRF7->Cytokines

Figure 1: TLR7/8 Signaling Pathway Activation by ssRNA.

RIG_I_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Membrane cluster_nucleus_rigi Nucleus dsRNA dsRNA/5'-ppp RNA RIG_I RIG-I (inactive) dsRNA->RIG_I Binds & Activates m1Psi_RNA m1Ψ-mRNA m1Psi_RNA->RIG_I Evades Detection RIG_I_active RIG-I (active) MAVS MAVS RIG_I_active->MAVS activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKe TBK1/IKKε TRAFs->TBK1_IKKe IRF3_7 IRF3/7 Activation TBK1_IKKe->IRF3_7 IFN Type I IFN Production IRF3_7->IFN

Figure 2: RIG-I Signaling Pathway and its Evasion by m1Ψ-mRNA.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of reduced innate immune activation are provided below.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Reaction Buffer (10x)

  • ATP, GTP, CTP solution (100 mM each)

  • N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP) (100 mM)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

  • RNA purification kit (e.g., column-based)

Procedure:

  • Thaw all reagents on ice, except for the reaction buffer, which can be thawed at room temperature.

  • Assemble the transcription reaction at room temperature in a nuclease-free tube in the following order:

    • Nuclease-free water (to a final volume of 20 µL)

    • 10x Reaction Buffer (2 µL)

    • ATP, GTP, CTP (2 µL of 10 mM mix)

    • m1Ψ-TP (1 µL of 20 mM)

    • Linearized DNA template (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the mRNA in nuclease-free water and determine its concentration and purity using a spectrophotometer. The A260/A280 ratio should be ~2.0.

  • Verify the integrity of the mRNA transcript by agarose (B213101) gel electrophoresis.

Assessment of Innate Immune Activation in Human PBMCs

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) with modified mRNA and subsequent measurement of cytokine induction.

Materials:

  • Ficoll-Paque or similar density gradient medium

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Human peripheral blood

  • Modified and unmodified mRNA

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • 96-well cell culture plates

  • ELISA kits for target cytokines (e.g., TNF-α, IFN-α, IL-6)

  • RNA lysis buffer and RT-qPCR reagents for gene expression analysis

Procedure:

  • PBMC Isolation:

    • Dilute fresh human blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the PBMC layer (the "buffy coat").

    • Wash the PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and assess viability.

  • Cell Seeding and Transfection:

    • Seed 2 x 10^5 PBMCs per well in a 96-well plate.

    • Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, use 100-250 ng of mRNA per well.

    • Add the mRNA complexes to the cells. Include wells with transfection reagent only (mock) and a positive control (e.g., R848 for TLR7/8 activation).

    • Incubate the plate at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement (ELISA):

    • After 18-24 hours of incubation, centrifuge the plate and collect the supernatant.

    • Measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's instructions.

  • Gene Expression Analysis (RT-qPCR):

    • After 6-12 hours of incubation, lyse the cells directly in the wells using an appropriate lysis buffer.

    • Isolate total RNA from the cell lysates.

    • Perform reverse transcription to generate cDNA.

    • Quantify the expression of target genes (e.g., TNF, IFNA1, IL6) and a housekeeping gene (e.g., GAPDH or ACTB) by real-time quantitative PCR (RT-qPCR).

    • Calculate the relative gene expression using the ΔΔCt method.

Experimental_Workflow cluster_mRNA_Prep mRNA Preparation cluster_Cell_Culture Cell-based Assay cluster_Analysis Analysis of Immune Activation ivt In Vitro Transcription (with m1Ψ or other modifications) purification mRNA Purification (e.g., column-based) ivt->purification qc Quality Control (Spectrophotometry, Gel) purification->qc transfection Transfection of PBMCs with modified mRNA qc->transfection pbmc_isolation PBMC Isolation from whole blood pbmc_isolation->transfection incubation Incubation (6-24 hours) transfection->incubation elisa ELISA (Cytokine Secretion) incubation->elisa rt_qpcr RT-qPCR (Gene Expression) incubation->rt_qpcr

Figure 3: General Experimental Workflow for Assessing mRNA Immunogenicity.

References

A Comparative Guide: N1-(2-Methyl)propyl pseudouridine versus Pseudouridine in mRNA Stability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of modified nucleotides is critical in the design of mRNA-based therapeutics and vaccines. Among the most pivotal modifications, pseudouridine (B1679824) (Ψ) and its derivative, N1-(2-Methyl)propyl pseudouridine (more commonly known as N1-methylpseudouridine or m1Ψ), have emerged as key players in enhancing mRNA stability, increasing translational efficiency, and reducing immunogenicity. This guide provides an objective comparison of their performance in mRNA stability, supported by experimental data and detailed methodologies.

The central advantage of incorporating modified nucleosides like Ψ and m1Ψ into in vitro transcribed (IVT) mRNA is to mitigate the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to cytokine production and rapid degradation of the mRNA transcript. Both Ψ and m1Ψ alter the conformation of the uridine (B1682114) base, which helps the mRNA evade this immune surveillance, thereby increasing its stability and translational output.

Executive Summary of Comparison

Current research indicates that while both pseudouridine and N1-methylpseudouridine significantly improve mRNA performance compared to unmodified uridine, N1-methylpseudouridine consistently demonstrates superior properties . The addition of a methyl group at the N1 position of the pseudouridine base further dampens the innate immune response and enhances the biophysical properties of the mRNA, leading to greater protein expression and functional stability.

Data Presentation: Quantitative Comparison

While direct, side-by-side comparisons of mRNA half-life in dedicated stability assays are not extensively published, the impact on protein expression serves as a strong proxy for the functional stability and overall performance of the modified mRNA. The following tables summarize key findings from comparative studies.

Table 1: Comparison of mRNA Stability and Properties

ParameterPseudouridine (Ψ)N1-methylpseudouridine (m1Ψ)Key Findings
mRNA Half-life Increased compared to unmodified mRNA.Reported to have a longer functional half-life than Ψ-modified mRNA.[1]Direct quantitative half-life data from head-to-head assays is limited. However, the pronounced increase in protein expression with m1Ψ suggests enhanced overall stability.
Immunogenicity Reduced compared to unmodified mRNA.Significantly lower immunogenicity than Ψ-modified mRNA.[2]The methyl group at the N1 position in m1Ψ is thought to be crucial for further reducing recognition by innate immune sensors.
Translational Efficiency Higher than unmodified mRNA.Substantially higher than Ψ-modified mRNA.m1Ψ-modified mRNA leads to more robust and sustained protein production.
Structural Stabilization Enhances base stacking and stabilizes RNA duplexes.[3]Induces a higher stabilization effect on dsRNA due to stronger stacking and base pair interactions than Ψ.[3]Both modifications contribute to a more rigid and stable RNA structure.

Table 2: Comparative Protein Expression Data (Luciferase Reporter Gene)

Cell LinemRNA ModificationRelative Luciferase Expression (vs. Unmodified)Fold Increase (m1Ψ vs. Ψ)
A549 Ψ~10x~13x
m1Ψ~130x
HeLa Ψ~8x~10x
m1Ψ~80x
Primary Keratinocytes Ψ~5x~7x
m1Ψ~35x

Data is approximated from figures in Andries, O., et al. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA. Journal of Controlled Release.[2] This data clearly illustrates the superior protein expression achieved with m1Ψ modification across various cell lines, which is a direct consequence of its enhanced stability and translational capacity.

Mechanisms of Enhanced Stability

The increased stability of mRNA containing Ψ and m1Ψ is attributed to a combination of factors that collectively protect the transcript from degradation and enhance its translational output.

dot

Caption: Mechanisms of mRNA stability enhancement by Ψ and m1Ψ.

Experimental Protocols

Accurate assessment of mRNA stability is crucial for evaluating the effectiveness of nucleotide modifications. Below are detailed methodologies for the key experiments involved.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of uridine triphosphate (UTP) with either pseudouridine-5'-triphosphate (B1141104) (Ψ-TP) or N1-methylpseudouridine-5'-triphosphate (m1Ψ-TP).

Workflow:

dot

IVT_Workflow Template Linearized DNA Template (with T7 promoter) IVT_Mix IVT Reaction Mix: - T7 RNA Polymerase - Reaction Buffer - rNTPs (rATP, rGTP, rCTP) - Modified UTP (Ψ-TP or m1Ψ-TP) - RNase Inhibitor Template->IVT_Mix Incubation Incubation (37°C, 2-4 hours) IVT_Mix->Incubation DNase DNase I Treatment (Remove DNA template) Incubation->DNase Purification mRNA Purification (e.g., LiCl precipitation or spin column chromatography) DNase->Purification QC Quality Control (Gel electrophoresis, Nanodrop, Bioanalyzer) Purification->QC Final_mRNA Purified, Modified mRNA QC->Final_mRNA

Caption: In Vitro Transcription (IVT) workflow for modified mRNA synthesis.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)

  • Ribonucleotide solution: ATP, GTP, CTP (10 mM each)

  • Modified UTP: Ψ-TP or m1Ψ-TP (10 mM)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • mRNA purification kit or reagents (e.g., LiCl)

Procedure:

  • Reaction Setup: In a nuclease-free tube, assemble the in vitro transcription reaction on ice. For a 20 µL reaction, a typical setup would be:

    • 4 µL 5x Transcription Buffer

    • 2 µL 100 mM DTT

    • 1 µg Linearized DNA template

    • 2 µL rNTP mix (ATP, GTP, CTP)

    • 4 µL Modified UTP (Ψ-TP or m1Ψ-TP)

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

    • Nuclease-free water to 20 µL

  • Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.

  • Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the mRNA using a suitable method, such as lithium chloride (LiCl) precipitation or a column-based RNA purification kit, following the manufacturer's instructions.

  • Quantification and Quality Control: Resuspend the purified mRNA in nuclease-free water. Assess the concentration and purity using a spectrophotometer (e.g., NanoDrop) and verify the integrity and size of the transcript using denaturing agarose (B213101) gel electrophoresis or a bioanalyzer.

Cellular mRNA Stability Assay (Actinomycin D Chase)

This method measures the decay rate of a specific mRNA in cells by halting transcription and quantifying the remaining mRNA at various time points.

Workflow:

dot

Stability_Assay_Workflow Transfection Transfect cells with Ψ-mRNA or m1Ψ-mRNA Incubation1 Incubate for 24h (allow for protein expression) Transfection->Incubation1 ActD Add Actinomycin D (to inhibit transcription) Incubation1->ActD Timepoints Collect Cells at Timepoints (e.g., 0, 2, 4, 8, 12 hours) ActD->Timepoints RNA_Extraction Total RNA Extraction Timepoints->RNA_Extraction RT_qPCR Reverse Transcription & Quantitative PCR (qPCR) (using gene-specific primers) RNA_Extraction->RT_qPCR Analysis Data Analysis: Calculate mRNA remaining vs. time Determine Half-Life (t½) RT_qPCR->Analysis

Caption: Workflow for a cellular mRNA stability assay using Actinomycin D.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa)

  • Purified Ψ-modified and m1Ψ-modified mRNA

  • Lipofection reagent (e.g., Lipofectamine)

  • Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)

  • Cell culture media and supplies

  • RNA extraction kit

  • RT-qPCR reagents (reverse transcriptase, qPCR master mix, primers)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) to be 70-80% confluent at the time of transfection.

  • Transfection: Transfect the cells with either Ψ-modified or m1Ψ-modified mRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Incubate the cells for a period to allow for robust expression of the mRNA, typically 12-24 hours.

  • Transcription Inhibition: Add Actinomycin D to the cell culture medium to a final concentration of 5 µg/mL to block all new transcription. This is your time 0 point.

  • Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours).

  • RNA Isolation: At each time point, lyse the cells and extract total RNA using a commercial kit.

  • RT-qPCR:

    • Synthesize cDNA from an equal amount of total RNA from each time point using reverse transcriptase and oligo(dT) or random primers.

    • Perform qPCR using primers specific to the transcript of interest and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Normalize the Ct values of the target mRNA to the housekeeping gene for each time point (ΔCt).

    • Calculate the amount of mRNA remaining at each time point relative to the 0-hour time point using the 2-ΔΔCt method.

    • Plot the percentage of mRNA remaining versus time on a semi-log plot and determine the half-life (t½), which is the time it takes for 50% of the initial mRNA to decay.

Conclusion

References

confirming findings on the impact of N1-alkyl chain length on mRNA function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of nucleoside modifications in enhancing mRNA stability, translation efficiency, and in reducing immunogenicity. Among these, N1-methylpseudouridine (m1Ψ) has become a cornerstone modification, significantly improving the performance of mRNA molecules.[1][2][3] However, the systematic exploration of how varying the N1-alkyl chain length of pseudouridine (B1679824) impacts mRNA function remains an area of active investigation. This guide summarizes the confirmed findings for N1-methylpseudouridine and provides a comprehensive experimental framework to compare its effects with those of other N1-alkyl pseudouridine modifications, such as N1-ethyl- and N1-propylpseudouridine.

Confirmed Findings for N1-Methylpseudouridine (m1Ψ)

N1-methylpseudouridine is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA in place of uridine (B1682114), confers significant advantages.[1][2]

Enhanced Translation Efficiency: mRNA containing m1Ψ has been shown to produce significantly more protein than unmodified mRNA or mRNA containing pseudouridine (Ψ).[2][4] This is attributed to an increase in ribosome density on the mRNA, suggesting that m1Ψ enhances translation initiation and/or elongation.[4][5] Studies have reported up to a 44-fold increase in reporter gene expression in cell lines and mice when using m1Ψ-modified mRNA compared to Ψ-modified mRNA.[2]

Reduced Immunogenicity: A key benefit of m1Ψ is its ability to dampen the innate immune response that is often triggered by exogenous mRNA.[1][2][6] Unmodified IVT mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6, and the shutdown of translation.[7][8] The presence of m1Ψ in the mRNA sequence helps to evade this immune surveillance, resulting in lower cytokine induction and sustained protein expression.[2][6]

Increased Stability: While the primary mechanism of m1Ψ's benefit is often attributed to enhanced translation and reduced immunogenicity, some studies suggest that nucleoside modifications can also contribute to increased mRNA stability by making the RNA molecule more resistant to degradation by nucleases.[1][9]

Comparative Analysis of N1-Alkyl Chain Length: An Experimental Guide

To date, there is a notable lack of publicly available, peer-reviewed data directly comparing the effects of different N1-alkyl chain lengths (e.g., ethyl, propyl, butyl) on mRNA function. The following sections provide detailed experimental protocols for researchers to conduct such a comparative analysis.

Data Presentation

All quantitative data from the proposed experiments should be summarized in the following tables for clear comparison.

Table 1: In Vitro Translation Efficiency of N1-Alkyl-Ψ Modified Luciferase mRNA

N1-Alkyl ModificationRelative Light Units (RLU)Fold Change vs. Unmodified
Unmodified Uridine1.0
N1-methyl-Ψ
N1-ethyl-Ψ
N1-propyl-Ψ
... (other lengths)

Table 2: Stability of N1-Alkyl-Ψ Modified mRNA in Cells

N1-Alkyl ModificationmRNA Half-life (hours)
Unmodified Uridine
N1-methyl-Ψ
N1-ethyl-Ψ
N1-propyl-Ψ
... (other lengths)

Table 3: Cytokine Response to N1-Alkyl-Ψ Modified mRNA in Immune Cells

N1-Alkyl ModificationTNF-α Concentration (pg/mL)IL-6 Concentration (pg/mL)
Unmodified Uridine
N1-methyl-Ψ
N1-ethyl-Ψ
N1-propyl-Ψ
... (other lengths)
Mock Transfection
Positive Control (e.g., LPS)

Experimental Protocols

Synthesis of N1-Alkyl-Pseudouridine Triphosphates

While N1-methylpseudouridine-5'-triphosphate is commercially available, longer-chain analogues may require custom synthesis. A general approach involves:

  • N1-alkylation of Pseudouridine: Start with commercially available pseudouridine. Protect the hydroxyl groups of the ribose sugar (e.g., with acetyl or silyl (B83357) groups). Perform N1-alkylation using an appropriate alkylating agent (e.g., ethyl iodide, propyl bromide) under basic conditions. Deprotect the hydroxyl groups to yield the N1-alkyl-pseudouridine nucleoside.

  • Phosphorylation: The synthesized N1-alkyl-pseudouridine is then subjected to a series of phosphorylation steps to convert it to the 5'-triphosphate. This can be achieved through chemical or chemoenzymatic methods.[10][11] A recent chemoenzymatic route has been reported for the efficient synthesis of m1ΨTP, which could be adapted for other N1-alkyl derivatives.[10][11]

In Vitro Transcription of Modified mRNA

Objective: To synthesize Firefly Luciferase (FLuc) mRNA with complete substitution of uridine with the respective N1-alkyl-pseudouridine.

Materials:

  • Linearized plasmid DNA template encoding FLuc downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonuclease inhibitor.

  • ATP, GTP, CTP, and the respective N1-alkyl-pseudouridine triphosphate (N1-methyl-ΨTP, N1-ethyl-ΨTP, etc.).

  • 5' capping reagent (e.g., CleanCap® Reagent AG).[12]

  • DNase I.

  • Transcription buffer.

  • Nuclease-free water.

Protocol:

  • Assemble the transcription reaction at room temperature. For a 20 µL reaction, combine the reaction buffer, NTPs (with the N1-alkyl-ΨTP completely replacing UTP), the 5' capping reagent, and the DNA template.[12]

  • Add the T7 RNA polymerase and RNase inhibitor.

  • Incubate at 37°C for 2 hours.[12]

  • Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.

  • Purify the mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.

  • Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.

Experimental_Workflow_mRNA_Synthesis cluster_synthesis N1-Alkyl-Ψ-TP Synthesis cluster_ivt In Vitro Transcription N1_alkylation N1-alkylation of Pseudouridine Phosphorylation Phosphorylation to Triphosphate N1_alkylation->Phosphorylation IVT_Reaction T7 RNA Polymerase + NTPs (with N1-Alkyl-Ψ-TP) + Cap Analog Phosphorylation->IVT_Reaction Template Linearized DNA Template Template->IVT_Reaction Purification mRNA Purification IVT_Reaction->Purification QC Quality Control Purification->QC Experimental_Workflow_Functional_Assays cluster_translation Translation Assay cluster_stability Stability Assay cluster_immuno Immunogenicity Assay Modified_mRNA N1-Alkyl-Ψ Modified mRNA Transfection1 Transfect Cells Modified_mRNA->Transfection1 Transfection2 Transfect Cells Modified_mRNA->Transfection2 Transfection3 Transfect Immune Cells Modified_mRNA->Transfection3 Lysis Cell Lysis Transfection1->Lysis Luminometry Luciferase Assay Lysis->Luminometry ActD Add Actinomycin D Transfection2->ActD Time_Course Harvest at Time Points ActD->Time_Course RT_qPCR RT-qPCR Time_Course->RT_qPCR Supernatant Collect Supernatant Transfection3->Supernatant ELISA ELISA for Cytokines Supernatant->ELISA Innate_Immune_Sensing cluster_cell Cell cluster_endosome Endosome cluster_cytosol Cytosol TLR TLR3/7/8 Signaling Signaling Cascade (MAVS, TRIF) TLR->Signaling RIGI_MDA5 RIG-I / MDA5 RIGI_MDA5->Signaling PKR PKR eIF2a eIF2α PKR->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a Translation_Shutdown Translation Shutdown p_eIF2a->Translation_Shutdown mRNA Exogenous mRNA mRNA->TLR mRNA->RIGI_MDA5 Transcription_Factors NF-κB / IRF3/7 Signaling->Transcription_Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Type I IFN Transcription_Factors->Cytokines Cytokines->PKR activates

References

cross-validation of analytical techniques for modified pseudouridine detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the world of epitranscriptomics, the accurate detection and quantification of modified nucleosides like pseudouridine (B1679824) (Ψ) is paramount. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Pseudouridine, the most abundant RNA modification, plays a crucial role in various biological processes, including translation, RNA stability, and immune response.[1] Its "mass-silent" nature, having the same molecular weight as uridine (B1682114), presents a significant analytical challenge.[1] This guide explores and contrasts the predominant methods used to overcome this hurdle, from traditional chromatography to cutting-edge sequencing technologies.

Comparative Analysis of Analytical Techniques

The landscape of pseudouridine detection can be broadly categorized into chromatography-based, mass spectrometry-based, and sequencing-based approaches. Each category offers a unique set of advantages and limitations in terms of sensitivity, quantification, and throughput.

Technique Principle Quantification Throughput Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Separation of nucleosides based on their physicochemical properties, followed by UV detection.[2][3]QuantitativeLow to MediumCost-effective, reliable for global Ψ quantification.[2]Does not provide sequence-specific information. Requires hydrolysis of RNA.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of nucleosides or RNA fragments by LC followed by mass analysis for identification and quantification.[4][5][6]QuantitativeMediumHigh sensitivity and specificity. Can provide sequence context. Enables analysis of other modifications simultaneously.[4][7]Can be complex and requires specialized equipment. "Mass-silent" nature of Ψ requires chemical derivatization or stable isotope labeling for unambiguous identification.[1]
CMC-Based Sequencing (Pseudo-seq, Ψ-seq, CeU-seq) Chemical modification of pseudouridine with N-cyclohexyl-N'-(β-(4-methylmorpholinium)ethyl)carbodiimide (CMC), which induces a stop or mutation during reverse transcription, allowing for identification through next-generation sequencing.[8][9][10][11]Semi-quantitative to Quantitative (with standards)HighTranscriptome-wide mapping at single-nucleotide resolution.[9]Incomplete CMC derivatization and context-dependent reverse transcriptase behavior can affect quantification.[12]
Bisulfite-Based Sequencing (BID-seq, PRAISE) Selective chemical labeling of pseudouridine with bisulfite, leading to a deletion signature during reverse transcription that can be detected by sequencing.[13][14]QuantitativeHighProvides stoichiometric information at a transcriptome-wide level.[13][14]Potential for incomplete conversion and off-target effects.
Direct RNA Sequencing (Nanopore) Direct sequencing of native RNA molecules through a nanopore, where modified bases cause characteristic changes in the electrical current.[12][15][16][17]Semi-quantitative to QuantitativeHighDirect detection without chemical treatment or amplification bias. Can identify multiple modifications on a single molecule.[12][17]Accuracy of modification detection is still evolving. Data analysis can be complex.[16]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are summaries of methodologies for key techniques.

LC-MS/MS for Pseudouridine Quantification

This method is a gold standard for accurate quantification of pseudouridine.

  • RNA Isolation and Purification: Isolate total RNA or specific RNA species of interest. Ensure high purity to minimize interference.

  • RNA Hydrolysis: Digest the RNA into individual nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).[3]

  • Chromatographic Separation: Separate the nucleosides using a reversed-phase HPLC column.[18] A common mobile phase consists of an ammonium (B1175870) acetate (B1210297) buffer and a methanol (B129727) gradient.[18]

  • Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer. Pseudouridine is identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[4] To overcome the mass-silent nature of pseudouridine, stable isotope labeling of RNA or chemical derivatization can be employed to introduce a mass difference.[1]

CMC-Based Sequencing (Pseudo-seq)

This technique enables transcriptome-wide mapping of pseudouridine sites.

  • RNA Fragmentation: Randomly fragment the RNA to ensure uniform coverage.[11]

  • CMC Modification: Treat the fragmented RNA with CMC. CMC forms a covalent adduct with pseudouridine, uridine, and guanosine.[10][11]

  • Alkaline Treatment: Subject the RNA to alkaline conditions (e.g., sodium carbonate buffer, pH 10.4). This removes the CMC adducts from uridine and guanosine, leaving the stable adduct on pseudouridine.[10][11]

  • Reverse Transcription: Perform reverse transcription. The CMC adduct on pseudouridine acts as a block, causing the reverse transcriptase to terminate one nucleotide 3' to the modified base.[10]

  • Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNAs and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome or transcriptome. The positions of reverse transcription stops indicate the locations of pseudouridine.[8]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental processes and aid in technique selection, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_modification_detection Modification Detection cluster_analysis Analysis RNA_Isolation RNA Isolation RNA_Fragmentation RNA Fragmentation (for Sequencing) RNA_Isolation->RNA_Fragmentation RNA_Hydrolysis RNA Hydrolysis (for LC-MS) RNA_Isolation->RNA_Hydrolysis Chemical_Labeling Chemical Labeling (e.g., CMC, Bisulfite) RNA_Fragmentation->Chemical_Labeling Direct_Detection Direct Detection (Nanopore, MS) RNA_Fragmentation->Direct_Detection Nanopore RNA_Hydrolysis->Direct_Detection LC-MS Sequencing Next-Generation Sequencing Chemical_Labeling->Sequencing LC_MS LC-MS/MS Direct_Detection->LC_MS Data_Analysis Data Analysis Sequencing->Data_Analysis LC_MS->Data_Analysis Technique_Selection Start Start: Research Goal Global_Quant Global Quantification? Start->Global_Quant Sequence_Info Sequence Information Needed? Global_Quant->Sequence_Info No HPLC HPLC Global_Quant->HPLC Yes LC_MS_Bulk LC-MS/MS (Bulk) Global_Quant->LC_MS_Bulk Yes, High Sensitivity High_Throughput High Throughput Required? Sequence_Info->High_Throughput Yes LC_MS_Fragment LC-MS/MS (Fragments) Sequence_Info->LC_MS_Fragment No Direct_Detection_Pref Direct Detection Preferred? High_Throughput->Direct_Detection_Pref Yes CMC_Seq CMC-based Sequencing High_Throughput->CMC_Seq No Bisulfite_Seq Bisulfite-based Sequencing Direct_Detection_Pref->Bisulfite_Seq No Nanopore Nanopore Sequencing Direct_Detection_Pref->Nanopore Yes

References

A Comparative Analysis of N1-propyl-pseudouridine and N1-isopropyl-pseudouridine in mRNA for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of modified nucleotides in enhancing mRNA stability, translational efficiency, and in evading the innate immune system. While N1-methyl-pseudouridine (m1Ψ) has become the gold standard, ongoing research into other pseudouridine (B1679824) derivatives aims to fine-tune these properties. This guide provides a comparative overview of two such alternatives: N1-propyl-pseudouridine (Pr1Ψ) and N1-isopropyl-pseudouridine (iPr1Ψ), based on available experimental data.

Performance Comparison: N1-propyl-pseudouridine vs. N1-isopropyl-pseudouridine

A study by researchers at TriLink BioTechnologies provides the most direct comparison of these two modifications.[1] Firefly luciferase (FLuc) encoding mRNA was synthesized with the complete substitution of uridine (B1682114) with either Pr1Ψ or iPr1Ψ, among other N1-substituted pseudouridine analogs. The performance of these modified mRNAs was then evaluated for protein expression and cytotoxicity in the THP-1 human monocytic cell line, which is a sensitive model for assessing innate immune activation.[1]

The key findings from this research indicate that the size and electronic properties of the N1-substituent group on pseudouridine influence the yield of the in vitro transcription reaction.[1] In terms of performance, several of the N1-substituted pseudouridine-modified mRNAs, including the propyl and isopropyl variants, demonstrated translational activities higher than that of the parent pseudouridine (Ψ) and approaching the high level of expression seen with m1Ψ.[1] Furthermore, these N1-substituted modifications, including Pr1Ψ and iPr1Ψ, led to decreased cytotoxicity compared to unmodified mRNA.[1]

Quantitative Data Summary

The following table summarizes the performance of N1-propyl-pseudouridine and N1-isopropyl-pseudouridine modified mRNA relative to other modifications, based on the findings from the aforementioned study.[1]

ModificationRelative Translation Efficiency (Luciferase Expression in THP-1 cells)Cytotoxicity (MTT Assay in THP-1 cells)
N1-propyl-pseudouridine (Pr1Ψ) Higher than Ψ, comparable to m1ΨLower than unmodified mRNA and Ψ-modified mRNA
N1-isopropyl-pseudouridine (iPr1Ψ) Higher than Ψ, comparable to m1ΨLower than unmodified mRNA and Ψ-modified mRNA
N1-methyl-pseudouridine (m1Ψ) (Reference)HighLow
Pseudouridine (Ψ) (Reference)ModerateModerate
Unmodified Uridine (Reference)LowHigh

Experimental Methodologies

To facilitate the replication and further investigation of these findings, detailed protocols for the key experiments are provided below.

Synthesis of N1-propyl/isopropyl-pseudouridine-5'-Triphosphates

While detailed, step-by-step synthesis protocols for these specific triphosphates are proprietary, the general approach involves the chemical modification of pseudouridine followed by phosphorylation. A common method for the synthesis of modified nucleoside-5'-O-triphosphates is the "one-pot, three-step" Ludwig-Eckstein reaction, which involves the monophosphorylation of the nucleoside with phosphorus oxychloride, followed by reaction with tributylammonium (B8510715) pyrophosphate, and subsequent hydrolysis to yield the triphosphate.

In Vitro Transcription of Modified mRNA

This protocol outlines the synthesis of mRNA with complete substitution of a modified pseudouridine triphosphate for uridine triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter sequence encoding the gene of interest (e.g., Firefly Luciferase)

  • T7 RNA Polymerase

  • ATP, GTP, CTP solutions (100 mM)

  • N1-propyl-pseudouridine-5'-triphosphate or N1-isopropyl-pseudouridine-5'-triphosphate (100 mM)

  • Transcription Buffer (5X)

  • RNase Inhibitor

  • DNase I

  • Nuclease-free water

Procedure:

  • Thaw all reagents on ice.

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water to a final volume of 20 µL

    • 5X Transcription Buffer (4 µL)

    • 100 mM GTP (2 µL)

    • 100 mM ATP (2 µL)

    • 100 mM CTP (2 µL)

    • 100 mM N1-propyl-ΨTP or N1-isopropyl-ΨTP (2 µL)

    • Linearized DNA template (1 µg)

    • RNase Inhibitor (1 µL)

    • T7 RNA Polymerase (2 µL)

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the mRNA using a suitable RNA purification kit or via lithium chloride precipitation.

  • Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and gel electrophoresis.

THP-1 Cell Culture and Transfection

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfection reagent suitable for suspension cells (e.g., Lipofectamine MessengerMAX, or electroporation)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

Procedure:

  • Culture THP-1 cells in suspension in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • On the day of transfection, seed 5x10^5 cells per well in a 6-well plate.

  • For each well, dilute 1.5 µg of the modified mRNA into 250 µL of Opti-MEM.

  • In a separate tube, add 1.5 µL of Lipofectamine MessengerMAX to 250 µL of Opti-MEM, mix gently, and incubate for 5 minutes at room temperature.

  • Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.

  • Add the mRNA-lipid complexes dropwise to the wells containing the THP-1 cells.

  • Incubate the cells for 24-48 hours before proceeding to downstream assays.

Luciferase Reporter Assay for Translation Efficiency

Materials:

  • Transfected THP-1 cells

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • After the desired incubation period (e.g., 24 hours), centrifuge the 6-well plate to pellet the THP-1 cells.

  • Carefully remove the supernatant.

  • Lyse the cells by adding 1X Cell Culture Lysis Reagent and incubate for 10-15 minutes with gentle rocking.

  • Transfer 20 µL of the cell lysate to a luminometer plate.

  • Add 100 µL of Luciferase Assay Reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • Normalize the luciferase activity to the total protein concentration of the lysate to account for any differences in cell number.

MTT Assay for Cytotoxicity

Materials:

  • Transfected THP-1 cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • After the desired incubation period (e.g., 48 hours), transfer 100 µL of the transfected cell suspension to a 96-well plate.

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly by gentle pipetting.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_synthesis mRNA Synthesis cluster_delivery Cellular Delivery cluster_analysis Performance Analysis cluster_outcome Comparative Outcome Propyl_NTP N1-propyl-ΨTP IVT In Vitro Transcription (T7 Polymerase, FLuc DNA Template) Propyl_NTP->IVT Isopropyl_NTP N1-isopropyl-ΨTP Isopropyl_NTP->IVT Propyl_mRNA Pr1Ψ-FLuc mRNA IVT->Propyl_mRNA Isopropyl_mRNA iPr1Ψ-FLuc mRNA IVT->Isopropyl_mRNA Transfection Transfection of THP-1 Cells Propyl_mRNA->Transfection Isopropyl_mRNA->Transfection Luciferase Luciferase Assay (Translation Efficiency) Transfection->Luciferase MTT MTT Assay (Cytotoxicity) Transfection->MTT Comparison Comparative Data (Expression vs. Viability) Luciferase->Comparison MTT->Comparison

Caption: Workflow for comparing Pr1Ψ and iPr1Ψ mRNA performance.

Innate Immune Sensing of mRNA

G cluster_mrna mRNA Variants cluster_sensing Innate Immune Recognition cluster_response Downstream Signaling Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 (Endosome) Unmodified_mRNA->TLR7_8 Strong Recognition RIG_I RIG-I (Cytosol) Unmodified_mRNA->RIG_I Strong Recognition Modified_mRNA N1-propyl/isopropyl-Ψ Modified mRNA Modified_mRNA->TLR7_8 Reduced Recognition Modified_mRNA->RIG_I Reduced Recognition Interferon Type I Interferon Production TLR7_8->Interferon RIG_I->Interferon Translation_Shutdown Global Translation Shutdown Interferon->Translation_Shutdown

Caption: Modified mRNA evades innate immune sensing pathways.

References

N1-isobutyl-pseudouridine Modified mRNA: A Comparative Guide to Therapeutic Efficacy in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N1-isobutyl-pseudouridine (i-bu-Ψ) modified mRNA's therapeutic potential against other common modifications. The following sections detail supporting experimental data, relevant protocols, and key cellular pathways.

The modification of messenger RNA (mRNA) with non-canonical nucleosides is a cornerstone of modern therapeutic development, aiming to enhance protein expression while mitigating innate immune responses. While N1-methyl-pseudouridine (m1Ψ) has become a widely adopted standard, research into other N1-substituted pseudouridine (B1679824) analogs continues to reveal promising alternatives. This guide focuses on the therapeutic efficacy of N1-isobutyl-pseudouridine (i-bu-Ψ) modified mRNA in cell models, using data from closely related analogs to project its performance.

Comparative Performance of N1-Substituted Pseudouridine Modified mRNA

Direct experimental data for N1-isobutyl-pseudouridine modified mRNA is limited in publicly available literature. However, studies on structurally similar N1-alkyl-pseudouridine derivatives, such as N1-isopropyl-pseudouridine (iPr1Ψ), provide valuable insights into its expected performance. The following table summarizes key performance metrics compared to unmodified mRNA, pseudouridine (Ψ)-modified mRNA, and the industry-standard N1-methyl-pseudouridine (m1Ψ)-modified mRNA.

ModificationRelative Protein Expression (Luciferase in THP-1 cells)ImmunogenicityStabilityKey Findings
Unmodified (U) BaselineHighLowElicits a strong innate immune response, leading to translational shutdown and mRNA degradation.[1]
Pseudouridine (Ψ) IncreasedReducedIncreasedEnhances protein expression and biological stability while reducing Toll-like receptor-mediated immune activation.[1]
N1-methyl-pseudouridine (m1Ψ) Significantly IncreasedSignificantly ReducedIncreasedOutperforms Ψ-mRNA in protein expression and immune evasion.[1][2][3] This modification is utilized in approved mRNA vaccines.[3][4]
N1-isopropyl-pseudouridine (iPr1Ψ) (as a proxy for i-bu-Ψ)Comparable to m1ΨReducedNot explicitly stated, but expected to be similar to other N1-modificationsDemonstrates luciferase activity close to that of m1Ψ-mRNA in THP-1 cells, suggesting high translational efficiency and reduced immunogenicity.[1]
Other N1-alkyl-Ψ (ethyl, propyl) Higher than Ψ, close to m1ΨReducedNot explicitly stated, but expected to be similar to other N1-modificationsGenerally show higher protein expression than Ψ-mRNA and decreased cell toxicity compared to unmodified mRNA.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to validating the therapeutic efficacy of modified mRNA in cell models.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating modified nucleosides.

Materials:

  • Linearized plasmid DNA template encoding the gene of interest (e.g., Firefly Luciferase) with a T7 promoter.

  • T7 RNA polymerase.

  • Ribonucleotide triphosphates (ATP, GTP, CTP, and either UTP for unmodified, ΨTP for Ψ-modified, m1ΨTP for m1Ψ-modified, or i-bu-ΨTP for i-bu-Ψ-modified mRNA).

  • Cap analog (e.g., CleanCap™).

  • DNase I.

  • RNA purification kit.

Procedure:

  • Assemble the transcription reaction at room temperature by combining the linearized DNA template, ribonucleotide triphosphates (with the desired uridine (B1682114) analog), cap analog, and T7 RNA polymerase in transcription buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for a further 30 minutes at 37°C to digest the DNA template.

  • Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Assess the quality and concentration of the mRNA using spectrophotometry and gel electrophoresis.

Cell Culture and Transfection

This protocol outlines the delivery of modified mRNA into a relevant cell line.

Materials:

  • THP-1 monocyte cell line (a sensitive model for innate immune activation).[1]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and antibiotics).

  • Transfection reagent (e.g., Lipofectamine MessengerMAX).

  • Modified mRNA.

Procedure:

  • Plate THP-1 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • On the day of transfection, dilute the modified mRNA and the transfection reagent in separate tubes of serum-free medium.

  • Combine the diluted mRNA and transfection reagent and incubate for 10-15 minutes at room temperature to allow for complex formation.

  • Add the mRNA-lipid complexes to the cells in each well.

  • Incubate the cells for the desired period (e.g., 4, 24, 48 hours) before downstream analysis.

Luciferase Reporter Assay for Protein Expression

This assay quantifies the amount of functional protein produced from the delivered mRNA.

Materials:

  • Luciferase assay reagent.

  • Luminometer.

  • Transfected cells from the protocol above.

Procedure:

  • At the desired time point post-transfection, remove the culture medium from the wells.

  • Lyse the cells by adding the luciferase assay reagent directly to each well.

  • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luciferase enzyme.

  • Measure the luminescence in each well using a luminometer. The relative light units (RLU) are proportional to the amount of luciferase expressed.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of the modified mRNA.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a detergent-based solution).

  • Microplate reader.

Procedure:

  • Following the desired incubation period post-transfection, add MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Innate Immune Sensing of mRNA

Exogenous unmodified mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I, leading to an antiviral response and translational shutdown. Modifications like pseudouridine and N1-alkyl-pseudouridines can help the mRNA evade this detection.[1]

InnateImmuneSensing cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_response Cellular Response Unmodified mRNA Unmodified mRNA TLR7_8 TLR7/8 Unmodified mRNA->TLR7_8 RIG_I RIG-I Unmodified mRNA->RIG_I PKR PKR Unmodified mRNA->PKR ImmuneResponse Type I IFN Response TLR7_8->ImmuneResponse Modified mRNA\n(Ψ, m1Ψ, i-bu-Ψ) Modified mRNA (Ψ, m1Ψ, i-bu-Ψ) Translation Protein Translation Modified mRNA\n(Ψ, m1Ψ, i-bu-Ψ)->Translation RIG_I->ImmuneResponse TranslationalShutdown Translational Shutdown PKR->TranslationalShutdown ImmuneResponse->TranslationalShutdown

Caption: Innate immune sensing of modified vs. unmodified mRNA.

Experimental Workflow for Efficacy Validation

The following diagram illustrates a typical workflow for validating the therapeutic efficacy of a novel mRNA modification.

ExperimentalWorkflow cluster_synthesis mRNA Synthesis cluster_cell_based_assays Cell-Based Assays cluster_analysis Data Analysis TemplatePrep Plasmid Template Preparation IVT In Vitro Transcription with Modified NTPs TemplatePrep->IVT Purification mRNA Purification & QC IVT->Purification Transfection Transfection into Cell Line (e.g., THP-1) Purification->Transfection ExpressionAssay Protein Expression (e.g., Luciferase Assay) Transfection->ExpressionAssay ToxicityAssay Cytotoxicity (e.g., MTT Assay) Transfection->ToxicityAssay ImmuneAssay Immunogenicity (e.g., Cytokine Profiling) Transfection->ImmuneAssay DataAnalysis Comparative Analysis of Expression, Viability, and Immune Response ExpressionAssay->DataAnalysis ToxicityAssay->DataAnalysis ImmuneAssay->DataAnalysis

Caption: Workflow for validating modified mRNA efficacy.

Logical Relationship of mRNA Modification to Therapeutic Outcome

The choice of nucleoside modification directly impacts the ultimate therapeutic success of an mRNA drug. This diagram illustrates the logical flow from modification to desired outcome.

LogicalRelationship cluster_input Input cluster_properties mRNA Properties cluster_outcome Therapeutic Outcome Modification Choice of Nucleoside Modification (e.g., i-bu-Ψ) Immunity Reduced Innate Immunogenicity Modification->Immunity Stability Increased mRNA Stability Modification->Stability Translation Enhanced Translation Efficiency Modification->Translation Safety Improved Safety Profile Immunity->Safety Efficacy Increased Therapeutic Protein Production Stability->Efficacy Translation->Efficacy

Caption: Impact of mRNA modification on therapeutic outcome.

References

Safety Operating Guide

Navigating the Safe Disposal of N1-(2-Methyl)propyl pseudouridine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle N1-(2-Methyl)propyl pseudouridine (B1679824) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, protective gloves, and impervious clothing.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1][2] An accessible safety shower and eyewash station are mandatory in the handling area.[1]

Step-by-Step Disposal Protocol

The disposal of N1-(2-Methyl)propyl pseudouridine, treated as a hazardous chemical waste, must follow a structured and cautious methodology. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

  • Waste Identification and Classification: Treat all waste containing this compound as hazardous chemical waste.[4][6] Based on available information for similar compounds, it may be classified under acute toxicity (oral), skin irritation, and serious eye irritation categories.[1]

  • Containerization:

    • Use only approved, chemically compatible waste containers, preferably made of plastic.[5][6]

    • The container must be in good condition, free from damage or leaks, and have a secure, leak-proof screw cap.[5][7]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[3][6]

  • Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6][7]

    • Do not mix this compound waste with other incompatible waste streams. Specifically, store it separately from acids, bases, and oxidizing agents.[7]

    • The SAA should be a well-ventilated, cool, and dry location away from heat sources and direct sunlight.[2][3]

  • Waste Accumulation and Removal:

    • Keep the waste container closed at all times, except when adding waste.[4][6][7]

    • Do not exceed the maximum accumulation limits for your facility's SAA (typically 55 gallons for hazardous waste or 1 quart for acutely toxic waste).[6]

    • Contact your institution's Environmental Health and Safety (EH&S) office for waste pickup once the container is full or has been in accumulation for the maximum allowed time (often up to 12 months for partially filled containers).[6][7]

  • Spill Management:

    • In the event of a spill, avoid raising dust.[2]

    • Wear appropriate PPE, including a NIOSH-approved respirator if necessary.[2]

    • Contain the spill and collect the material using an appropriate absorbent.

    • Transfer the collected waste into a designated hazardous waste container and dispose of it in accordance with the procedures outlined above.[2]

Chemical and Physical Properties

The following table summarizes the known properties of the closely related compound, N1-Methylpseudouridine, as specific data for this compound is not available. This information is critical for assessing potential hazards and ensuring proper handling.

PropertyValue
Appearance Solid / White powder[2][8]
Solubility Soluble in DMSO[2][8]
Chemical Stability Stable under recommended storage conditions (-20°C or 5°C, dry)[2][8]
Incompatible Materials Strong oxidizing agents, Heat[2][8][9]
Hazardous Decomposition Carbon monoxide, carbon dioxide, nitrogen oxides[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Proper Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify as Hazardous Waste A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Use Labeled, Compatible Waste Container C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals F->G H Monitor Accumulation Limits G->H I Contact EH&S for Pickup H->I J Professional Waste Disposal I->J

Caption: Disposal workflow for this compound.

By strictly following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and Safety Data Sheets for any chemical you are handling.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.